molecular formula C13H18N2O3 B1360422 n,n-Diisopropyl-3-nitrobenzamide CAS No. 2448-06-8

n,n-Diisopropyl-3-nitrobenzamide

Cat. No.: B1360422
CAS No.: 2448-06-8
M. Wt: 250.29 g/mol
InChI Key: UFFKMMNKRCCXPE-UHFFFAOYSA-N
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Description

N,n-Diisopropyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-6-5-7-12(8-11)15(17)18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFKMMNKRCCXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947374
Record name 3-Nitro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2448-06-8
Record name MLS000736562
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-Diisopropyl-3-nitrobenzamide, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and analytical chemistry, this document details the molecule's physicochemical properties, a robust synthesis protocol, and a thorough characterization workflow. Furthermore, it explores the potential biological significance and toxicological considerations inherent to its nitroaromatic scaffold, offering a forward-looking perspective for researchers and drug development professionals.

Introduction to this compound

This compound is a substituted aromatic amide featuring a nitro group at the meta-position of the phenyl ring and two isopropyl groups on the amide nitrogen. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it a key feature for potential chemical transformations and biological interactions.[1] The bulky diisopropylamino group provides steric hindrance and influences the molecule's solubility and conformational flexibility. While specific research on this particular molecule is limited, its structural motifs are prevalent in compounds of interest for drug discovery and materials science.[2][3]

The nitroaromatic moiety is a well-known pharmacophore and toxicophore.[4] Its bioreduction can lead to reactive intermediates that may exhibit cytotoxic effects, a property exploited in certain anticancer and antimicrobial drugs.[5][6] Conversely, the amino group, readily obtained by reduction of the nitro group, is a crucial building block in the synthesis of a vast array of pharmacologically active compounds.[2] This guide aims to provide a foundational understanding of this compound to facilitate its exploration in various research and development endeavors.

Physicochemical and Predicted Spectral Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from computational predictions available in public databases such as PubChem.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃[7]
Molecular Weight 250.29 g/mol [7]
Predicted XLogP3 2.8[8]
Predicted Boiling Point Not Available-
Predicted Melting Point Not Available-
Appearance Yellowish solid (predicted)Inferred from related compounds
Predicted Spectral Data

Table 2: Predicted Spectral Data for this compound

Technique Predicted Key Features
¹H NMR - Aromatic protons (4H) in the region of δ 7.5-8.5 ppm, showing complex splitting patterns due to meta-substitution. - Septets (2H) for the CH groups of the isopropyl moieties around δ 3.5-4.5 ppm. - Doublets (12H) for the CH₃ groups of the isopropyl moieties around δ 1.2-1.5 ppm.
¹³C NMR - Carbonyl carbon (C=O) around δ 165-170 ppm. - Aromatic carbons in the region of δ 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded. - CH carbons of the isopropyl groups around δ 45-55 ppm. - CH₃ carbons of the isopropyl groups around δ 20-25 ppm.
IR (Infrared) Spectroscopy - Strong C=O stretch of the tertiary amide around 1630-1660 cm⁻¹. - Asymmetric and symmetric NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z 250. - Fragmentation pattern likely showing loss of the isopropyl groups and cleavage of the amide bond.

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the acylation of diisopropylamine with 3-nitrobenzoyl chloride. This is a standard and efficient method for the formation of N,N-disubstituted benzamides.[12][13][14]

Synthesis_Workflow A 3-Nitrobenzoic Acid B 3-Nitrobenzoyl Chloride A->B SOCl₂ or (COCl)₂ D This compound B->D C Diisopropylamine C->D Base (e.g., Et₃N or excess Diisopropylamine) E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Nitrobenzoyl chloride

  • Diisopropylamine

  • Triethylamine (or excess diisopropylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Amine Addition: To a separate flask, add diisopropylamine (1.2 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the solution of 3-nitrobenzoyl chloride dropwise to the stirred amine solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[12]

Potential Applications and Biological Significance

The true value of this compound in a research and development context lies in its potential as a versatile intermediate.

Biological_Significance A This compound B Reduction of Nitro Group A->B e.g., H₂, Pd/C D Bioactivation (Nitroreduction) A->D Nitroreductases C N,N-Diisopropyl-3-aminobenzamide B->C G Scaffold for Drug Discovery C->G E Reactive Intermediates (Nitroso, Hydroxylamine) D->E F Potential Cytotoxicity / Antimicrobial Activity E->F

Caption: Potential metabolic pathways and applications of this compound.

Intermediate for the Synthesis of 3-Aminobenzamide Derivatives

The most prominent application of this compound is its use as a precursor to N,N-Diisopropyl-3-aminobenzamide. The reduction of the nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis, typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).[2] The resulting 3-aminobenzamide derivative is a valuable building block for the synthesis of a wide range of compounds with potential biological activities.

Exploration of Nitroaromatic-Based Biological Activity

Nitroaromatic compounds are known to exhibit a spectrum of biological activities, often stemming from the in vivo reduction of the nitro group.[3][4] This bioactivation can be mediated by nitroreductase enzymes, which are present in both mammalian cells and various microorganisms.[5][15] The reduction process generates reactive intermediates, such as nitroso and hydroxylamine species, which can lead to cellular damage and cytotoxicity.[6] This mechanism is the basis for the therapeutic action of several nitroaromatic drugs. Research into this compound could, therefore, explore its potential as an antimicrobial or anticancer agent.

Toxicological and Safety Considerations

It is imperative to handle this compound with appropriate safety precautions due to the potential toxicity associated with nitroaromatic compounds. Many compounds in this class are known to be mutagenic and carcinogenic.[16][17][18]

The toxicity of nitroaromatics is often linked to their metabolic activation. The reduction of the nitro group can lead to the formation of reactive species that can bind to cellular macromolecules, including DNA, leading to genotoxicity.[5] Furthermore, the redox cycling of the nitro group can generate reactive oxygen species (ROS), inducing oxidative stress within cells.[17]

Therefore, when working with this compound, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data on this compound is scarce, its synthesis, characterization, and potential applications can be confidently inferred from established chemical principles and the behavior of analogous structures. This guide provides a solid foundation for researchers to synthesize, purify, and characterize this compound, and to explore its potential as a versatile intermediate in the development of novel therapeutics and functional materials. The insights into its potential biological activity and toxicological profile underscore the importance of careful handling and a well-considered research strategy.

References

  • Environmental Toxicology and Chemistry. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]

  • Journal of the Brazilian Chemical Society. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Journal of Applied Toxicology. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • Springer. Metabolism of Nitroaromatic Compounds. [Link]

  • Chemical Research in Toxicology. (2000). Mutagenicity of Nitroaromatic Compounds. ACS Publications. [Link]

  • Current Drug Metabolism. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]

  • Journal of the Chinese Chemical Society. (2010). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]

  • Microbiology Society. (1969). The Microbial Metabolism of Nitro-aromatic Compounds. [Link]

  • Wiley Online Library. (2010). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]

  • Molecules. (2021). A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]

  • ChemRxiv. (2024). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. [Link]

  • An Experimental Handbook for Pharmaceutical Organic Chemistry-I. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

  • ResearchGate. Timeline showing the nitroaromatic drugs approved until 2023. [Link]

  • SlideShare. (2018). Synthesis of benzamide from benzyl chloride. [Link]

  • Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • PubChem. N,N-diisopropyl-4-nitrobenzamide. [Link]

  • PubChemLite. This compound (C13H18N2O3). [Link]

  • NIST WebBook. N,N-Diisopropylbenzamide. [Link]

  • PubChem. 3-Nitrobenzamide. [Link]

  • Chegg. Solved 3-Nitrobenzamide INFRARED SPECTRUM. [Link]

Sources

n,n-Diisopropyl-3-nitrobenzamide synthesis from 3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-Diisopropyl-3-nitrobenzamide from 3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of this compound, a tertiary amide, from 3-nitrobenzoyl chloride and diisopropylamine. The content herein is structured to deliver not just a procedural methodology, but also the underlying chemical principles, safety imperatives, and analytical validation required for rigorous scientific application. As a self-validating protocol, this document emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction and Strategic Overview

The synthesis of amides from acyl chlorides and amines is a fundamental and widely utilized transformation in organic chemistry, pivotal in the construction of pharmaceuticals, agrochemicals, and polymers. The reaction between 3-nitrobenzoyl chloride and diisopropylamine serves as an excellent case study for this transformation, specifically a Schotten-Baumann type reaction. It involves the formation of a stable carbon-nitrogen bond through nucleophilic acyl substitution.

This guide will delineate the complete synthetic pathway, from reagent selection and reaction mechanism to a detailed experimental protocol, product purification, and analytical characterization. A critical focus is placed on safety, addressing the hazards associated with the corrosive and reactive materials employed.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution reaction. The diisopropylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride. The bulky isopropyl groups on the amine influence its nucleophilicity and the stability of the resulting amide. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Reagent and Material Specifications

The quality of starting materials is paramount for achieving a high yield and purity. 3-Nitrobenzoyl chloride is particularly sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to 3-nitrobenzoic acid.[1]

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
3-Nitrobenzoyl chlorideO₂NC₆H₄COCl185.56[1]31-34275-278Corrosive, Water-Reactive[1][2]
DiisopropylamineC₆H₁₅N101.19-6184Flammable, Corrosive, Toxic
Triethylamine (Base)C₆H₁₅N101.19-11590Flammable, Corrosive
Dichloromethane (Solvent)CH₂Cl₂84.93-9740Suspected Carcinogen

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

G start Start: Assemble Dry Glassware under N2 dissolve_amine Dissolve Diisopropylamine & Triethylamine in DCM start->dissolve_amine cool Cool Amine Solution to 0°C (Ice Bath) dissolve_amine->cool add_acyl Add Acyl Chloride Solution Dropwise to Amine Solution cool->add_acyl prepare_acyl Dissolve 3-Nitrobenzoyl Chloride in DCM prepare_acyl->add_acyl warm_stir Warm to Room Temperature & Stir for 2-4h add_acyl->warm_stir monitor Monitor Reaction by TLC warm_stir->monitor workup Begin Aqueous Work-up monitor->workup wash_hcl Wash with 1M HCl workup->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (Na2SO4) wash_brine->dry filter_evap Filter & Evaporate Solvent dry->filter_evap purify Purify Crude Product (Recrystallization/Chromatography) filter_evap->purify end End: Characterize Pure Product purify->end

Caption: Figure 2: Experimental Synthesis Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction upon addition of the acyl chloride.[3]

  • Acyl Chloride Addition: In a separate dry flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the cooled, stirring amine solution over 30-45 minutes. Maintaining a slow addition rate prevents temperature spikes and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2 to 4 hours.[3]

  • Monitoring: The reaction's completion can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 3-nitrobenzoyl chloride starting material.[3][4]

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amines), deionized water, and finally with a saturated NaCl solution (brine).[3] Each wash should be performed twice.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Analytical Characterization

The identity and purity of the final product must be confirmed through spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrobenzoyl group (typically in the δ 7.5-8.8 ppm region) and the methine and methyl protons of the two isopropyl groups. The methine protons will likely appear as a septet, and the diastereotopic methyl groups as two distinct doublets.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon (amide), the aromatic carbons, and the carbons of the isopropyl groups.

  • Mass Spectrometry (MS): This technique will be used to confirm the molecular weight of the target compound.

  • Melting Point (M.P.): A sharp melting point range for the purified solid indicates high purity. The melting point for the related, unsubstituted N,N-diisopropylbenzamide is 42 °C.[5]

Safety and Hazard Management

Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat.[6][7]

  • Ventilation: All handling of 3-nitrobenzoyl chloride, diisopropylamine, and dichloromethane must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and dust.[7]

  • Reagent Handling:

    • 3-Nitrobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[2] It reacts with water, so it must be handled in a dry environment.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

    • Diisopropylamine & Triethylamine: These are flammable, corrosive, and toxic. Avoid contact with skin and eyes.

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash station are readily accessible.[6]

  • Waste Disposal: All chemical waste, including residual reagents and solvents, must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[7]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Hydrolysis of 3-nitrobenzoyl chloride due to moisture. - Incomplete reaction. - Loss of product during work-up.- Use flame-dried glassware and anhydrous solvents. - Monitor the reaction by TLC to ensure completion. - Perform aqueous extractions carefully to avoid emulsion formation.
Product Contamination - Presence of 3-nitrobenzoic acid (from hydrolysis). - Residual triethylammonium hydrochloride salt.- A basic wash (e.g., with dilute NaHCO₃) during work-up can remove acidic impurities. - Thorough washing with water during work-up will remove water-soluble salts. Recrystallization is also effective.
Reaction Fails to Start - Poor quality or deactivated reagents.- Use fresh or newly purified reagents. Ensure the amine has not been oxidized during storage.

Conclusion

The synthesis of this compound from 3-nitrobenzoyl chloride is a robust and illustrative example of amide bond formation. Success in this procedure hinges on a thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol with an emphasis on anhydrous conditions, and an unwavering commitment to safety. The detailed guidelines presented here provide the necessary framework for researchers to confidently and safely perform this synthesis and purify the resulting product for further application.

References

  • PubChem. Benzoyl chloride, 3-nitro-. [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Chegg. Solved TH NMR Common Name: N,N-Diisopropyl-benzamide. [Link]

Sources

An In-Depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of N,N-Diisopropyl-3-nitrobenzamide, a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the described methodologies. We will delve into its chemical identity, synthesis, reactivity, and potential applications, with a strong emphasis on experimental detail and data interpretation.

Compound Identification and Structural Elucidation

IUPAC Name: 3-nitro-N,N-di(propan-2-yl)benzamide

The structure of this compound is characterized by a central benzamide core. A nitro group (NO₂) is substituted at the meta-position (C3) of the benzene ring, and the amide nitrogen is disubstituted with two isopropyl groups.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Molecular Formula: C₁₃H₁₈N₂O₃

CAS Number: 2448-06-8[1]

Synthesis of this compound

The most direct and common method for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl chloride. In this case, this compound is synthesized from 3-nitrobenzoyl chloride and diisopropylamine.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Preparation of Acid Chloride cluster_1 Step 2: Amidation 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Product This compound 3-Nitrobenzoyl_Chloride->Product Reaction in inert solvent Diisopropylamine Diisopropylamine Diisopropylamine->Product Base Base (e.g., Triethylamine)

Figure 2: General synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diisopropylamine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of 3-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is typically a yellow oil or low-melting solid and can be used in the next step without further purification.

Part B: Synthesis of this compound

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) from Part A in a minimal amount of anhydrous dichloromethane.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely available in public literature, the following table presents data for the closely related N,N-dimethyl-3-nitrobenzamide, which can serve as a useful reference.

PropertyValue (for N,N-Dimethyl-3-nitrobenzamide)Reference
CAS Number 7291-02-3[2][3]
Molecular Formula C₉H₁₀N₂O₃[2][3]
Molecular Weight 194.19 g/mol [2][3]
Appearance Solid[3]
Melting Point 81 °C[4]
Boiling Point 347.3±25.0 °C at 760 mmHg[4]
Density 1.240±0.06 g/cm³[4]
Spectroscopic Data Interpretation (Predicted and Analog-Based)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the isopropyl groups. Due to the electron-withdrawing nature of the nitro and amide groups, the aromatic protons will be deshielded. The protons on the isopropyl groups will likely appear as a septet for the CH group and a doublet for the methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl groups. The carbon bearing the nitro group and the carbonyl carbon will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the amide (typically around 1630-1680 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively)[5].

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the isopropyl groups and the nitro group.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is primarily dictated by the nitro group and the amide functionality.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a versatile synthetic handle for further functionalization. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.

Reduction_of_Nitro_Group Start This compound Intermediate 3-Amino-N,N-diisopropylbenzamide Start->Intermediate Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl)

Figure 3: Reduction of the nitro group to an amine.

This resulting aromatic amine can then be used in a variety of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings, opening up a vast chemical space for drug discovery.

Amide Bond Reactivity

The amide bond in this compound is generally stable. However, under harsh acidic or basic conditions, it can be hydrolyzed to 3-nitrobenzoic acid and diisopropylamine.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the broader class of nitrobenzamides has shown significant potential in medicinal chemistry. The nitro group is a key functional group in a number of bioactive molecules and can influence the pharmacokinetic and pharmacodynamic properties of a compound.

Potential Areas of Investigation:

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are cytotoxic.

  • Anticancer Agents: Some nitrobenzamide derivatives have been explored for their potential as anticancer agents.

  • Chemical Probes: The nitro group can be used as a handle for further chemical modifications, making this compound a potentially useful intermediate for the synthesis of chemical probes to study biological processes.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, avoid inhalation, ingestion, and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule with a straightforward synthesis and a range of potential applications stemming from its chemical structure. The presence of the nitro group and the disubstituted amide functionality provides avenues for further chemical exploration and derivatization. This guide has provided a foundational understanding of its synthesis, characterization, and potential utility, serving as a valuable resource for researchers in organic and medicinal chemistry. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound.

References

  • PubChem. Compound Summary for CID 78503, Benzamide, N-(3-nitrophenyl)-. Available from: [Link].

  • PubChem. Compound Summary for CID 12576, 3-Nitrobenzamide. Available from: [Link].

  • PubChem. Compound Summary for CID 69269, N,N-Dimethyl-3-nitroaniline. Available from: [Link].

  • National Institutes of Health. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Available from: [Link].

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link].

  • PubChem. Compound Summary for CID 7423, 3-Nitroaniline. Available from: [Link].

  • PubChem. Compound Summary for CID 347759, N,N-dimethyl-3-nitrobenzamide. Available from: [Link].

  • NIST. N,N-Diisopropylbenzamide. Available from: [Link].

  • National Institutes of Health. Direct deaminative functionalization with N-nitroamines. Available from: [Link].

  • NIST. Benzenamine, N,N-dimethyl-3-nitro-. Available from: [Link].

  • University of California, Los Angeles. IR: nitro groups. Available from: [Link].

  • National Institutes of Health. Progress on 3-Nitropropionic Acid Derivatives. Available from: [Link].

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A Comprehensive Spectroscopic Guide to N,N-Diisopropyl-3-nitrobenzamide: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous characterization of novel molecules is a cornerstone of scientific rigor. N,N-Diisopropyl-3-nitrobenzamide, a substituted aromatic amide, represents a class of compounds with significant potential as synthetic intermediates and pharmacophores. Its molecular architecture, featuring a bulky hydrophobic diisopropylamide moiety and a strongly electron-withdrawing nitro group, presents a unique spectroscopic profile.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes a self-validating system, where each piece of spectroscopic evidence corroborates the others to build an unshakeable structural assignment.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₃H₁₈N₂O₃, Monoisotopic Mass: 250.1317 Da) possesses several key features that dictate its spectral properties.[1]

  • Aromatic System: A 1,3-disubstituted benzene ring. The electron-withdrawing nature of both the nitro group (-NO₂) and the amide group will significantly influence the chemical shifts of the aromatic protons and carbons.

  • Amide Group: A tertiary amide (-C(=O)N(iPr)₂) linkage. The carbonyl group is a strong IR chromophore and its carbon signal is a key indicator in ¹³C NMR. The bulky diisopropyl groups can experience restricted rotation around the C-N bond, potentially leading to broadened signals or even distinct signals for the two isopropyl groups at low temperatures.

  • Isopropyl Groups: Two equivalent isopropyl substituents on the amide nitrogen provide characteristic and easily identifiable signals in NMR spectroscopy due to their symmetry and splitting patterns.

  • Nitro Group: A powerful electron-withdrawing and resonance-withdrawing group. It strongly deshields adjacent protons and carbons and has highly characteristic stretching vibrations in IR spectroscopy.

Caption: Molecular structure of this compound with key protons labeled.

Proton (¹H) NMR Spectroscopy

Proton NMR is paramount for mapping the hydrogen framework of a molecule. The spectrum of this compound is predicted to be clean and highly informative, with distinct regions for aliphatic and aromatic protons.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting in the aromatic region.

  • Acquisition Parameters: Utilize a standard pulse program with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration. Acquire 16-32 scans for a good signal-to-noise ratio.

Predicted Data and Interpretation
Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
Hγ (CH₃)~1.2 - 1.5Doublet (d)12H~6.8Shielded aliphatic protons split by the adjacent methine proton (Hβ). Two isopropyl groups are equivalent.
Hβ (CH)~3.5 - 4.0Septet (sept)2H~6.8Aliphatic methine proton, deshielded by the adjacent nitrogen. It is split by 6 equivalent methyl protons on each isopropyl group.
H6~7.6Triplet (t)1H~8.0Aromatic proton ortho to the amide and meta to the nitro group. Split by H5 and H4.
H5~7.8Doublet of triplets (dt) or Multiplet (m)1HJ ≈ 8.0, 1.5Aromatic proton para to the amide and ortho to the nitro group. Deshielded.
H4~8.2Doublet of triplets (dt) or Multiplet (m)1HJ ≈ 8.0, 1.5Aromatic proton meta to the amide and ortho to the nitro group. Deshielded by the nitro group.
H2~8.4Triplet (t) or Singlet (s)1HJ ≈ 1.5Most deshielded aromatic proton, situated between two electron-withdrawing groups (amide and nitro).
  • Causality: The strong deshielding of the aromatic protons (δ > 7.5 ppm) is a direct consequence of the electron-withdrawing nitro and amide groups. H2 is predicted to be the furthest downfield as it is ortho to both groups. The characteristic upfield signals for the isopropyl groups confirm the N-alkylation pattern.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

Complementing the ¹H NMR, ¹³C NMR spectroscopy provides a direct count of unique carbon environments and insight into their electronic surroundings.

Experimental Protocol
  • Methodology: Utilize the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, resulting in a single sharp peak for each unique carbon atom.

  • Parameters: A typical acquisition involves a 45° pulse angle and a relaxation delay of 2-3 seconds. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Predicted Data and Interpretation
Carbon Label Predicted Chemical Shift (δ, ppm) Justification
Cγ (CH₃)~20 - 22Standard sp³ hybridized carbon in an isopropyl group.
Cβ (CH)~48 - 52sp³ carbon bonded to nitrogen, deshielded relative to a standard alkane.
C5~122Aromatic CH carbon ortho to the nitro group.
C6~126Aromatic CH carbon.
C2~128Aromatic CH carbon between the two substituents.
C4~134Aromatic CH carbon ortho to the nitro group.
C1~138Quaternary aromatic carbon attached to the amide group.
C3~148Quaternary aromatic carbon attached to the nitro group, strongly deshielded.
C=O~168Amide carbonyl carbon, characteristically found in this region.
  • Trustworthiness: The presence of 9 distinct signals (7 aromatic/carbonyl, 2 aliphatic) would strongly validate the proposed structure. The chemical shifts are highly sensitive to the electronic environment; for instance, the carbon atom C3, directly attached to the nitro group, is expected to be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires minimal sample preparation—a small amount of the solid compound is simply pressed against the ATR crystal (typically diamond).

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal is taken first and automatically subtracted from the sample scan.

Predicted Data and Interpretation
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Significance
Aromatic C-H Stretch3100 - 3000MediumConfirms the presence of the aromatic ring.
Aliphatic C-H Stretch2980 - 2850StrongConfirms the isopropyl alkyl groups.
Amide C=O Stretch1680 - 1650StrongA key diagnostic peak for the tertiary amide carbonyl.
Aromatic C=C Stretch1600 - 1450Medium-StrongMultiple bands confirming the benzene ring.
Asymmetric NO₂ Stretch1550 - 1515StrongCrucial evidence for the nitro group.
Symmetric NO₂ Stretch1360 - 1330StrongCrucial evidence for the nitro group.
  • Expertise: The two strong, sharp bands for the nitro group are one of the most reliable features in the IR spectrum. Their presence, combined with the strong amide carbonyl band, provides a nearly definitive functional group fingerprint for the molecule. The absence of any N-H stretch bands (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity.

Experimental Protocol
  • Ionization Method: Electrospray Ionization (ESI) is ideal for this compound. It is a soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺.

  • Analysis: A high-resolution mass spectrometer (such as a TOF or Orbitrap) should be used to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Tandem MS (MS/MS): Fragmentation of the isolated parent ion ([M+H]⁺) can be induced to provide structural information.

Data and Interpretation
Ion Predicted m/z (Monoisotopic) Interpretation
[M+H]⁺251.1390Protonated molecular ion. Accurate mass measurement confirms the formula C₁₃H₁₈N₂O₃.[1]
[M+Na]⁺273.1209Sodium adduct, commonly observed in ESI.[1]
[C₇H₄NO₃]⁺150.0191Key Fragment. Represents the 3-nitrobenzoyl cation, formed by cleavage of the amide C-N bond.
[M-C₃H₇]⁺207.0764Loss of an isopropyl radical from the molecular ion.
  • Authoritative Grounding: The predicted m/z values are based on the compound's elemental composition (C₁₃H₁₈N₂O₃).[1] The observation of the 3-nitrobenzoyl cation fragment at m/z 150 is a powerful piece of evidence, as it confirms the connectivity of the nitro group to the benzoyl moiety, independent of the amide portion.

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

Conclusion

The structural elucidation of this compound is a compelling example of a multi-technique, self-validating analytical process. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the specific substitution pattern and the nature of the alkyl groups. Infrared spectroscopy provides definitive evidence for the key functional groups—the tertiary amide and the nitro group. Finally, high-resolution mass spectrometry confirms the elemental composition and reveals fragmentation patterns consistent with the proposed structure. Together, these techniques provide a cohesive and unambiguous characterization, meeting the highest standards of scientific integrity required in research and development.

References

  • The Royal Society of Chemistry. (n.d.). Contents.
  • PubChem. (n.d.). This compound (C13H18N2O3).
  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved January 18, 2026, from [Link]

  • Chegg.com. (2021, May 12). Solved 3-Nitrobenzamide INFRARED SPECTRUM. Retrieved January 18, 2026, from [Link]

Sources

n,n-Diisopropyl-3-nitrobenzamide CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2448-06-8), a substituted aromatic amide of significant interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a robust and widely applicable synthetic pathway, and discusses its primary role as a versatile chemical intermediate. Emphasis is placed on the causality behind methodological choices, providing researchers and drug development professionals with actionable insights. The guide includes detailed experimental protocols, data presented in structured formats, and logical workflow diagrams to facilitate both practical application and conceptual understanding. Safety and handling considerations based on related chemical structures are also addressed to ensure safe laboratory practice.

Compound Identification and Core Properties

This compound is an organic compound characterized by a benzamide core structure. A nitro group is substituted at the meta (3-position) of the benzene ring, and the amide nitrogen is disubstituted with two isopropyl groups. Its unique structural features, particularly the reactive nitro group and the sterically hindered amide, make it a valuable precursor in multi-step organic synthesis.

Definitive Identifier:

  • CAS Number : 2448-06-8[1]

Physicochemical Characteristics

The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃PubChemLite[2]
Molecular Weight 250.29 g/mol PubChem[3]
Monoisotopic Mass 250.13174 DaPubChemLite[2]
Canonical SMILES CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[O-]PubChemLite[2]
InChI Key UFFKMMNKRCCXPE-UHFFFAOYSA-NPubChemLite[2]
Predicted XlogP 3.4PubChemLite[2]
Appearance Likely a yellow crystalline solid or powder, typical for nitroaromatic compounds.Inferred

Synthesis and Characterization

The synthesis of N,N-disubstituted benzamides is a cornerstone of organic chemistry. For this compound, the most reliable and common approach is a two-step process starting from 3-nitrobenzoic acid. This method offers high yields and purity by proceeding through a reactive acyl chloride intermediate.

Synthetic Workflow Overview

The logical flow from starting material to the final, purified product involves activation of the carboxylic acid, amidation, and subsequent purification and verification.

G A Start: 3-Nitrobenzoic Acid (C₇H₅NO₄) B Step 1: Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Activation C Intermediate: 3-Nitrobenzoyl Chloride (C₇H₄ClNO₃) B->C D Step 2: Amidation Reagent: Diisopropylamine Base: Excess Diisopropylamine or TEA C->D Nucleophilic Acyl Substitution E Crude Product: This compound D->E F Purification (e.g., Column Chromatography) E->F G Final Product: Pure this compound F->G H Characterization (NMR, MS, IR) G->H Identity & Purity Verification G A Synthesis & Purification (As per Section 2.0) B Chemical Modification A->B C Pathway 1: Nitro Reduction (e.g., H₂, Pd/C) B->C Primary Route D Pathway 2: Direct Use (Screening as is) B->D Exploratory Route E 3-Amino-N,N-diisopropylbenzamide (Versatile Intermediate) C->E G Biological Screening (e.g., PARP Inhibition Assay) D->G F Library Synthesis (Further Derivatization) E->F Create Diversity F->G H Lead Compound Identification G->H Hit-to-Lead

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diisopropyl-3-nitrobenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. Its molecular structure, featuring a nitro group on the benzene ring and bulky isopropyl substituents on the amide nitrogen, imparts unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, offering valuable insights for researchers and professionals engaged in its synthesis, handling, and application. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages established chemical principles and data from closely related analogs to present a robust profile.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and mechanism of action. Below is a summary of its key identifiers and predicted characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃PubChem[1]
Molecular Weight 250.29 g/mol PubChem
CAS Number 2448-06-8BLD Pharm[2]
Appearance Yellowish solid (predicted)Inferred from 3-nitrobenzamide[3][4][5]
Melting Point Not available. Predicted to be a solid at room temperature.
Boiling Point Not available.
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO.Inferred from 3-nitrobenzamide[3][5]
Predicted XlogP 3.4PubChem[1]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-nitrobenzoic acid. This methodology is a standard and reliable route for the preparation of N,N-disubstituted benzamides.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

The initial step involves the conversion of the carboxylic acid group of 3-nitrobenzoic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the purification of the desired 3-nitrobenzoyl chloride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid.

  • Slowly add an excess of thionyl chloride to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gaseous byproducts ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Amidation of 3-Nitrobenzoyl Chloride with Diisopropylamine

The second step is a nucleophilic acyl substitution reaction where the highly reactive 3-nitrobenzoyl chloride is treated with diisopropylamine to form the target amide, this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

  • Dissolve 3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of diisopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

  • Add the diisopropylamine solution dropwise to the cooled 3-nitrobenzoyl chloride solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->3-Nitrobenzoyl_Chloride NN-Diisopropyl-3-nitrobenzamide This compound 3-Nitrobenzoyl_Chloride->NN-Diisopropyl-3-nitrobenzamide Base, Solvent Diisopropylamine Diisopropylamine Diisopropylamine->NN-Diisopropyl-3-nitrobenzamide

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region should display a complex multiplet pattern corresponding to the four protons on the nitro-substituted benzene ring. The two isopropyl groups will give rise to two signals: a septet for the two methine (CH) protons and a doublet for the twelve methyl (CH₃) protons. The integration of these signals will be in a 4:2:12 ratio for the aromatic, methine, and methyl protons, respectively.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the carbons of the isopropyl groups (methine and methyl carbons).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to its key functional groups.

  • C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.

  • N-O Stretch: Two strong absorption bands are characteristic of the nitro group, typically appearing around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).

  • C-H Stretch: Aliphatic C-H stretching vibrations from the isopropyl groups will be observed around 2970-2850 cm⁻¹.

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 250. Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would be found at m/z 251, 273, and 289, respectively.[1] The fragmentation pattern would likely involve the loss of the isopropyl groups and the nitro group.

CharacterizationWorkflow Product Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for structural confirmation.

Applications and Biological Significance

While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery and development. The nitroaromatic group is a key feature in some antimicrobial and anticancer agents, often acting as a bioactivatable prodrug. The N,N-diisopropylamide moiety can enhance lipophilicity, potentially improving membrane permeability and influencing the pharmacokinetic properties of a molecule.

The development of novel N-alkyl nitrobenzamides has shown promise in the discovery of new antitubercular agents.[6] These compounds are being investigated as potential inhibitors of essential enzymes in Mycobacterium tuberculosis. The structural framework of this compound makes it a relevant candidate for synthesis and evaluation in similar antimicrobial screening programs.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the properties of related nitroaromatic compounds and amides, it should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted physical characteristics, a robust synthetic methodology, and an expected analytical profile. By leveraging the knowledge of analogous compounds, researchers can confidently approach the synthesis and characterization of this and other related molecules, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • PubChem. This compound (C13H18N2O3). [Link]

  • Solubility of Things. 3-Nitrobenzamide. [Link]

  • PubChem. 3-Nitrobenzamide. [Link]

  • Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (Basel, Switzerland), 14(10), 989. [Link]

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n,n-Diisopropyl-3-nitrobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide (CAS: 2448-06-8)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted aromatic amide of interest to researchers in organic synthesis and medicinal chemistry. This document details the molecule's fundamental physicochemical properties, outlines robust synthetic methodologies, and establishes a framework for its analytical characterization. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding for professionals in drug development and chemical research. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate comprehension.

Molecular Identity and Physicochemical Properties

This compound is characterized by a central benzamide core, substituted with a nitro group at the meta-position (position 3) of the aromatic ring and two isopropyl groups on the amide nitrogen. This structure imparts significant lipophilicity and specific electronic properties that are valuable in synthetic chemistry.

Core Compound Identifiers

The fundamental identifiers for this compound are summarized in the table below, providing a standardized basis for its identification in chemical databases and regulatory documents.

IdentifierValueSource
IUPAC Name 3-nitro-N,N-di(propan-2-yl)benzamide[1]
CAS Number 2448-06-8[2]
Molecular Formula C₁₃H₁₈N₂O₃[1]
SMILES CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[O-][1]
InChIKey UFFKMMNKRCCXPE-UHFFFAOYSA-N[1]
Physicochemical Data

The calculated physicochemical properties are crucial for predicting the compound's behavior in various chemical and biological systems. It is important to distinguish between molecular weight (the weighted average of isotopic masses) and monoisotopic mass (the mass of the most abundant isotopes), with the latter being critical for high-resolution mass spectrometry.

PropertyValueNotes
Molecular Weight 250.29 g/mol Computed average molecular weight[3].
Monoisotopic Mass 250.13174 DaExact mass used for high-resolution MS analysis[1].
Predicted XlogP 3.4A measure of lipophilicity; suggests low aqueous solubility[1].
Form Solid (Predicted)Based on related compounds like 3-nitrobenzamide[4].

Predicted Collision Cross Section (CCS) Data: For advanced analytical techniques like ion mobility-mass spectrometry, predicted CCS values provide a valuable parameter for identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 251.13902156.9
[M+Na]⁺ 273.12096161.2
[M-H]⁻ 249.12446161.6
[M+K]⁺ 289.09490157.4
Data sourced from PubChemLite, calculated using CCSbase[1].

Synthesis Methodologies

The synthesis of N,N-disubstituted benzamides is a well-established transformation in organic chemistry. The primary and most reliable method involves the acylation of a secondary amine with a benzoyl chloride derivative.

Classical Amidation via Acid Chloride

This two-step approach is the most common and robust pathway for preparing this compound. The strategy relies on the conversion of the relatively unreactive 3-nitrobenzoic acid into a highly reactive acid chloride intermediate, which then readily reacts with diisopropylamine.

Causality: The conversion of a carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. The subsequent reaction with diisopropylamine is a classic nucleophilic acyl substitution. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, ~2-3 equivalents) either neat or in an inert solvent (e.g., dichloromethane or toluene).

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

  • Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can often be used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve diisopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath (0 °C).

  • Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) from Step 1 in the same anhydrous solvent.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

G A 3-Nitrobenzoic Acid C 3-Nitrobenzoyl Chloride (Reactive Intermediate) A->C Reflux B Thionyl Chloride (SOCl₂) + cat. DMF E This compound (Crude Product) C->E Nucleophilic Acyl Substitution D Diisopropylamine + Base (Pyridine) F Purification (Chromatography) E->F G Final Product F->G

Caption: Classical two-step synthesis of this compound.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are standard for characterizing a novel or synthesized small molecule like this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The experimentally determined monoisotopic mass should match the theoretical value (250.13174 Da for [M]⁺) within a narrow tolerance (typically < 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. Based on the known structure and data from similar compounds[5][6][7], the following spectral features are predicted:

  • ¹H NMR:

    • Aromatic Region (~7.7-8.7 ppm): Four protons on the benzene ring will appear as a complex series of multiplets. The proton ortho to the nitro group is expected to be the most downfield.

    • Isopropyl Methine (-CH(CH₃)₂): Two equivalent septets (or one broad septet) are expected around 3.5-4.0 ppm, significantly deshielded by the adjacent nitrogen and carbonyl group.

    • Isopropyl Methyl (-CH(C H₃)₂): Two equivalent doublets (or one 12-proton doublet) are expected in the upfield region, around 1.2-1.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal around 165-170 ppm.

    • Aromatic Carbons: Six distinct signals between ~122-148 ppm. The carbon attached to the nitro group (C-NO₂) will be one of the most downfield aromatic signals.

    • Isopropyl Methine Carbon: A signal around 45-55 ppm.

    • Isopropyl Methyl Carbons: A signal around 20-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

  • ~1630-1660 cm⁻¹: Strong C=O stretch (Amide I band). This is a characteristic peak for the tertiary amide.

  • ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong N-O asymmetric and symmetric stretches, respectively, confirming the presence of the nitro group.

  • ~2850-3000 cm⁻¹: C-H stretches from the isopropyl groups.

  • ~3050-3100 cm⁻¹: Aromatic C-H stretches.

Potential Applications and Research Context

While specific applications for this compound are not widely documented, its structure is relevant to several areas of chemical research:

  • Synthetic Intermediate: The nitro group can be readily reduced to an amine, providing a handle for further functionalization. This makes the compound a potentially valuable intermediate for synthesizing more complex molecules, such as pharmaceutical candidates or functional materials.

  • Medicinal Chemistry Scaffold: The nitrobenzamide motif appears in various biologically active compounds. The nitro group can act as a hydrogen bond acceptor or be involved in specific electronic interactions within a biological target.

  • Probing Steric Effects: The bulky diisopropyl groups provide significant steric hindrance around the amide bond. This feature makes the compound useful in studies investigating the influence of sterics on reaction outcomes or biological activity.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol [1][3]. Its synthesis is reliably achieved through the reaction of 3-nitrobenzoyl chloride with diisopropylamine. Rigorous characterization using MS, NMR, and IR spectroscopy is necessary to confirm its identity and purity. As a functionalized building block, it holds potential for applications in synthetic organic chemistry and the development of novel bioactive molecules.

References

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N,N-Diisopropyl-3-nitrobenzamide: A Scaffolding for Innovation in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, integral to a multitude of approved therapeutic agents. The strategic incorporation of a nitro group to this framework gives rise to nitrobenzamide derivatives, a class of molecules with a wide spectrum of biological activities. This technical guide focuses on a specific, yet underexplored member of this family: N,N-Diisopropyl-3-nitrobenzamide. While direct research on this compound is nascent, its structural features suggest significant potential across several research domains. This document will provide an in-depth exploration of these potential applications, grounded in the established activities of related nitrobenzamide compounds. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols to investigate these hypotheses, and present a forward-looking perspective on how this compound can serve as a valuable tool for innovation in therapeutic and research applications.

Introduction to this compound: Structure and Properties

This compound is a nitroaromatic compound characterized by a central benzene ring substituted with a nitro group at the meta-position and an N,N-disubstituted amide functionality. The presence of bulky diisopropyl groups on the amide nitrogen is a key structural feature that likely influences its solubility, metabolic stability, and molecular interactions.

Property Value
Molecular Formula C13H18N2O3[1]
Molecular Weight 250.29 g/mol [2]
IUPAC Name 3-nitro-N,N-di(propan-2-yl)benzamide[1]
CAS Number 2448-06-8[3]

The strong electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the aromatic ring and the reactivity of the amide group.[4] This, combined with the steric hindrance provided by the isopropyl groups, makes this compound a unique chemical entity for exploration.

Caption: Chemical structure of this compound.

Potential Research Application I: Antimycobacterial Drug Discovery

Scientific Rationale: Nitrobenzamide derivatives have emerged as a promising class of antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[5] Several studies have demonstrated that nitrobenzamides can act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[5][6] The presence of a strong electron-withdrawing group, such as a nitro group, is often crucial for potent activity.[5]

The diisopropyl substitution on the amide of this compound may offer advantages in terms of lipophilicity, which could enhance cell wall penetration in Mtb. This structural feature warrants investigation into its potential as a novel anti-TB agent.

Proposed Experimental Workflow:

Caption: Proposed workflow for evaluating antimycobacterial potential.

Detailed Protocols:

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (isoniazid) and negative (no drug) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol 2.2: DprE1 Inhibition Assay

  • Utilize a recombinant DprE1 enzyme in an assay that measures the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).

  • Incubate varying concentrations of this compound with the enzyme and substrate.

  • Quantify the product formation using a suitable method, such as HPLC or a coupled enzyme assay.

  • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

Potential Research Application II: Anticancer Therapeutic Development

Scientific Rationale: The benzamide scaffold is a cornerstone in the development of anticancer drugs.[7] Nitrobenzamide derivatives, in particular, have shown promise by targeting fundamental cellular processes like tubulin polymerization and modulating key signaling pathways.[7] Furthermore, some nitroaromatic compounds can be metabolically reduced in hypoxic tumor environments to form cytotoxic nitroso derivatives, leading to targeted cell death.[4]

The lipophilic nature of the diisopropyl groups in this compound could facilitate its passage across cell membranes, potentially enhancing its intracellular concentration and efficacy. Its potential as a bioreductive prodrug in the hypoxic tumor microenvironment is a particularly compelling avenue for investigation.

Proposed Experimental Workflow:

Caption: Workflow for assessing anticancer properties.

Detailed Protocols:

Protocol 3.1: Hypoxia-Selective Cytotoxicity Assay

  • Culture a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) under both normoxic (21% O2) and hypoxic (1% O2) conditions.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Calculate the IC50 values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia). A ratio significantly greater than 1 suggests hypoxia-selective activity.

Protocol 3.2: Tubulin Polymerization Assay

  • Utilize a commercially available tubulin polymerization assay kit.

  • Incubate purified tubulin with GTP and varying concentrations of this compound.

  • Monitor the change in absorbance at 340 nm over time, which corresponds to the rate of microtubule formation.

  • Include paclitaxel and colchicine as positive controls for polymerization promotion and inhibition, respectively.

Potential Research Application III: A Versatile Chemical Intermediate

Scientific Rationale: Beyond its potential direct biological activities, this compound serves as a valuable synthetic intermediate. The nitro group is a versatile functional group that can be readily reduced to an amine.[8] This transformation opens the door to a wide array of subsequent chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening. The resulting 3-amino-N,N-diisopropylbenzamide is a privileged scaffold for the development of novel molecules in medicinal chemistry and materials science.[8]

Proposed Synthetic Transformation:

Sources

N,N-Diisopropyl-3-nitrobenzamide: A Comprehensive Technical Guide for its Synthesis and Application as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diisopropyl-3-nitrobenzamide is a valuable synthetic intermediate whose strategic importance lies in its functional group architecture. The presence of a reducible nitro group positioned meta to a sterically hindered N,N-diisopropylamide provides a stable and versatile platform for chemical modification. This guide details the robust synthesis of this compound from commercially available precursors and focuses on its cornerstone transformation: the reduction of the nitro moiety to a primary amine. This transformation unlocks access to N,N-diisopropyl-3-aminobenzamide, a key building block for constructing more complex molecules, particularly in the field of medicinal chemistry. We provide field-tested protocols, explain the mechanistic rationale behind procedural choices, and explore the broader context of its application in the development of biologically active agents, such as novel antitubercular drugs.[1][2][3]

Introduction & Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with three key functional groups: a nitro group (-NO₂) at position 3, a carboxamide group (-C(=O)N-), and two isopropyl groups attached to the amide nitrogen. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring.[4] However, its primary utility in synthetic chemistry is not derived from the properties of the molecule itself, but from its potential as a precursor.

The true value of this compound is realized upon the selective reduction of the nitro group to an amine (-NH₂). The resulting 3-aminobenzamide derivative is a highly valuable scaffold in drug discovery and materials science.[5] The N,N-diisopropylamide group provides significant steric bulk, which can be leveraged to influence molecular conformation, improve metabolic stability, and modulate binding interactions of downstream products. This guide serves as a practical resource for researchers utilizing this intermediate in their synthetic campaigns.

Physicochemical Data
PropertyValueSource
CAS Number 2448-06-8[6]
Molecular Formula C₁₃H₁₈N₂O₃[7]
Molecular Weight 250.29 g/mol [8]
IUPAC Name 3-nitro-N,N-di(propan-2-yl)benzamide[7]
Appearance Typically a solid at room temperatureGeneral Knowledge
Predicted XlogP 3.4[7]

Synthesis of this compound

The most reliable and scalable synthesis of this compound is achieved via a two-step process starting from 3-nitrobenzoic acid. This method involves the activation of the carboxylic acid by converting it to an acid chloride, followed by amidation with diisopropylamine. This classic approach is favored over direct amidation methods due to its high efficiency and the relative ease of purification.[5]

Synthetic Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3-Nitrobenzoic Acid B 3-Nitrobenzoyl Chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, Heat C This compound B->C  Diisopropylamine  Base (e.g., Et₃N), DCM, 0°C to RT

Caption: Two-step synthesis of the target intermediate.

Detailed Experimental Protocol: Synthesis

Rationale: The conversion of a carboxylic acid to an amide is often challenging to perform directly. The hydroxyl group of the carboxylic acid is a poor leaving group. By converting it to an acid chloride using thionyl chloride (SOCl₂), we create a highly reactive electrophile. The subsequent reaction with diisopropylamine is a rapid and high-yielding nucleophilic acyl substitution. A non-nucleophilic base like triethylamine (Et₃N) is included to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the diisopropylamine nucleophile.

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Diisopropylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of 3-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), add 3-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The crude 3-nitrobenzoyl chloride, a yellowish oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Amidation to form this compound

  • In a separate flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting acid chloride is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to afford this compound as a solid.

The Cornerstone Transformation: Reduction to N,N-Diisopropyl-3-aminobenzamide

The synthetic utility of this compound is primarily demonstrated through the reduction of its nitro group. This transformation is one of the most fundamental and powerful reactions in medicinal chemistry, as it converts an electron-withdrawing, synthetically challenging group into a versatile nucleophilic amino group. This amine can then serve as a handle for a wide array of subsequent reactions, including amide bond formations, reductive aminations, and transition-metal-catalyzed cross-couplings.

Mechanistic Pathway of Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for nitro group reduction due to its clean reaction profile and high yields. The mechanism, while complex, is generally understood to proceed through several intermediates on the surface of the catalyst (e.g., Palladium on Carbon, Pd/C).[5][9]

G A R-NO₂ (Nitro) B R-NO (Nitroso) A->B +2H⁺, +2e⁻ C R-NHOH (Hydroxylamine) B->C +2H⁺, +2e⁻ D R-NH₂ (Amine) C->D +2H⁺, +2e⁻ G cluster_0 Downstream Synthetic Elaboration A This compound B Reduction (Key Transformation) A->B C 3-Amino Intermediate (Versatile Building Block) B->C D Amide Coupling C->D E Reductive Amination C->E F Cross-Coupling C->F G Bioactive Molecules (e.g., Enzyme Inhibitors, PROTACs) D->G E->G F->G

Caption: Strategic role of the intermediate in drug discovery.

Safety and Handling

  • Nitroaromatic Compounds: this compound, like many nitroaromatic compounds, should be handled with care. It is considered a stable solid but should be stored away from strong reducing agents and heat sources.

  • Reagents: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

  • Catalysts: Palladium on carbon is flammable, especially when dry or saturated with hydrogen. It should be handled under an inert atmosphere when possible and never allowed to dry on filter paper in the open air.

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate that provides a reliable and efficient route to the versatile N,N-diisopropyl-3-aminobenzamide building block. Its robust synthesis and the high efficiency of its cornerstone nitro reduction make it an invaluable tool for researchers in organic synthesis and drug development. By leveraging this intermediate, scientists can rapidly access complex molecular architectures and accelerate the discovery of new therapeutic agents.

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Technical Guide: Biological Activity Screening of Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitrobenzamide Scaffold

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a nitro (NO₂) group creates nitrobenzamide derivatives, a class of compounds with remarkably diverse biological activities.[1] The strong electron-withdrawing nature of the nitro group significantly alters the molecule's electronic properties, polarity, and potential for bioreductive activation, unlocking a wide spectrum of therapeutic possibilities.[2] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]

This guide provides a comprehensive framework for the initial biological screening of novel nitrobenzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step. We will explore the core screening funnels for identifying and characterizing anticancer, antimicrobial, and anti-inflammatory activities, providing a self-validating system for robust and reproducible data generation.

Part 1: Anticancer Activity Screening

Nitrobenzamide derivatives have emerged as promising leads in oncology, often acting through mechanisms distinct from classical chemotherapeutics. Their screening requires a multi-step approach, beginning with broad cytotoxicity assays and progressing to more specific mechanistic studies.

Core Mechanisms of Anticancer Action

The anticancer effects of nitrobenzamides can be attributed to several key mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Certain benzamide derivatives are known to inhibit HDAC enzymes.[4][5] HDACs play a crucial role in gene expression by modifying chromatin structure; their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis.[5][6]

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition : The benzamide moiety is a core component of many PARP inhibitors.[7] PARP enzymes are critical for DNA single-strand break repair.[8] In cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[7][9]

  • Tubulin Polymerization Inhibition : Some N-benzylbenzamide derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics.[10] This interference with the cellular cytoskeleton arrests cells in mitosis, ultimately leading to apoptotic cell death.[1][10]

  • Hypoxia-Activated Prodrugs : The nitroaromatic group is a key feature of hypoxia-activated prodrugs.[11] Solid tumors often have low-oxygen (hypoxic) regions that are resistant to standard therapies. In these environments, the nitro group can be reduced by cellular reductases to form highly reactive cytotoxic species that damage DNA and other macromolecules.[11][12]

Diagram 1: The Principle of Synthetic Lethality with PARP Inhibitors

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Repair SSB->PARP Repaired by DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) Repair DSB->HR Repaired by Viable0 Cell Viability Maintained PARP->Viable0 HR->Viable0 SSB1 Single-Strand Break (SSB) DSB_Accumulation DSB Accumulation SSB1->DSB_Accumulation Leads to DSB1 Double-Strand Break (DSB) DSB1->DSB_Accumulation Contributes to PARP1 PARP Repair HR1 HR Repair HR1->DSB_Accumulation Fails to Repair Inhibitor Nitrobenzamide Derivative (PARPi) Inhibitor->PARP1 Inhibits Apoptosis Cell Death (Apoptosis) DSB_Accumulation->Apoptosis

In Vitro Anticancer Screening Workflow

A logical, tiered approach is essential for efficiently screening novel compounds. This workflow maximizes resource efficiency by eliminating inactive compounds early and prioritizing promising candidates for in-depth study.

Diagram 2: Anticancer Screening Workflow

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Screening cluster_2 Phase 3: Lead Validation A Compound Library (Nitrobenzamide Derivatives) B Multi-Dose Cytotoxicity Assay (e.g., MTT Assay) A->B Test against cancer cell panel C Determine IC50 Values B->C Analyze data D Cell Cycle Analysis C->D Prioritized Hits E Apoptosis Assays (e.g., Annexin V) C->E F Target-Specific Assays (HDAC, PARP, Tubulin) C->F G In Vivo Model (Xenograft) D->G Validated Lead E->G Validated Lead F->G Validated Lead

Experimental Protocol: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14] The intensity of the purple color is directly proportional to the number of viable cells.[15]

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS.[14] This solution must be filter-sterilized and protected from light.[13][15]

  • Solubilization solution: e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol.[14][16]

  • Test compounds (nitrobenzamide derivatives) dissolved in DMSO.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5x10⁴ to 1x10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrobenzamide derivatives in complete culture medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the test compounds to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14][16]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.[14][15]

    • Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the crystals.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[15]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Anticancer Activity

Results from the primary screen should be summarized clearly to allow for easy comparison between derivatives and cell lines.

Table 1: Cytotoxic Activity of Nitrobenzamide Derivatives against Human Cancer Cell Lines

Compound IDCancer TypeCell LineIC50 (µM) ± SD
NB-001BreastMCF-7Data
NB-001ColonHCT-116Data
NB-001LungA549Data
NB-002BreastMCF-7Data
NB-002ColonHCT-116Data
NB-002LungA549Data
Doxorubicin(Control)MCF-7Data

Part 2: Antimicrobial Activity Screening

The nitro group is a well-established pharmacophore in antimicrobial agents.[2] Its mechanism often involves reductive activation by microbial nitroreductases into cytotoxic radical species, which can damage DNA, proteins, and lipids, leading to cell death.[2]

In Vitro Antimicrobial Screening Workflow

The standard workflow for antimicrobial screening aims to first identify activity and then quantify its potency.

Diagram 3: Antimicrobial Screening Workflow

A Compound Library (Nitrobenzamide Derivatives) B Qualitative Screen (Disk Diffusion Assay) A->B Test against microbial panel C Quantitative Screen (Broth Microdilution Assay) B->C Active Compounds D Determine MIC Value C->D Analyze results E Determine MBC Value (Optional) D->E Further Characterization

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Materials:

  • 96-well sterile, non-treated microtiter plates

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds dissolved in DMSO

  • Bacterial/Fungal inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Microplate reader or visual inspection

Step-by-Step Methodology:

  • Plate Preparation:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add an additional 100 µL of a high-concentration stock of the test compound (e.g., 256 µg/mL) to the first column of wells. This creates a total volume of 200 µL.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[18] Discard the final 100 µL from the tenth column. This leaves columns 1-10 with 100 µL of serially diluted compound.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (medium only, no inoculum).

  • Inoculation:

    • Prepare the microbial inoculum to the specified final concentration.

    • Add 100 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each test well is now 200 µL, and the compound concentrations and inoculum density are halved.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Data Acquisition and Analysis:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration at which no visible growth is observed.[18]

    • Alternatively, the optical density (OD) can be read at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

Data Presentation: Antimicrobial Activity

MIC values provide a quantitative measure of a compound's potency against different microorganisms.

Table 2: Minimum Inhibitory Concentrations (MIC) of Nitrobenzamide Derivatives

Compound IDGram-positive Bacteria (S. aureus)Gram-negative Bacteria (E. coli)Fungi (C. albicans)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
NB-001DataDataData
NB-002DataDataData
CiprofloxacinDataDataN/A
FluconazoleN/AN/AData

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Nitrobenzamide derivatives may exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the production of pro-inflammatory mediators.[3][19] A primary screening target is nitric oxide (NO), a key signaling molecule in inflammation produced by inducible nitric oxide synthase (iNOS).[20]

In Vitro Anti-inflammatory Screening Workflow

The screening process for anti-inflammatory agents often begins by assessing the inhibition of key inflammatory mediators in a relevant cell model.

Diagram 4: Anti-inflammatory Screening Workflow

A Seed Macrophages (e.g., RAW 264.7) B Pre-treat with Nitrobenzamide Derivatives A->B C Induce Inflammation (with LPS) B->C D Measure NO Production (Griess Assay) C->D Collect supernatant E Assess Cytotoxicity (MTT Assay) C->E Assess remaining cells F Determine IC50 for NO Inhibition D->F E->F Confirm non-toxic concentrations G Measure Cytokines (ELISA for TNF-α, IL-6) F->G Active Hits

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant. It is a reliable method for screening inhibitors of LPS-induced NO production in macrophage cell lines like RAW 264.7.[3][19]

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well sterile culture plates

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent: A two-part solution.

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Sodium nitrite (NaNO₂) standard solution for generating a standard curve.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells for 1-2 hours with various concentrations of the nitrobenzamide derivatives. Include a vehicle control (DMSO).

  • Inflammation Induction:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (cells + medium only).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a nitrite standard curve (e.g., 0-100 µM) using the NaNO₂ solution.

    • Add 50 µL of Griess Reagent Solution A to all wells containing supernatant and standards. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B. Incubate for another 10 minutes. A purple/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Crucially, perform a parallel MTT assay on the remaining cells to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity. [3]

Data Presentation: Anti-inflammatory Activity

The results should clearly show the dose-dependent inhibition of nitric oxide production.

Table 3: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Compound IDIC50 (µM) for NO Inhibition ± SDCell Viability at IC50 (%)
NB-001DataData
NB-002DataData
L-NAME (Control)DataData

Conclusion

The nitrobenzamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The screening methodologies outlined in this guide provide a robust, logical, and efficient framework for the initial evaluation of their anticancer, antimicrobial, and anti-inflammatory potential. By starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies, researchers can effectively identify and prioritize lead compounds for further pre-clinical development. The key to success lies not just in the execution of these protocols, but in understanding the scientific principles that validate each step, ensuring the generation of high-quality, actionable data.

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Methodological & Application

Application Note: A Validated Synthesis Protocol for N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N,N-Diisopropyl-3-nitrobenzamide, a valuable nitroaromatic compound and versatile precursor in medicinal chemistry and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The synthesis proceeds via a robust nucleophilic acyl substitution, reacting 3-nitrobenzoyl chloride with diisopropylamine. This guide explains the causality behind experimental choices, provides a self-validating system through detailed workup and characterization steps, and is grounded in authoritative chemical principles.

Introduction and Scientific Background

N,N-disubstituted benzamides are a prominent class of molecules in modern pharmacology, often serving as key structural motifs in biologically active compounds. The target molecule, this compound, incorporates a nitro group, which is a versatile functional handle for further chemical transformations, such as reduction to an amine, enabling the synthesis of a diverse library of derivatives.

The core of this synthesis is the formation of an amide bond, one of the most fundamental and frequently executed reactions in organic chemistry. Direct coupling between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1][2] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A classic and highly effective strategy is the conversion of the parent carboxylic acid (3-nitrobenzoic acid) into a more electrophilic acyl chloride.[1][2] This activated intermediate readily reacts with nucleophilic primary and secondary amines to form the desired amide.[3][4]

This protocol details the acylation of a secondary amine, diisopropylamine, with 3-nitrobenzoyl chloride. This specific type of reaction is often referred to as the Schotten-Baumann reaction.[1] It is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.[3][5]

Reaction Mechanism and Workflow

The synthesis of this compound is achieved through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This addition step forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[3][5] An equivalent of base, in this case, excess diisopropylamine or an auxiliary base like triethylamine, deprotonates the resulting ammonium ion to yield the neutral tertiary amide product.[5]

Logical Workflow of the Synthesis

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Amidation Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification & Analysis Amine_Sol Dissolve Diisopropylamine and Triethylamine in DCM Cooling Cool Amine Solution to 0 °C Amine_Sol->Cooling Acyl_Sol Dissolve 3-Nitrobenzoyl Chloride in DCM Addition Slow, Dropwise Addition of Acyl Chloride Solution Acyl_Sol->Addition Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with Water Reaction->Quench Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_Bicarb Wash with sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification (Recrystallization or Chromatography) Concentrate->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling

  • 3-Nitrobenzoyl chloride: Corrosive and causes severe skin and eye damage. It is water-reactive and decomposes to release toxic HCl gas. Handle only in a fume hood away from moisture. [6][7]* Diisopropylamine: A flammable liquid that is corrosive and toxic upon inhalation or skin contact.

  • Dichloromethane (DCM): A volatile solvent. Avoid inhaling vapors. It is a suspected carcinogen.

  • General Precautions: All operations should be performed within a certified chemical fume hood. In case of skin contact, immediately wash the affected area with copious amounts of water. [8][9]In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. [8][10]All chemical waste must be disposed of according to institutional and local regulations.

References

  • Title: Reaction between acyl chlorides and amines - addition / elimination Source: Chemguide URL: [Link]

  • Title: Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides Source: Pearson URL: [Link]

  • Title: Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH) Source: OrgoSolver URL: [Link]

  • Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL: [Link]

  • Title: this compound (C13H18N2O3) Source: PubChemLite URL: [Link]

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Sources

Application Notes and Protocols for the Hofmann Rearrangement of Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Degradative Transformation

First reported by August Wilhelm von Hofmann in 1881, the Hofmann rearrangement is a robust and widely utilized organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This transformation, also known as the Hofmann degradation, is of significant importance in synthetic organic chemistry. It provides a strategic pathway for the synthesis of alkyl, aryl, and heterocyclic amines, which are prevalent structural motifs in pharmaceuticals and other biologically active compounds.[3] The core of the reaction involves the treatment of a primary amide with a halogen (typically bromine) in a strong aqueous base, such as sodium hydroxide, to yield a primary amine via an isocyanate intermediate.[4]

The key advantage of the Hofmann rearrangement lies in its ability to shorten a carbon chain by one atom, effectively converting a carboxylic acid derivative into an amine.[3] This feature is particularly valuable in multi-step syntheses where such a transformation is required. Furthermore, the reaction often proceeds with retention of configuration at the migrating carbon, a crucial aspect in the synthesis of chiral molecules.

This guide provides a comprehensive overview of the experimental conditions for the Hofmann rearrangement of benzamides, detailing the underlying mechanism, a comparative analysis of various reagent systems, detailed experimental protocols, and a summary of the substrate scope.

Mechanistic Insights: The Rationale Behind the Rearrangement

The mechanism of the Hofmann rearrangement is a well-established, multi-step process that proceeds through several key intermediates.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The reaction is initiated by the in-situ formation of sodium hypobromite from the reaction of bromine with sodium hydroxide.[4]

The key steps are as follows:

  • N-Bromination: The primary amide is first halogenated at the nitrogen atom by the hypobromite to form an N-bromoamide intermediate.[5]

  • Deprotonation: The presence of the electron-withdrawing bromine and acyl groups makes the remaining N-H proton significantly more acidic. This proton is abstracted by the strong base to generate an N-bromoamide anion.[5]

  • Rearrangement: This is the key step of the reaction. The N-bromoamide anion undergoes a concerted 1,2-shift where the aryl group migrates from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous loss of the bromide ion. This rearrangement results in the formation of an isocyanate intermediate.[4][5] A nitrene intermediate is not formed, as this would likely lead to the formation of hydroxamic acids, which are not observed as byproducts.[4]

  • Hydrolysis: The highly electrophilic isocyanate intermediate is rapidly attacked by water in the aqueous basic medium. This nucleophilic addition forms an unstable carbamic acid.[4]

  • Decarboxylation: The carbamic acid spontaneously loses carbon dioxide to yield the final primary amine product.[4][5]

Hofmann_Mechanism

Experimental Conditions: A Comparative Analysis

While the classic conditions of bromine and sodium hydroxide are effective for many benzamides, the strongly basic and oxidative nature of the reaction can be detrimental to sensitive functional groups and can lead to side reactions or low yields.[6] Consequently, several modifications have been developed to address these limitations. The choice of reagent is therefore a critical parameter that should be tailored to the specific substrate.

1. Classic Conditions: Bromine and Sodium Hydroxide

  • Applicability: This is the most traditional and cost-effective method, suitable for simple and robust benzamides.

  • Causality: The in-situ generation of sodium hypobromite provides the necessary oxidizing agent for the rearrangement. The strong basic conditions facilitate the deprotonation steps crucial for the mechanism.

  • Limitations: The harsh conditions can lead to hydrolysis of the starting amide or the product amine, as well as side reactions such as halogenation of the aromatic ring, particularly with electron-rich benzamides. Substrates with base-sensitive functional groups are often not compatible with this method.

2. Milder Halogenating Agents: NBS and TCCA

  • Applicability: N-Bromosuccinimide (NBS) and trichloroisocyanuric acid (TCCA) are effective alternatives to bromine, particularly for substrates that are sensitive to the harshness of bromine.[6] These reagents are often used in combination with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium methoxide.

  • Causality: NBS and TCCA are solid, easier-to-handle sources of electrophilic halogen. The use of organic bases or alkoxides can provide milder reaction conditions compared to aqueous sodium hydroxide, which can be beneficial for substrates with sensitive functionalities. In some cases, the isocyanate intermediate can be trapped with an alcohol to form a stable carbamate, which can then be hydrolyzed to the amine under milder conditions.[4]

  • Limitations: While milder, these reagents can still lead to side reactions. For instance, NBS can sometimes cause bromination of the aromatic ring, although this is often less of an issue than with elemental bromine.

3. Hypervalent Iodine Reagents

  • Applicability: Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) and (bis(trifluoroacetoxy)iodo)benzene (PIFA), have emerged as powerful and often milder alternatives for inducing the Hofmann rearrangement.[1][2] They are particularly useful for substrates that are sensitive to both strongly basic and halogenating conditions.

  • Causality: These reagents act as oxidants to facilitate the rearrangement under neutral or even mildly acidic conditions, thus avoiding the issues associated with strong bases. The reaction can be performed in a variety of solvents, offering greater flexibility. Catalytic systems using a hypervalent iodine precursor and a terminal oxidant like Oxone have also been developed, making the process more atom-economical and environmentally friendly.[7]

  • Limitations: Hypervalent iodine reagents are generally more expensive than traditional halogenating agents. Additionally, with certain substituted benzamides, the reaction can lead to the formation of quinone derivatives instead of the expected amine, due to over-oxidation of the product.[8]

Data Summary: Substrate Scope and Yields

The following table summarizes the experimental conditions and yields for the Hofmann rearrangement of various substituted benzamides, providing a comparative overview of different reagent systems.

Benzamide DerivativeReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
BenzamideBr₂/NaOHWater70-801.5~85[9]
4-MethoxybenzamideNBS/DBUMethanolReflux0.7593 (as carbamate)[10]
4-NitrobenzamideBr₂/NaOHWater70-801~70[11]
4-ChlorobenzamideBr₂/NaOHWater70-801~80[11]
4-MethylbenzamideBr₂/NaOHWater70-801~82[11]
3-NitrobenzamideNaOCl (Bleach)/NaOHWater800.5~75[12]
2-IodobenzamidePhI(OAc)₂MethanolReflux285 (as carbamate)[12]
BenzamidePhI/Oxone (catalytic)aq. Methanol/HFIP402491 (as carbamate)[7]

Experimental Protocols

Protocol 1: Classic Hofmann Rearrangement of Benzamide to Aniline using Bromine and Sodium Hydroxide

This protocol describes the classic procedure for the Hofmann rearrangement of unsubstituted benzamide.

Materials:

  • Benzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide (e.g., 10 g, 0.25 mol) in water (e.g., 50 mL). While maintaining the temperature below 10 °C, slowly add bromine (e.g., 4.0 mL, 0.078 mol) with vigorous stirring. The solution should become pale yellow.

  • Reaction with Benzamide: To the cold sodium hypobromite solution, add benzamide (e.g., 9.4 g, 0.078 mol) in one portion.

  • Heating the Reaction: Remove the ice bath and warm the reaction mixture to approximately 70-80 °C for about 1.5 hours. The reaction mixture will likely become clear.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude aniline.

  • Purification: The crude aniline can be further purified by distillation under reduced pressure.

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic, especially during the addition of bromine. Maintain proper cooling to control the temperature.

Protocol 2: Mild Hofmann Rearrangement using NBS and DBU

This protocol is suitable for substrates that may be sensitive to the harsh conditions of the classic procedure, and it yields a carbamate intermediate.

Materials:

  • Substituted benzamide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide solution (e.g., 1 M)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (optional)

Procedure:

  • Reaction Setup: To a solution of the benzamide (1.0 eq) in anhydrous methanol, add NBS (1.0-1.2 eq) and DBU (1.1-1.5 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer successively with 1 M HCl, water, 1 M NaOH, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The resulting carbamate can be purified by column chromatography or recrystallization. The carbamate can then be hydrolyzed to the corresponding amine in a separate step if desired.

Experimental_Workflow

Conclusion

The Hofmann rearrangement remains a cornerstone of synthetic organic chemistry for the preparation of primary amines from primary amides. The choice of experimental conditions, particularly the oxidizing agent and base, is paramount for achieving high yields and minimizing side reactions, especially with functionalized benzamides. While the classic bromine and sodium hydroxide method is effective for robust substrates, milder reagents such as NBS, TCCA, and hypervalent iodine compounds offer significant advantages for more sensitive and complex molecules. By understanding the underlying mechanism and the nuances of each reagent system, researchers can effectively leverage the Hofmann rearrangement as a powerful tool in the synthesis of valuable chemical entities.

References

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]

  • Mohan, R. S.; Monk, K. A. The Hofmann Rearrangement Using Household Bleach: Synthesis of 3-Nitroaniline. J. Chem. Educ.1999 , 76 (12), 1717. [Link]

  • Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.1946 , 3, 267–306. [Link]

  • Keillor, J. W.; Huang, X. Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)carbamate. Org. Synth.2002 , 78, 234. [Link]

  • Zagulyaeva, A. A.; Banek, C. T.; Yusubov, M. S.; Zhdankin, V. V. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Org. Lett.2010 , 12 (20), 4644–4647. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Chemistry Learner. Hofmann Rearrangement: Example, Mechanism, and Application. [Link]

  • PHARMD GURU. HOFMANN REARRANGEMENT. [Link]

  • Yoshimura, A.; Middleton, K. R.; Luedtke, M. W.; Zhu, C.; Zhdankin, V. V. Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. J. Org. Chem.2012 , 77 (24), 11399–11404. [Link]

  • BYJU'S. Hoffmann Bromamide Reaction Mechanism. [Link]

  • Fu, Y.; et al. Nature of N-Bromosuccinimide in Basic Media: The True Oxidizing Species in the Hofmann Rearrangement. J. Org. Chem.1994 , 59 (23), 7174–7177. [Link]

  • Jevtić, I. I.; et al. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis2016 , 48 (10), 1550-1560. [Link]

  • Gnad, F.; et al. N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Org. Synth.2014 , 91, 230-243. [Link]

  • ResearchGate. Hofmann rearrangement. [Link]

  • Scribd. Hoffmann Rearrangement. [Link]

  • Chegg. When an ?-hydroxy amide is treated with Br2 in aqueous NaOH under Hofmann rearrangement conditions... [Link]

  • Huang, X.; Seid, M.; Keillor, J. W. A Mild and Efficient Modified Hofmann Rearrangement. J. Org. Chem.1997 , 62 (21), 7495–7496. [Link]

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Application Notes and Protocols: N,N-Diisopropyl-3-nitrobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Nitrobenzamide Scaffold

In the landscape of medicinal chemistry, the benzamide framework is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] The strategic introduction of a nitro group onto this scaffold gives rise to nitrobenzamide derivatives, a class of compounds with a remarkable spectrum of biological activities.[1] N,N-diisopropyl-3-nitrobenzamide, the subject of this guide, embodies the chemical versatility and therapeutic potential of this compound class. Its structure, featuring a nitro group at the meta-position and bulky isopropyl substituents on the amide nitrogen, presents unique steric and electronic properties that can be exploited in drug design.

The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and electronic distribution, often playing a crucial role in its biological interactions.[2][3] This guide provides an in-depth exploration of this compound as a representative of its class, detailing its synthesis, potential therapeutic applications, and robust protocols for its biological evaluation.

Chemical Profile

PropertyValueReference
Molecular Formula C13H18N2O3[4]
Molecular Weight 250.29 g/mol [5]
Appearance Yellow, crystalline solid (predicted)[2][6]
CAS Number Not available (similar compounds exist)
SMILES CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[O-][4]

Potential Therapeutic Applications & Underlying Mechanisms

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of nitrobenzamide derivatives has demonstrated significant promise in several therapeutic areas.[1][7] These activities are often linked to the presence and position of the nitro group.

Anticancer Activity

Nitrobenzamide derivatives have emerged as promising candidates in oncology.[1] Their mechanisms are often multifaceted, including the inhibition of tubulin polymerization and modulation of key signaling pathways.[1] Some nitroaromatic compounds are also investigated as potential prodrugs for nitroreductase-based cancer therapy, where enzymes overexpressed in hypoxic tumor environments reduce the nitro group to a cytotoxic species.[7]

Hypothesized Mechanism of Action in Cancer

Anticancer_Mechanism cluster_Cell Cancer Cell Nitrobenzamide Nitrobenzamide Cellular_Uptake Cellular Uptake Nitrobenzamide->Cellular_Uptake Metabolic_Activation Metabolic Activation (e.g., Nitroreductases) Cellular_Uptake->Metabolic_Activation Cytotoxic_Metabolites Cytotoxic Metabolites (e.g., Nitroso derivative) Metabolic_Activation->Cytotoxic_Metabolites Cell_Death Apoptosis / Cell Death Cytotoxic_Metabolites->Cell_Death Induces

Caption: Hypothesized metabolic activation of a nitrobenzamide derivative in a cancer cell.

Anti-inflammatory Activity

Several nitrobenzamide derivatives have been shown to possess potent anti-inflammatory properties.[7] A key mechanism involves the inhibition of nitric oxide (NO) production in macrophages.[7] Certain derivatives have demonstrated significant, dose-dependent inhibition of NO production with IC50 values in the low micromolar range.[7] Molecular docking studies suggest that these compounds can bind effectively to inducible nitric oxide synthase (iNOS).[7] Furthermore, some have been observed to suppress the expression of other pro-inflammatory mediators like COX-2, IL-1β, and TNF-α.[7]

Antimicrobial Activity

The nitroaromatic scaffold is present in a number of antimicrobial agents.[3][8] Nitrobenzamide derivatives have shown activity against various bacterial and fungal pathogens.[9][10] For instance, N-alkyl nitrobenzamides have exhibited promising antitubercular activities, potentially by inhibiting essential enzymes in Mycobacterium tuberculosis like decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1).[9][11]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard amide synthesis procedures, particularly the conversion of a carboxylic acid to an acid chloride followed by reaction with an amine.[12][13]

Synthesis Workflow

Synthesis_Workflow Start 3-Nitrobenzoic Acid Step1 React with Thionyl Chloride (SOCl₂) Start->Step1 Intermediate 3-Nitrobenzoyl Chloride Step1->Intermediate Step2 React with Diisopropylamine Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Diisopropylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or excess diisopropylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-nitrobenzoic acid (1.0 equivalent) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve diisopropylamine (2.5 equivalents) in anhydrous DCM. Add the diisopropylamine solution dropwise to the acid chloride solution. Rationale: An excess of the amine is used to react with the acid chloride and to neutralize the HCl byproduct.

  • Reaction and Quenching: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound against a cancer cell line using the MTT assay.[14]

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Incubation: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank control (medium only). Incubate the plates for 48-72 hours.[14]

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[14]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.[14]

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.[14]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound

  • DMSO

  • 96-well microplates

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).[14]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14] The optical density at 600 nm (OD600) can also be measured to quantify bacterial growth.

Conclusion and Future Directions

This compound serves as a valuable chemical entity for exploring the therapeutic potential of the nitrobenzamide class. The protocols detailed herein provide a framework for its synthesis and biological characterization. While the applications discussed are based on the broader class of nitrobenzamide derivatives, they offer a rational starting point for investigating the specific properties of this compound. Future research should focus on a comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and to identify its potential as a lead compound in drug discovery programs.

References

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  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022).
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. (n.d.).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
  • This compound (C13H18N2O3) - PubChemLite. (n.d.).
  • N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem. (n.d.).
  • 3-NITROBENZAMIDE | 645-09-0 - ChemicalBook. (2025).
  • N,N-Diethyl-3-nitrobenzamide|CAS 2433-21-8 - Benchchem. (n.d.).
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.).

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Application Notes & Protocols: N,N-Diisopropyl-3-nitrobenzamide as a Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N,N-Diisopropyl-3-nitrobenzamide, a key chemical intermediate, and its strategic application in the synthesis of high-value bioactive molecules. The central theme of this document is the facile and efficient reduction of the aromatic nitro group to a primary amine, which unlocks the 3-aminobenzamide scaffold—a privileged structure in modern medicinal chemistry. We will explore the causality behind various synthetic choices, provide detailed, field-proven protocols for this key transformation, and demonstrate the subsequent elaboration of the resulting intermediate into potent classes of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) and protein kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Strategic Value of the 3-Nitrobenzamide Core

This compound is an aromatic compound distinguished by a carboxamide functional group and a nitro group positioned meta to each other on a benzene ring.[1][2] While the diisopropylamide moiety provides specific steric and electronic properties that can influence solubility and binding interactions, the true synthetic value of this molecule lies in the reactivity of its nitro group.[3] The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring; however, its most critical role in synthesis is to serve as a masked amine.[1][4]

The reduction of the nitro group to a 3-amino-N,N-diisopropylbenzamide intermediate is a pivotal transformation. This reaction converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group.[4] This newly formed amine serves as a versatile synthetic handle for a multitude of chemical modifications, enabling the construction of complex molecular architectures. The resulting 3-aminobenzamide scaffold is the cornerstone of numerous therapeutic agents, most notably PARP inhibitors, which have revolutionized treatment paradigms in oncology.[5][6]

The Gateway Transformation: Reduction of the Aromatic Nitro Group

The conversion of the nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis.[7] The choice of method is critical and depends on the presence of other functional groups within the molecule, cost, safety, and scalability.

Mechanistic Considerations and Method Selection

Several robust methodologies exist for this reduction, primarily categorized as catalytic hydrogenation and metal-mediated reductions.[4][7]

  • Catalytic Hydrogenation: This is frequently the method of choice due to its high efficiency and clean reaction profiles, typically generating only water as a byproduct.[8] It involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.[8] A key consideration is chemoselectivity; catalytic hydrogenation can also reduce other functionalities like alkenes, alkynes, or benzyl ethers. Furthermore, sulfur-containing compounds can poison the catalyst, rendering the reaction ineffective.[9]

  • Metal-Mediated Reductions: These methods utilize easily oxidized metals in the presence of an acid. Common systems include Tin(II) chloride (SnCl₂), iron (Fe) in acidic medium (e.g., HCl or acetic acid), and zinc (Zn).[4][8] These reactions are often highly effective and can be more tolerant of functional groups that are sensitive to hydrogenation.[8] However, they require stoichiometric amounts of metal and can involve more demanding aqueous workups to remove metal salts.

The following diagram illustrates the general workflow for this crucial synthetic step.

G cluster_start Starting Material cluster_process Reduction Process cluster_workup Purification cluster_end Key Intermediate start This compound reaction Select Reduction Method: - Catalytic Hydrogenation (H₂, Pd/C) - Metal/Acid (SnCl₂, Fe/HCl) start->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup purify Chromatography or Recrystallization workup->purify Crude Product end 3-Amino-N,N-diisopropylbenzamide purify->end

Caption: Generalized experimental workflow for nitro group reduction.

Protocol 1: Synthesis of 3-Amino-N,N-diisopropylbenzamide via Catalytic Hydrogenation

This protocol describes a standard and highly reliable procedure for the reduction of this compound using palladium on carbon. The causality for this choice rests on its high yield, operational simplicity, and the generation of a clean product where the catalyst is easily removed by filtration.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ethanol (or Methanol, Ethyl Acetate)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite® or a similar filter aid

  • Round-bottom flask or pressure vessel

  • Stir plate and magnetic stir bar

Procedure:

  • Vessel Setup: In a suitable reaction vessel, dissolve this compound in a sufficient volume of ethanol to form a solution (e.g., 0.1-0.2 M).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Self-Validation Note: Pd/C can be pyrophoric, especially when dry. It should be handled with care and never added to a flammable solvent in the presence of air.

  • Hydrogenation: Seal the vessel and purge it thoroughly with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (a balloon is sufficient for small-scale reactions; 50 psi is typical for a pressure vessel) or maintain a positive pressure of H₂.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 2-12 hours.

  • Workup: Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol to ensure complete recovery of the product.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-N,N-diisopropylbenzamide. The product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography or recrystallization.

Method Reagents Advantages Disadvantages Reference
Catalytic Hydrogenation H₂, Pd/C (or Raney Ni)High yield, clean reaction, easy product isolation.Catalyst can be pyrophoric; sensitive to catalyst poisons; may reduce other functional groups.[8]
Metal/Acid Reduction Fe/HCl (or NH₄Cl)Cost-effective, tolerant of many functional groups.Stoichiometric metal required, requires aqueous workup to remove iron salts.[7]
Tin(II) Chloride Reduction SnCl₂·2H₂OMild conditions, good for substrates with reducible groups.Stoichiometric tin required, potential for complexation with nitrogen-containing heterocycles.
Table 1: Comparison of Common Methods for Aromatic Nitro Group Reduction.

Application I: Precursor to Potent PARP Inhibitors

The 3-aminobenzamide scaffold is a cornerstone in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP).[5] 3-Aminobenzamide itself is a well-documented PARP inhibitor, though its derivatives often exhibit significantly higher potency.[5][10][11]

Mechanism of Action and Therapeutic Relevance

PARP is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks.[12] In cancer cells with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5] 3-Aminobenzamide and its analogs act as competitive inhibitors by mimicking the nicotinamide portion of the NAD+ substrate, thereby blocking the enzyme's catalytic activity.[6][13]

cluster_pathway DNA Repair Pathway cluster_inhibition Inhibition Mechanism dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp par Poly(ADP-ribosyl)ation (PAR) Chain Synthesis parp->par repair Recruitment of Repair Proteins par->repair dna_repair DNA Repair repair->dna_repair inhibitor 3-Aminobenzamide Derivative blocked inhibitor->blocked blocked->parp Blocks NAD+ Binding Site

Caption: PARP activation at DNA breaks and its inhibition by 3-aminobenzamide.

Protocol 2: General Procedure for PARP-1 Enzymatic Assay

This protocol provides a framework for evaluating the inhibitory activity of newly synthesized benzamide derivatives against the PARP-1 enzyme. This is a crucial step to validate the biological hypothesis.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a protein substrate)

  • Biotinylated NAD+

  • 3-Aminobenzamide derivative (test compound)

  • Streptavidin-coated plates

  • Detection antibody (e.g., anti-PAR antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Assay buffer

Procedure:

  • Plate Coating: Coat a 96-well plate with histones and incubate to allow for protein adhesion. Wash the plate to remove unbound histones.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., N,N-diisopropyl-3-aminobenzamide derivative) dissolved in an appropriate solvent (e.g., DMSO, ensuring the final concentration is ≤0.1% to avoid solvent effects) to the wells.[13] Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

  • Reaction Initiation: Add the PARP-1 enzyme and biotinylated NAD+ to each well to initiate the PARylation reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Wash the plate to remove unreacted components. Add streptavidin-HRP conjugate, which will bind to the biotinylated PAR chains attached to the histones.

  • Signal Generation: After another wash step, add the HRP substrate (TMB). The enzyme will catalyze a colorimetric reaction.

  • Data Analysis: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to PARP-1 activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Compound Target IC₅₀ Value Cell Line / System Reference
3-AminobenzamidePARP~30 µM-[5][11]
3-AminobenzamidePARP< 50 nMCHO cells[5]
Olaparib (3rd Gen)PARP-1/2~5 nMEnzyme Assay[6]
Table 2: Representative PARP Inhibitory Activity of Benzamide-Related Compounds. Note: IC₅₀ values can vary based on assay conditions.

Application II: Scaffold for Kinase Inhibitor Development

The 3-aminobenzamide scaffold is also a valuable platform for the synthesis of protein kinase inhibitors.[14][15] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[16][17]

Synthetic Strategy: Elaboration of the Amino Group

The primary amino group of 3-Amino-N,N-diisopropylbenzamide is a nucleophile and a key point for molecular elaboration. It can readily undergo reactions such as acylation, sulfonylation, and, most powerfully, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[16] This allows for the strategic introduction of various aryl and heteroaryl moieties, which are essential for achieving potent and selective binding to the kinase active site.[16][17]

cluster_reaction Pd-Catalyzed Cross-Coupling start 3-Amino-N,N- diisopropylbenzamide reagent + Aryl/Heteroaryl Halide (Ar-X) start->reagent conditions Catalyst: Pd(OAc)₂ Ligand: BINAP, Xantphos, etc. Base: NaOtBu, Cs₂CO₃ end Bioactive Kinase Inhibitor Scaffold conditions->end Buchwald-Hartwig Amination

Caption: Synthetic elaboration of the aminobenzamide core into kinase inhibitors.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for coupling the aminobenzamide core with an aryl halide, a common strategy for building kinase inhibitor libraries.[16]

Materials:

  • 3-Amino-N,N-diisopropylbenzamide (1.0 eq)

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate) (1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-Amino-N,N-diisopropylbenzamide, the aryl halide, the base, the palladium catalyst, and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion

This compound is more than a simple chemical; it is a strategic precursor that provides efficient access to the highly valuable 3-aminobenzamide scaffold. The foundational step—reduction of the nitro group—is a robust and well-understood transformation that can be achieved through multiple reliable methods. The resulting amine serves as a versatile anchor point for the synthesis of diverse and potent bioactive molecules. As demonstrated, this scaffold is central to the development of clinically relevant PARP inhibitors and provides a fertile ground for the discovery of novel kinase inhibitors. The protocols and data presented herein offer a validated framework for researchers to harness the full potential of this precursor in their drug discovery and development endeavors.

References

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  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
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Suzuki coupling reactions with n,n-Diisopropyl-3-nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Suzuki-Miyaura Coupling of N,N-Diisopropyl-3-nitrobenzamide Derivatives: A Guide for Advanced Biaryl Synthesis

Introduction: The Strategic Value of Benzamide Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and commercial availability of reagents.[1][2] Its application in the pharmaceutical industry is particularly profound, enabling the efficient construction of complex biaryl structures that are central to many therapeutic agents.[3][4] This guide focuses on a specific, yet increasingly important, class of substrates: this compound derivatives.

These substrates present a unique combination of electronic and steric challenges. The presence of a strongly electron-withdrawing nitro group and a sterically demanding N,N-diisopropylamide moiety requires a carefully optimized and mechanistically informed approach. Successfully coupling these molecules opens pathways to novel chemical entities for drug discovery and development, leveraging the benzamide group as a versatile pharmacophore and the nitro group as a synthetic handle for further transformations. This document provides a detailed protocol, mechanistic rationale, and expert insights for researchers aiming to master this challenging but rewarding transformation.

Mechanistic Considerations: Navigating Steric and Electronic Hurdles

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] However, the specific nature of this compound substrates introduces critical nuances to each phase.

  • Oxidative Addition: This is often the rate-determining step.[5] The palladium(0) catalyst inserts into the carbon-halide bond of the benzamide derivative. While electron-withdrawing groups can sometimes hinder this step for aryl chlorides, the overall electronic deficiency of the nitro-substituted ring can make it a suitable substrate, particularly with highly active catalysts.

  • Transmetalation: The organoboron species (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical to ensure efficient boronate formation without promoting side reactions.

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are expelled, reforming the carbon-carbon bond and regenerating the active palladium(0) catalyst. The significant steric bulk of the N,N-diisopropylamide group, coupled with the newly introduced aryl group, can make this final step challenging. This steric congestion necessitates the use of bulky, electron-rich ligands on the palladium center to facilitate the collapse of the complex and release of the final product.[8]

A notable consideration for nitroarenes is the potential for the C-NO₂ bond itself to undergo oxidative addition, a process known as denitrative coupling.[9][10][11] While conventional Suzuki reactions on halo-nitroarenes are common, specialized conditions using bulky biarylphosphine ligands can favor C-NO₂ cleavage.[12][13] The protocols outlined herein are optimized for the more traditional C-X (X = Br, I) coupling, but researchers should be aware of this alternative reactivity pathway.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L₂-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Nitrobenzamide Halide) ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for the Suzuki-Miyaura coupling of a 4-halo-N,N-diisopropyl-3-nitrobenzamide with a generic arylboronic acid.

Materials and Reagents
  • Aryl Halide: 4-Bromo-N,N-diisopropyl-3-nitrobenzamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2-1.5 equiv)

  • Palladium Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Ligand: SPhos (2-6 mol%) or XPhos (2-6 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene, and Water (typically 4:1 to 10:1 v/v ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Silica Gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles for liquid transfer

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-bromo-N,N-diisopropyl-3-nitrobenzamide (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition:

    • In a separate small vial, briefly purge with inert gas. Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Scientist's Note: Pre-mixing the catalyst and ligand is not always necessary but can ensure proper complex formation. Some modern precatalysts come pre-formed.

  • Solvent and Reagent Addition:

    • Add the catalyst/ligand mixture to the main reaction flask against a positive flow of inert gas.

    • Via syringe, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water. The final reaction concentration should be approximately 0.1-0.2 M with respect to the aryl halide.

    • Causality Check: Degassing the solvents (by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to 80-100 °C.

    • Stir the reaction vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup and Extraction:

    • Once the reaction is complete (consumption of starting material), remove the flask from the heat and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Visualization of the Experimental Workflow

Workflow Setup 1. Inert Atmosphere Setup (Add solids: Aryl Halide, Boronic Acid, Base) Catalyst 2. Add Catalyst & Ligand Setup->Catalyst Solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) Catalyst->Solvent React 4. Heat & Stir (80-100 °C, 4-24h) Solvent->React Workup 5. Aqueous Workup (Quench, Extract with EtOAc) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Biaryl Product (Characterize: NMR, MS) Purify->Product

Caption: High-level workflow for the Suzuki coupling protocol.

Key Parameters and Optimization Insights

The success of this coupling is highly dependent on the careful selection of four key components. The following table provides a summary of common choices and the rationale behind them.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™-IPr, Buchwald PrecatalystsPd(OAc)₂/Pd₂(dba)₃: Cost-effective and common, but require in-situ formation of the active Pd(0) species with a ligand. Buchwald/PEPPSI Precatalysts: Air-stable, well-defined Pd(II) complexes that reliably form the active Pd(0) catalyst under reaction conditions, often leading to higher reproducibility and activity, especially for challenging substrates.[7][14]
Ligand Buchwald-type: SPhos, XPhos, RuPhos. Others: P(t-Bu)₃The combination of the electron-withdrawing nitro group and the bulky amide necessitates an electron-rich and sterically demanding ligand.[5] SPhos/XPhos are excellent choices as their bulk accelerates the reductive elimination step, overcoming the steric clash of the product.[8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFK₃PO₄: A strong, non-nucleophilic base often providing excellent results in dioxane/water systems. It is effective at promoting the formation of the active boronate species.[7][15] Cs₂CO₃: A stronger base, sometimes required for less reactive aryl chlorides or sterically hindered boronic acids. KF: Can be used if base-sensitive functional groups are present elsewhere in the molecules.[7]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA polar, aprotic solvent is typically required to solubilize the organic components and the catalyst complex. The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[5] 2-MeTHF is a more environmentally sustainable alternative to dioxane and THF.[14]

Troubleshooting and Pro-Tips

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents (especially boronic acid).3. Insufficiently strong base or poor solubility.1. Ensure a rigorously inert atmosphere and use properly degassed solvents.2. Use fresh, high-purity boronic acid or purify it before use.3. Switch to a stronger base (K₂CO₃ → K₃PO₄ → Cs₂CO₃) and ensure vigorous stirring.
Debromination of Starting Material 1. Excessively high temperature.2. Presence of water/protons and a strong base.3. Ligand choice.1. Lower the reaction temperature to 80-90 °C.2. Ensure reagents are dry and consider using an anhydrous base like CsF if the problem persists.3. Use a bulkier ligand which can favor reductive elimination over competing pathways.
Boronic Acid Homocoupling 1. Oxygen contamination leading to oxidative homocoupling.2. High catalyst loading or temperature.1. Improve degassing procedures and maintain a positive pressure of inert gas.2. Reduce catalyst loading to the lowest effective level (e.g., 1 mol% Pd) and avoid excessive heat.
Formation of Denitrated Product The C-NO₂ bond is activated for oxidative addition.This is rare under these conditions but possible. If observed, consider using a less electron-rich ligand or a different palladium source. This side reaction is more common with specific catalyst systems designed for denitrative coupling.[10]

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful yet nuanced tool for constructing valuable biaryl scaffolds. Success hinges on a rational approach that directly addresses the substrate's inherent steric and electronic properties. By employing highly active palladium catalysts, supported by bulky, electron-rich phosphine ligands, and by carefully controlling reaction parameters such as base and solvent, researchers can reliably access these complex molecules. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals to harness the full synthetic potential of this important reaction.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Calahorra, A. J., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2018). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]

  • ACS Publications. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • MDPI. (2021). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(1), 199. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101759571A - Preparation method of N,N-diisopropylethylamine.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

Sources

Application and Protocol Guide for the Analytical Characterization of N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diisopropyl-3-nitrobenzamide is a substituted aromatic amide of increasing interest within pharmaceutical and agrochemical research. Its molecular structure, featuring a nitro-substituted benzene ring and bulky isopropyl groups on the amide nitrogen, imparts specific chemical properties that necessitate robust analytical methods for its comprehensive characterization. Accurate determination of its identity, purity, and physicochemical properties is paramount for ensuring the quality, safety, and efficacy of potential drug candidates or agrochemicals derived from it.

This guide provides a detailed overview of the primary analytical techniques for the characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for method selection and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating and are grounded in established principles of analytical chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₃[1]
Molecular Weight 250.29 g/mol [1]
Predicted XlogP 3.4[1]
InChIKey UFFKMMNKRCCXPE-UHFFFAOYSA-N[1]

I. Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is typically dictated by the compound's volatility and thermal stability.

A. High-Performance Liquid Chromatography (HPLC)

Given its relatively low volatility and good solubility in common organic solvents, HPLC is a highly suitable method for the analysis of this compound. A reversed-phase method is generally preferred for compounds of this polarity.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar nature of the diisopropyl and benzamide moieties interacts well with the C18 stationary phase, allowing for good retention and separation from more polar impurities.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering a good balance of solvent strength and UV transparency.

  • UV Detection: The presence of the nitro-substituted benzene ring provides strong chromophores, making UV detection a sensitive and straightforward choice. The nitro group and the aromatic system are expected to have significant absorbance in the UV region, likely around 254 nm.

Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (60:40 Acetonitrile:Water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity by the area percent method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc Inject into HPLC (C18 Column, ACN/H2O Gradient) prep4->hplc uv UV Detection (254 nm) hplc->uv integrate Integrate Peaks uv->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: HPLC analysis workflow for this compound.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. While this compound has a moderate molecular weight, its thermal stability should be considered. GC-MS provides both chromatographic separation and mass spectral data, which is highly specific for structural elucidation and impurity identification.

Causality of Experimental Choices:

  • Splitless Injection: This mode is used for trace analysis and ensures that a sufficient amount of the analyte reaches the column for detection, which is important for identifying low-level impurities.

  • DB-5ms Column: A common, low-polarity column that is well-suited for a wide range of semi-volatile organic compounds.

  • Temperature Programming: A gradual increase in temperature is necessary to elute the compound in a reasonable time with good peak shape.

  • Electron Ionization (EI): A standard ionization technique that produces a reproducible fragmentation pattern, which can be compared to library spectra for identification.

Protocol: GC-MS for Identification and Impurity Profiling

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in ethyl acetate.

  • Data Analysis:

    • Identify the peak for the parent compound by its retention time and mass spectrum.

    • Analyze the mass spectrum for characteristic fragments. The molecular ion (M+) at m/z 250 should be observable.

    • Search the NIST library for matches to any impurity peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL solution in Ethyl Acetate gcms Inject into GC-MS (DB-5ms Column, Temp Program) prep1->gcms ei EI Ionization (70 eV) gcms->ei ms_scan Scan m/z 40-400 ei->ms_scan identify_parent Identify Parent Peak (Retention Time & Mass Spectrum) ms_scan->identify_parent analyze_fragments Analyze Fragmentation Pattern identify_parent->analyze_fragments search_library Identify Impurities (NIST Library Search) identify_parent->search_library

Sources

Application Notes and Protocols: Crystallography Studies of Substituted Nitrobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitrobenzamides are a significant class of organic compounds, with the benzanilide core structure being recognized as a "privileged structure" in medicinal chemistry.[1] These compounds serve as crucial intermediates in the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.[1][2] Their therapeutic potential spans from acting as inhibitors of tyrosine kinases, like in the case of Imatinib for cancer treatment, to functioning as antimicrobial agents.[1][2] The precise three-dimensional atomic arrangement, dictated by both intramolecular forces and intermolecular interactions within the crystal lattice, is fundamental to understanding their chemical behavior, stability, and ultimately, their efficacy as therapeutic agents.

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline materials.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional model of the electron density, revealing precise bond lengths, angles, and the intricate network of intermolecular interactions that govern the crystal packing.[3][5] This detailed structural information is invaluable for drug development professionals, as it provides insights into structure-activity relationships (SAR), aids in the design of new drug candidates, and is critical for understanding polymorphism, which can significantly impact a drug's bioavailability and stability.[4]

This comprehensive guide provides a detailed walkthrough of the crystallographic study of substituted nitrobenzamides, from the initial synthesis and crystallization to the final stages of data analysis and structure refinement. The protocols outlined herein are designed to be self-validating, with explanations for the causality behind key experimental choices, ensuring both technical accuracy and practical, field-proven insights.

I. Synthesis and Purification of Substituted Nitrobenzamides

The synthesis of substituted nitrobenzamides typically involves the coupling of a substituted nitrobenzoic acid with a corresponding aniline derivative. A common and effective method is the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.

Protocol: Synthesis of a Representative Substituted Nitrobenzamide

This protocol describes the synthesis of 2-nitro-N-(4-nitrophenyl)benzamide as a representative example.[1][6]

Materials:

  • 2-nitrobenzoic acid

  • Thionyl chloride

  • 4-nitroaniline

  • Dry toluene

  • Triethylamine

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend 2-nitrobenzoic acid (1.197 mmol) in dry toluene. Add thionyl chloride (2 ml) and reflux the mixture for one hour.[2] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Amidation: After cooling the reaction mixture to room temperature, slowly add a solution of 4-nitroaniline in dry toluene. The addition should be done cautiously as the reaction is exothermic.

  • Base Addition: Add triethylamine to the mixture to neutralize the HCl generated during the reaction and drive the amidation to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure substituted nitrobenzamide.[7][8]

II. Crystallization of Substituted Nitrobenzamides

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystallographic study. The goal is to encourage the slow formation of a well-ordered crystal lattice.

Key Considerations for Crystallization:
  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. The compound should be sparingly soluble at room temperature and fully soluble at an elevated temperature. A systematic approach to solvent screening is recommended.[9]

  • Slow Cooling/Evaporation: Rapid changes in temperature or solvent concentration can lead to the formation of small, poorly-ordered crystals or an amorphous precipitate. Slow cooling or slow evaporation of the solvent is crucial for growing large, diffraction-quality crystals.[10]

Common Crystallization Techniques:
TechniqueDescriptionSuitability for Nitrobenzamides
Slow Evaporation The compound is dissolved in a suitable solvent in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to supersaturation and crystal growth.Highly effective for many substituted nitrobenzamides.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator or freezer.[10]A robust and widely used method.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]Particularly useful when only small amounts of the compound are available.[11]
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystallization occurs at the interface of the two solvents.Effective for compounds that are sensitive to temperature changes.
Protocol: Crystallization by Slow Evaporation
  • Dissolve the purified substituted nitrobenzamide in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture) at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with parafilm.

  • Puncture a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

III. X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.[4]

Workflow for X-ray Data Collection

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing A Select a suitable single crystal B Mount the crystal on a goniometer head A->B C Center the crystal in the X-ray beam B->C D Determine the unit cell and crystal system C->D E Collect a full sphere of diffraction data D->E F Integrate the reflection intensities E->F G Apply corrections (e.g., absorption) F->G H Scale and merge the data G->H

Caption: Workflow for X-ray diffraction data collection and processing.

Protocol: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection Instrument: Data is typically collected on a diffractometer equipped with a CCD or CMOS detector.[1] The X-ray source is often a sealed tube or a rotating anode generator, with molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) radiation being common for small molecules.[1][12]

  • Temperature: Data collection is usually performed at a low temperature (e.g., 100-120 K) to minimize thermal motion of the atoms and reduce radiation damage.[1]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected.[13] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[3]

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and merged to produce a final set of unique reflections.[12]

IV. Crystal Structure Solution and Refinement

The final step is to use the processed diffraction data to solve and refine the crystal structure.

Structure Solution and Refinement Pipeline

G A Solve the Phase Problem (e.g., Direct Methods) B Build an Initial Molecular Model A->B C Refine the Model against Experimental Data B->C D Locate and Refine Hydrogen Atoms C->D E Final Refinement and Validation D->E F Generate Crystallographic Information File (CIF) E->F

Caption: Pipeline for crystal structure solution and refinement.

Protocol: Structure Solution and Refinement
  • Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules.[3] This provides an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The model is refined against the experimental data using full-matrix least-squares on F².[1] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Analysis of Crystal Packing and Intermolecular Interactions

A key aspect of the crystallographic study of substituted nitrobenzamides is the analysis of the intermolecular interactions that dictate the crystal packing. These interactions often include:

  • N-H···O Hydrogen Bonds: The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded networks.[6][7]

  • C-H···O Hydrogen Bonds: Weaker C-H···O interactions involving the aromatic rings and the nitro and amide groups also play a significant role in stabilizing the crystal structure.[2][6]

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the overall packing arrangement.

  • N···O Interactions: Interactions involving the nitro groups can also be important in the crystal engineering of these compounds.[14]

The Cambridge Structural Database (CSD) is an invaluable resource for comparing the crystal structures of newly determined substituted nitrobenzamides with those of related compounds, providing insights into recurring structural motifs and packing patterns.[15][16][17]

V. Data Presentation

The results of a crystallographic study are typically presented in a standardized format, including tables of crystallographic data and refinement statistics.

Example Crystallographic Data for a Substituted Nitrobenzamide

The following table presents representative crystallographic data for 2-nitro-N-(4-nitrophenyl)benzamide.[6][7]

ParameterValue
Empirical formulaC₁₃H₉N₃O₅
Formula weight287.23
Temperature120(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemOrthorhombic
Space groupP 2₁2₁2₁
Unit cell dimensionsa = 8.9443(10) Å
b = 9.7147(11) Å
c = 13.8016(16) Å
Volume1199.2(2) ų
Z4
Density (calculated)1.591 Mg/m³
Absorption coefficient0.126 mm⁻¹
Final R indices [I>2σ(I)]R₁ = 0.0455, wR₂ = 0.1095
R indices (all data)R₁ = 0.0537, wR₂ = 0.1154
Goodness-of-fit on F²1.045

Conclusion

The crystallographic study of substituted nitrobenzamides provides fundamental insights into their three-dimensional structure and the intermolecular interactions that govern their solid-state properties. The detailed protocols and application notes presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully conduct these studies. By combining rigorous experimental techniques with a thorough understanding of the underlying principles, high-quality crystallographic data can be obtained, paving the way for the rational design and development of new therapeutic agents based on the versatile nitrobenzamide scaffold.

References

  • Saeed, A., Hussain, S., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32(4), 479-486. Available at: [Link]

  • Saeed, A., Hussain, S., & Bolte, M. (2010). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. ResearchGate. Available at: [Link]

  • Saeed, A., et al. (2014). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. ResearchGate. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • X-ray Data Collection Course. Macromolecular Crystallography Core Facility, University of Missouri. Available at: [Link]

  • Saeed, A., Hussain, S., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. TÜBİTAK Academic Journals. Available at: [Link]

  • Carrillo-Morales, M., et al. (2015). Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1201–1204. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2291. Available at: [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–868. Available at: [Link]

  • Technobis Crystallization Systems. (2023). A solubility-based approach to co-crystal screening using the Crystal16. Technobis Crystallization Systems. Available at: [Link]

  • Zhurov, V. V., & Pinkerton, A. A. (2015). Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. The Journal of Physical Chemistry A, 119(52), 13092–13100. Available at: [Link]

  • Palusiak, M., & Stasyuk, O. A. (2018). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 23(1), 169. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Guide for crystallization. University of Sherbrooke. Available at: [Link]

  • Parrish, R. M., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(1), 014106. Available at: [Link]

  • Nichols, L. (2021). Crystallization, Small Scale. YouTube. Available at: [Link]

  • Lee, S. H., et al. (2022). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. Journal of the American Chemical Society, 144(34), 15497–15503. Available at: [Link]

  • Gagnon, E., et al. (2007). The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of hexakis(4-nitrophenyl)benzene. Tetrahedron, 63(28), 6603-6613. Available at: [Link]

  • Allen, F. H., & Kennard, O. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Chemical Information and Computer Sciences, 36(2), 223-228. Available at: [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. Available at: [Link]

  • Martínez-Martínez, F. J., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7687. Available at: [Link]

  • The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

  • Fertey, P., et al. (2020). Kryptoracemic compound hunting and frequency in the Cambridge Structural Database. CrystEngComm, 22(26), 4417-4425. Available at: [Link]

  • Gelbrich, T., & Hursthouse, M. B. (2005). Searching the Cambridge Structural Database for polymorphs. CrystEngComm, 7, 324-334. Available at: [Link]

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The Strategic Utility of N,N-Diisopropyl-3-nitrobenzamide in the Synthesis of Novel Benzimidazole Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the benzimidazole core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents.[1] Its prevalence stems from its unique ability to mimic purine nucleotides, allowing it to interact with a wide array of biological targets.[2] The synthesis of novel benzimidazole derivatives, therefore, remains a critical endeavor for researchers aiming to develop next-generation therapeutics. This application note details a robust and versatile synthetic strategy that utilizes N,N-Diisopropyl-3-nitrobenzamide as a key starting material for the generation of novel 1,2,6-trisubstituted benzimidazoles. The N,N-diisopropylamide moiety offers a unique point of structural diversity and can influence the physicochemical properties of the final compounds, potentially enhancing their pharmacokinetic profiles.

The cornerstone of the synthetic approach described herein is the reductive cyclization of an ortho-phenylenediamine precursor. The strategic placement of the nitro group in this compound allows for its conversion to a reactive amine, which subsequently undergoes cyclization with an aldehyde to furnish the benzimidazole ring system. This methodology provides a streamlined and efficient route to novel heterocyclic entities with significant potential for applications in medicinal chemistry and materials science.

Core Synthetic Strategy: A Two-Step Approach to Novel Benzimidazoles

The overall synthetic pathway is a two-step process, beginning with the reduction of the nitro group of this compound to yield the key intermediate, N,N-Diisopropyl-3-aminobenzamide. This intermediate is then subjected to a condensation reaction with a selected aldehyde to afford the target 1,2,6-trisubstituted benzimidazole.

Synthetic_Pathway Start This compound Intermediate N,N-Diisopropyl-3-aminobenzamide Start->Intermediate Nitro Group Reduction (e.g., SnCl2·2H2O, HCl) Product Novel 1,2,6-Trisubstituted Benzimidazole Intermediate->Product Condensation & Cyclization (Aldehyde, Catalyst)

Caption: Overall synthetic workflow.

PART 1: Synthesis of the Key Intermediate: N,N-Diisopropyl-3-aminobenzamide

The critical first step in this synthetic sequence is the selective reduction of the aromatic nitro group to an amine. Several methods are available for this transformation, with the choice of reducing agent often depending on the presence of other functional groups and desired reaction conditions. For this protocol, we will utilize tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of hydrochloric acid, a reliable and high-yielding method for the reduction of aromatic nitro compounds.

Mechanistic Rationale

The reduction of a nitro group by SnCl₂ in acidic media is a classic example of a metal-mediated reduction. The tin(II) ion acts as the reducing agent, transferring electrons to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The acidic environment is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.

Detailed Experimental Protocol

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 10 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (4.0 eq).

  • Initiation of Reaction: Carefully add concentrated hydrochloric acid (5.0 eq) dropwise. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 10 M aqueous sodium hydroxide solution to neutralize the excess acid and precipitate tin salts. The pH of the aqueous layer should be adjusted to approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N,N-Diisopropyl-3-aminobenzamide.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Results and Characterization

The successful synthesis of N,N-Diisopropyl-3-aminobenzamide can be confirmed by standard analytical techniques.

Analytical Data Expected Observations
Appearance Off-white to pale yellow solid
¹H NMR Disappearance of the signals corresponding to the protons ortho and para to the nitro group and the appearance of new signals for the aromatic protons in a different chemical shift environment. Appearance of a broad singlet corresponding to the -NH₂ protons.
¹³C NMR Shift in the resonance of the carbon atom previously attached to the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₃H₂₀N₂O.

PART 2: Synthesis of a Novel 1-Isopropyl-2-(4-methoxyphenyl)-6-(diisopropylcarbamoyl)benzimidazole

With the key intermediate in hand, the next step is the construction of the benzimidazole ring. This is achieved through a condensation reaction with an appropriate aldehyde.[3][4][5] The choice of aldehyde allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, providing a straightforward method for generating a library of novel compounds. In this example, we will use 4-methoxybenzaldehyde to synthesize a novel 1,2,6-trisubstituted benzimidazole.

Mechanistic Rationale

The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde proceeds through a well-established mechanism.[4] Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized intermediate. Finally, an oxidative aromatization step, often facilitated by air or a mild oxidant, yields the stable benzimidazole ring system.

Benzimidazole_Formation Reactants N,N-Diisopropyl-3-aminobenzamide + 4-Methoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack SchiffBase Schiff Base Hemiaminal->SchiffBase - H₂O Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Nucleophilic Attack Product Novel Benzimidazole Cyclized->Product Oxidative Aromatization

Caption: Mechanism of benzimidazole formation.

Detailed Experimental Protocol

Materials:

  • N,N-Diisopropyl-3-aminobenzamide

  • 4-Methoxybenzaldehyde

  • Lanthanum(III) chloride (LaCl₃) (as catalyst)[3]

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-Diisopropyl-3-aminobenzamide (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in acetonitrile (15 mL).[3]

  • Catalyst Addition: To the stirred solution, add lanthanum(III) chloride (10 mol%) as a catalyst.[3]

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up - Solvent Removal: After completion of the reaction, remove the acetonitrile under reduced pressure.[3]

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-isopropyl-2-(4-methoxyphenyl)-6-(diisopropylcarbamoyl)benzimidazole.[3]

Expected Results and Characterization

The final product's identity and purity can be confirmed through various spectroscopic methods.

Analytical Data Expected Observations
Appearance White to off-white solid
¹H NMR Characteristic signals for the aromatic protons of the benzimidazole core and the 4-methoxyphenyl substituent. Signals for the isopropyl groups and the methoxy group.
¹³C NMR Resonances corresponding to the carbons of the benzimidazole ring system, the diisopropylamide, and the 4-methoxyphenyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target compound.
IR Spectroscopy Absence of N-H stretching vibrations, and presence of characteristic aromatic C-H and C=N stretching frequencies.

Conclusion and Future Directions

The protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of novel 1,2,6-trisubstituted benzimidazoles, starting from the readily available this compound. The two-step sequence, involving a robust nitro reduction followed by a versatile condensation-cyclization, offers a high degree of flexibility in the introduction of various substituents at the 2-position of the benzimidazole scaffold. This adaptability is crucial for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

The N,N-diisopropylamide functionality at the 6-position provides a unique handle for modulating the physicochemical properties of the resulting heterocycles, which can be advantageous for optimizing pharmacokinetic parameters. Further exploration of this synthetic route could involve utilizing a broader range of aldehydes to access a diverse array of novel benzimidazoles. Additionally, the development of one-pot procedures for the reductive cyclization could further enhance the efficiency and appeal of this synthetic strategy for both academic and industrial researchers.

References

  • Reddya, C., Raghu, M., & Reddy, Y. (2007). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Indian Journal of Chemistry - Section B, 46(5), 853-856.
  • Thakuria, H., & Das, G. (2006).
  • Gomez, C., et al. (2019). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 24(21), 3848.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
  • Shaikh, A., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33935-33948.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
  • Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464.
  • Goker, H., Kus, C., & Abbasoglu, U. (1995). Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities. Archiv der Pharmazie, 328(5), 425-430.
  • Song, D., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 13(1), 399-420.
  • Gholap, S. S., et al. (2015). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 9, 5.
  • Kamal, A., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 131.
  • Song, D., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents. Diva-portal.org.
  • Ramla, M. M., et al. (2015).
  • Valente, E. J., et al. (2008). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Canadian Journal of Chemistry, 86(6), 529-537.
  • Goker, H., Kus, C., & Abbasoglu, U. (1995). Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities. Archiv der Pharmazie, 328(5), 425-430.
  • Zhang, M., et al. (2014). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 19(12), 20560-20577.
  • Pisano, A., et al. (2022).
  • Song, D., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 13(1), 399-420.
  • Kamal, A., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 131.
  • Gholap, S. S., et al. (2015). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 9, 5.
  • Kamal, A., et al. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 131.
  • Fun, H. -K., et al. (2008). 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2333.
  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google P
  • Nishinaga, T., et al. (2010). Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene.
  • Pospisilova, S., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(23), 5648.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diisopropyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, increase yields, improve purity, and overcome common challenges encountered during this specific amidation reaction.

Introduction to the Synthesis

This compound is typically synthesized via a two-step process. The first step involves the conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the amidation reaction, where 3-nitrobenzoyl chloride reacts with diisopropylamine to form the desired product. Careful control of reaction conditions is crucial to prevent side reactions and maximize yield.[1][2][3]

Visualizing the General Workflow

To provide a clear overview, the following diagram illustrates the general two-step synthesis workflow.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 3-Nitrobenzoic Acid C 3-Nitrobenzoyl Chloride A->C Reflux B Chlorinating Agent (e.g., Thionyl Chloride) B->C D Diisopropylamine F This compound C->F Controlled Temperature D->F E Base (e.g., Pyridine, Triethylamine) E->F G Crude Product F->G Work-up H Purification (e.g., Recrystallization, Chromatography) G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: 3-Nitrobenzoyl Chloride Formation

Q1: My yield of 3-nitrobenzoyl chloride is low. What are the likely causes?

A1: Low yields in this step are often due to incomplete reaction or degradation of the starting material or product.[4]

  • Incomplete Reaction:

    • Cause: Insufficient heating or reaction time. The conversion of a carboxylic acid to an acid chloride with thionyl chloride typically requires reflux.[3][5]

    • Solution: Ensure the reaction is heated to reflux for an adequate period (typically 2-6 hours). You can monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Reagent Quality:

    • Cause: Using old or decomposed thionyl chloride or phosphorus pentachloride can lead to lower yields.[4] The purity of the starting 3-nitrobenzoic acid is also critical.

    • Solution: Use freshly opened or distilled thionyl chloride. Ensure your 3-nitrobenzoic acid is pure and dry.

  • Hydrolysis:

    • Cause: Acid chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup will convert the product back to the carboxylic acid.

    • Solution: Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q2: The product from the first step is a dark, oily residue instead of the expected yellow solid. Why?

A2: This indicates the presence of impurities, likely from side reactions or decomposition.

  • Cause: Overheating the reaction can lead to decomposition of the nitro-containing aromatic ring. The presence of impurities in the starting 3-nitrobenzoic acid can also contribute to discoloration.

  • Solution: After the reflux is complete, remove the excess thionyl chloride under reduced pressure without excessive heating.[5] Purification of the crude 3-nitrobenzoyl chloride by vacuum distillation can yield a cleaner product for the next step.[4]

Step 2: Amidation Reaction

Q3: The amidation reaction is not proceeding to completion, and I'm recovering unreacted 3-nitrobenzoyl chloride.

A3: This issue points to problems with the nucleophilicity of the amine or the reaction conditions.

  • Amine Protonation:

    • Cause: The reaction of an acid chloride with an amine produces one equivalent of hydrochloric acid (HCl). This will protonate the diisopropylamine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: Add at least two equivalents of diisopropylamine—one to react and one to act as a base to scavenge the HCl. Alternatively, and more commonly, use one equivalent of diisopropylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine or pyridine.[3][6]

  • Steric Hindrance:

    • Cause: Diisopropylamine is a sterically hindered secondary amine. This can slow down the rate of reaction compared to less hindered amines.

    • Solution: Allow for a longer reaction time or consider gentle warming of the reaction mixture after the initial addition of the acid chloride. However, be cautious with heating as it can promote side reactions.

Q4: My final product yield is low, and I've isolated 3-nitrobenzoic acid as a major byproduct.

A4: The presence of 3-nitrobenzoic acid in the final product indicates that the 3-nitrobenzoyl chloride intermediate is hydrolyzing before it can react with the amine.

  • Cause: As mentioned previously, moisture is a key issue. This can be introduced via wet solvents, reagents, or glassware.

  • Solution: Ensure all solvents (e.g., dichloromethane, THF) are anhydrous.[1] Dry the diisopropylamine and any tertiary amine base over a suitable drying agent (e.g., KOH) before use. Maintain an inert atmosphere throughout the reaction.

Q5: I'm observing the formation of an unexpected, higher molecular weight byproduct.

A5: While less common with secondary amines, side reactions can still occur.

  • Cause: If there are any primary amine impurities in your diisopropylamine, these could potentially undergo further acylation. However, a more likely source of unexpected products is the reaction with impurities in the starting materials or solvents.

  • Solution: Use high-purity reagents. Analyze your starting materials by NMR or GC-MS if you suspect contamination. Purify the final product using column chromatography to separate it from any byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for converting 3-nitrobenzoic acid to 3-nitrobenzoyl chloride?

A1: Both thionyl chloride (SOCl₂) and oxalyl chloride are effective. Thionyl chloride is often preferred for larger scale reactions due to its lower cost.[7] Using a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride can accelerate the reaction, but this can sometimes lead to side reactions if not carefully controlled.[2] For most standard lab-scale syntheses, refluxing with an excess of thionyl chloride is a reliable method.[3][5]

Q2: What solvent is recommended for the amidation step?

A2: Aprotic solvents are necessary to avoid reaction with the acid chloride. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are good at dissolving the reactants and are relatively inert.[6][8] It is critical to use anhydrous grades of these solvents.[1]

Q3: How should I control the temperature during the amidation reaction?

A3: The reaction between an acid chloride and an amine is typically very exothermic.[9] It is crucial to add the 3-nitrobenzoyl chloride solution slowly to the cooled (0 °C) solution of diisopropylamine and base.[3] This controlled addition prevents a rapid temperature increase, which can lead to side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.

Q4: What is the best method for purifying the final this compound product?

A4: The choice of purification method depends on the purity of the crude product.

  • Aqueous Work-up: First, a standard aqueous work-up is performed to remove the hydrochloride salt of the base and any unreacted acid chloride (which will hydrolyze). This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl), water, a dilute base (e.g., 1 M NaOH or saturated NaHCO₃), and finally brine.[3]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for obtaining high-purity crystalline material.

  • Column Chromatography: If the reaction has produced significant byproducts, purification by silica gel column chromatography will be necessary. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

Q5: Are there any specific safety precautions I should take?

A5: Yes, several hazards are associated with this synthesis.

  • Thionyl Chloride/Oxalyl Chloride: These are corrosive and react violently with water. They also release toxic gases (HCl, SO₂, CO, CO₂). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acid Chlorides: 3-Nitrobenzoyl chloride is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Amines: Diisopropylamine and other amine bases are corrosive and have strong odors. Handle them in a fume hood.

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrobenzoyl Chloride
  • Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a bubbler or a base trap (to neutralize HCl and SO₂ gas). Ensure all glassware is flame-dried.

  • To the flask, add 3-nitrobenzoic acid (1.0 eq).

  • In a fume hood, add thionyl chloride (3.0-5.0 eq) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction, if desired.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 3-nitrobenzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.[5]

Protocol 2: Synthesis of this compound
  • In a flame-dried, three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) from the previous step in a separate portion of anhydrous DCM.

  • Add the 3-nitrobenzoyl chloride solution to the dropping funnel and add it dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary Table

ParameterRecommended ValueRationale
Acid Chloride Formation
Thionyl Chloride Stoichiometry3.0 - 5.0 equivalentsUsing excess drives the reaction to completion and can act as a solvent.
Reaction TemperatureReflux (~80 °C)Required to overcome the activation energy for the conversion.[5]
Reaction Time2 - 3 hoursTypically sufficient for complete conversion, monitor by gas evolution.[3]
Amidation
Diisopropylamine Stoichiometry1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the acid chloride.
Base (e.g., Triethylamine)1.2 - 1.5 equivalentsTo neutralize the HCl byproduct and prevent protonation of the nucleophile.[2]
Reaction Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.[3]
Reaction Time2 - 4 hoursAllows the sterically hindered amine to react completely.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose issues with low yield in the amidation step.

Troubleshooting_Low_Yield Start Low Yield of Final Product Check_Workup Analyze crude product by TLC/NMR Start->Check_Workup Is_Starting_Material Is 3-nitrobenzoyl chloride (or 3-nitrobenzoic acid) present? Check_Workup->Is_Starting_Material Incomplete_Reaction Problem: Incomplete Reaction Is_Starting_Material->Incomplete_Reaction Yes Is_Acid_Byproduct Is 3-nitrobenzoic acid the major byproduct? Is_Starting_Material->Is_Acid_Byproduct No Solution_1 Possible Causes: 1. Insufficient reaction time. 2. Steric hindrance of amine. 3. Protonation of amine (no base). Incomplete_Reaction->Solution_1 Solution_1_Actions Solutions: - Increase reaction time/gentle warming. - Ensure >1 eq. of base is used. Solution_1->Solution_1_Actions Hydrolysis Problem: Hydrolysis of Acid Chloride Is_Acid_Byproduct->Hydrolysis Yes Other_Issues Other Issues: - Mechanical loss during workup. - Incorrect stoichiometry. - Poor quality starting materials. Is_Acid_Byproduct->Other_Issues No Solution_2 Cause: Moisture in reagents or solvents. Hydrolysis->Solution_2 Solution_2_Actions Solutions: - Use anhydrous solvents. - Flame-dry glassware. - Run under inert atmosphere. Solution_2->Solution_2_Actions

Caption: Decision tree for troubleshooting low yield in the amidation step.

References

  • StudySmarter. (2023, October 20). Amide Reactions. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing nitrobenzoyl chloride.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H18N2O3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Chegg.com. (2020, March 31). Solved Step 1. Preparation of 3-nitrobenzamide This step was. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for N,N'-diisopropyl carbodiimide.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-iodo-3-nitrobenzamide.
  • Google Patents. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubMed Central (PMC) - NIH. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • NIH. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • Chegg.com. (2018, March 18). Question: Show the mechanism for preparation of 3-nitrobenzamide using the step below. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of nitrobenzaldehyde.
  • Google Patents. (n.d.). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

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Technical Support Center: Purification of Crude N,N-Diisopropyl-3-nitrobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of crude N,N-diisopropyl-3-nitrobenzamide via recrystallization. The following sections offer a detailed experimental protocol, a comprehensive troubleshooting guide, and frequently asked questions to address challenges encountered during this critical purification step.

Foundational Principles: Solvent Selection for this compound

The success of any recrystallization hinges on the appropriate choice of solvent.[1] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] This differential solubility is the driving force for crystallization upon cooling. The molecular structure of this compound, featuring a polar amide and nitro group, alongside nonpolar isopropyl and aromatic moieties, suggests that solvents of intermediate to high polarity, or a mixed solvent system, will be most effective.

The principle of "like dissolves like" is a useful starting point.[3] Solvents containing functional groups similar to the compound of interest often prove to be good solubilizers.[4][5] For amides, polar solvents are generally a good choice.[6]

Solvent Selection Guide for Recrystallization

Small-scale solubility tests are crucial to identify the optimal solvent or solvent system for your specific crude material.[7][8] The following table provides a starting point for these investigations.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticA good initial choice for many amides.[6] May show high solubility even at room temperature, potentially requiring the addition of water as an anti-solvent to decrease solubility and improve yield.
Isopropanol 82Polar ProticStructurally similar to the diisopropyl groups on the target molecule, which may enhance solubility. A good alternative to ethanol.
Ethyl Acetate 77Medium PolarityA less polar option that may be effective if the compound is too soluble in alcohols at room temperature.[4]
Acetone 56Polar AproticIts high volatility makes it easy to remove from the final product. However, its low boiling point provides a smaller temperature gradient for crystallization.[1]
Toluene 111NonpolarDue to the aromatic ring, toluene may be a suitable solvent, especially for removing more polar impurities.[5] Its high boiling point requires caution.
Ethanol/Water VariableVariableA powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the cloud point), after which a few drops of ethanol are added to redissolve the precipitate before slow cooling.
Hexane/Ethyl Acetate VariableVariableUseful if the compound is highly soluble in ethyl acetate. Hexane acts as the anti-solvent.[4] The crude material is dissolved in hot ethyl acetate, and hexane is added slowly until turbidity is observed.

Experimental Protocol: Recrystallization Workflow

This protocol outlines a standard procedure for the purification of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a small volume of the chosen solvent (e.g., 20-30 mL of ethanol) to the flask.

    • Heat the mixture on a hot plate with gentle stirring. Add the solvent in small portions until the solid completely dissolves. Crucially, use the minimum amount of hot solvent required to achieve full dissolution to ensure the solution is saturated. [8]

  • Decolorization (Optional):

    • If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if necessary):

    • This step is required if insoluble impurities (including charcoal, if used) are present in the hot solution.

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate to prevent premature crystallization.[9]

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[1]

    • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation and yield.[8]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities without dissolving a significant amount of the product.[8]

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a period by drawing air through the funnel.

    • For final drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Hot Solution B->C D Hot Filtration (if needed) C->D Insoluble Impurities? E Clear Filtrate C->E No D->E F Slow Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: A general workflow for the purification of a solid compound by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Issue 1: No Crystals Form Upon Cooling

  • Question: I have allowed my solution to cool to room temperature and even placed it in an ice bath, but no crystals have formed. What should I do?

  • Answer: This is a common issue that typically arises when too much solvent has been used, resulting in a solution that is not saturated at the lower temperature.[10]

    • Primary Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.

    • Inducement Techniques: If the solution is likely saturated but crystallization is slow to start, you can try to induce it by:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

      • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[10]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

  • Question: As my solution cools, an oil is forming at the bottom of the flask instead of solid crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[10]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[10] Allow the solution to cool much more slowly. Insulating the flask by wrapping it in paper towels or placing it in a warm water bath that is allowed to cool to room temperature can promote slower cooling and proper crystal formation. If the problem persists, a different solvent system may be required.

Issue 3: Very Low Recovery of Purified Product

  • Question: After completing the recrystallization, my final yield of pure product is extremely low. What are the likely causes?

  • Answer: A low yield can result from several procedural errors.[8]

    • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will leave a larger amount of your product dissolved in the mother liquor after cooling.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product will crystallize on the filter paper and be lost. Ensure your filtration apparatus is adequately preheated.

    • Washing Errors: Washing the collected crystals with solvent that is not ice-cold, or with too large a volume of cold solvent, will dissolve and wash away a portion of your purified product.[8]

Issue 4: The Final Product is Still Impure

  • Question: I have recrystallized my product, but it is still colored, or the melting point is broad and lower than the literature value.

  • Answer: This indicates that the chosen recrystallization solvent was not effective at separating the product from certain impurities.

    • Colored Impurities: If the product remains colored, a decolorization step using activated charcoal during a second recrystallization is recommended.

    • Persistent Impurities: If the melting point is still low, it implies the presence of soluble impurities. A second recrystallization using a different solvent with different polarity may be necessary to effectively separate the impurity.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree cluster_yes cluster_no Start Solution Cooled Q1 Crystals Formed? Start->Q1 A1 Proceed to Filtration Q1->A1 Yes Q2 Oily Layer Formed? Q1->Q2 No A2 Too much solvent used. Boil off excess solvent. Q2->A2 No A4 Solution too concentrated. Reheat, add more solvent, cool slowly. Q2->A4 Yes A3 Try inducing crystallization: - Scratch flask - Add seed crystal A2->A3

Caption: A decision tree to diagnose and solve common recrystallization problems.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in my crude this compound?

    • A1: Impurities will depend on the synthetic route. Common impurities include unreacted starting materials (e.g., 3-nitrobenzoic acid, diisopropylamine) or byproducts from side reactions.[11] For instance, if the synthesis involves nitration of N,N-diisopropylbenzamide, isomeric byproducts (2-nitro and 4-nitro isomers) could be present.

  • Q2: How do I assess the purity of my final product?

    • A2: The most common and immediate method is melting point determination. A pure compound will have a sharp melting point that corresponds to the literature value. A broad or depressed melting point indicates the presence of impurities. For more rigorous purity analysis, techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.

  • Q3: Can I re-use the mother liquor to recover more product?

    • A3: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This is typically achieved by evaporating a significant portion of the solvent from the filtrate and re-cooling. However, be aware that this second crop is likely to be less pure than the first, as the concentration of soluble impurities is higher in the remaining mother liquor.

  • Q4: What are the key safety precautions for this procedure?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, use a steam bath or a heating mantle with a stirrer, never an open flame. Be aware of the specific hazards of the solvents and reagents used by consulting their Safety Data Sheets (SDS).[12]

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Science Learning Center, University of Michigan-Dearborn. Experiment : Recrystallization – Part I: Solvent Selection. Available from: [Link]

  • California State University, Los Angeles. Recrystallization. Available from: [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • Solubility of Things. 3-Nitrobenzamide. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • PubChemLite. This compound (C13H18N2O3). Available from: [Link]

  • PubChem. 3-Nitrobenzamide. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Available from: [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. 2-Nitrobenzamide. Available from: [Link]

  • ResearchGate. (PDF) N-Isopropyl-3-methyl-2-nitrobenzamide. Available from: [Link]

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Technical Support Center: Synthesis of N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N,N-Diisopropyl-3-nitrobenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis. Our focus is on providing practical, mechanistically grounded solutions to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise answers and foundational knowledge for the troubleshooting section that follows.

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method is the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with diisopropylamine.[1][2] This reaction, often a variation of the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[1][3]

Q2: Why is a base necessary in this reaction?

A2: A base is critical for two main reasons. First, the reaction generates one equivalent of HCl for every equivalent of amide formed.[1][4] This acid will protonate the starting diisopropylamine, converting it into a non-nucleophilic ammonium salt (diisopropylammonium chloride), which halts the reaction.[4][5] Second, a suitable base drives the reaction to completion by neutralizing the acid as it forms.[1][3] Common choices include tertiary amines like triethylamine (TEA) or pyridine, or using a twofold excess of the diisopropylamine reactant itself.[1][4]

Q3: What are the most common side products I should be aware of?

A3: The most prevalent side products include:

  • 3-Nitrobenzoic acid: Formed from the hydrolysis of the starting material, 3-nitrobenzoyl chloride, by residual water.[6][7]

  • Unreacted Starting Materials: Residual 3-nitrobenzoyl chloride and diisopropylamine may be present if the reaction is incomplete.

  • Diisopropylammonium chloride: The salt formed between diisopropylamine and the HCl byproduct.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[8] By spotting the starting materials and the reaction mixture on a silica gel plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the consumption of the reactants and the formation of the product.[8]

Q5: What analytical techniques are best for confirming the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for quantifying purity and identifying trace impurities.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to detect impurities with distinct signals.[10]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems that may arise during the synthesis.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield, or I've only recovered my starting materials. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can typically be traced back to reagent deactivation, improper reaction conditions, or issues with the starting materials.

  • Amine Deactivation by HCl: The primary culprit is often the protonation of diisopropylamine by the generated HCl.[5] Without a sufficient base, the amine is converted to its ammonium salt and can no longer act as a nucleophile.[4][5]

    • Solution: Ensure at least one equivalent of a non-nucleophilic base (like triethylamine) is present.[4] Alternatively, use at least two equivalents of diisopropylamine—one to act as the nucleophile and the second to act as the acid scavenger.[1]

  • Hydrolysis of 3-Nitrobenzoyl Chloride: 3-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 3-nitrobenzoic acid.[7]

    • Solution: Use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use. Handle 3-nitrobenzoyl chloride, which can be unstable, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[7]

  • Poor Quality of Starting Materials: The purity of the starting 3-nitrobenzoyl chloride is crucial. If it has degraded or contains significant amounts of 3-nitrobenzoic acid, the yield will be compromised.[12]

    • Solution: Use freshly prepared or recently purchased 3-nitrobenzoyl chloride. If in doubt about the quality, it can be synthesized fresh from 3-nitrobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[13]

  • Incorrect Reaction Temperature: While the reaction is often rapid at room temperature, controlling the initial exotherm is important.[3]

    • Solution: Begin the reaction at a lower temperature (e.g., 0 °C) by adding the 3-nitrobenzoyl chloride solution dropwise to the solution of diisopropylamine and base.[1] After the addition is complete, allow the reaction to warm to room temperature.[3]

Workflow Diagram: Diagnosing Low Yield

Caption: Troubleshooting flowchart for low yield issues.

Issue 2: Presence of 3-Nitrobenzoic Acid Impurity in the Final Product

Question: My final product is contaminated with 3-nitrobenzoic acid. How did this happen and what is the best way to remove it?

Answer: The presence of 3-nitrobenzoic acid is almost always due to the hydrolysis of 3-nitrobenzoyl chloride.[8] This can happen either before the reaction (if the starting material is old) or during the reaction if moisture is present.[7]

3-Nitrobenzoyl chloride reacts with water in a nucleophilic acyl substitution reaction to produce 3-nitrobenzoic acid and HCl. This reaction is often faster than the desired amidation if significant water is present.

The acidic nature of the carboxylic acid byproduct allows for a straightforward separation from the neutral amide product.

Protocol: Liquid-Liquid Extraction Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). The 3-nitrobenzoic acid will be deprotonated to form the water-soluble sodium 3-nitrobenzoate salt, which will partition into the aqueous layer.

  • Separation: Drain the aqueous layer. Repeat the wash step one or two more times to ensure complete removal.

  • Water Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Data Summary Table: Key Reagents and Products
CompoundFormulaMolar Mass ( g/mol )Role / TypeKey Properties
3-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56Starting MaterialMoisture-sensitive, corrosive[7][14]
DiisopropylamineC₆H₁₅N101.19Starting MaterialNucleophile, Base
This compound C₁₃H₁₈N₂O₃ 250.29 Target Product Neutral Amide[15]
3-Nitrobenzoic acidC₇H₅NO₄167.12Side ProductAcidic, can be removed by base wash
Triethylamine (TEA)C₆H₁₅N101.19BaseNon-nucleophilic HCl scavenger

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a robust method for the synthesis, incorporating best practices to minimize side product formation.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add diisopropylamine (2.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the amine in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reactant Addition: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the 3-nitrobenzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 3-nitrobenzoyl chloride spot is no longer visible.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), water, 5% NaHCO₃ solution (to remove any 3-nitrobenzoic acid), and finally with brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.

  • Final Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.[17]

Process Flow Diagram: Synthesis and Purification

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Purification prep 1. Prepare Amine Solution (Diisopropylamine in dry DCM, 0 °C) add 2. Add Acyl Chloride Solution (3-Nitrobenzoyl Chloride in dry DCM) Dropwise prep->add react 3. Stir at Room Temperature (2-4 hours) add->react quench 4. Quench with Water react->quench wash_acid 5. Wash with 1M HCl quench->wash_acid wash_base 6. Wash with 5% NaHCO₃ wash_acid->wash_base wash_brine 7. Wash with Brine wash_base->wash_brine dry 8. Dry (Na₂SO₄) & Concentrate wash_brine->dry final_product This compound dry->final_product Yields Crude Product

Caption: Step-by-step synthesis and purification workflow.

References

  • ResearchGate. (2021). Why did my amide synthesis does not work?. [Link]

  • Google Patents. (n.d.). Process for producing nitrobenzoyl chloride.
  • Reddit. (2022). Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]

  • Reddit. (2022). Which benzoyl chloride undergoes hydrolysis faster in water?. [Link]

  • Chem Help ASAP. (2019). Synthesis of amides from acid chlorides. YouTube. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • PubChemLite. (n.d.). This compound (C13H18N2O3). [Link]

  • PubChem. (n.d.). 3-Nitrobenzoyl chloride. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Pharmaffiliates. (n.d.). 3-Nitrobenzoyl Chloride. [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • PubMed. (1982). An analytical method for simple N-nitrosamides. [Link]

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Technical Support Center: N,N-Diisopropyl-3-nitrobenzamide Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Diisopropyl-3-nitrobenzamide. This document is intended for researchers, chemists, and drug development professionals. Given that comprehensive, publicly available solubility data for this specific compound is limited, this guide provides the foundational principles, predictive insights, and robust experimental protocols necessary to address solubility challenges in your laboratory work.

Section 1: Understanding the Molecule - A Predictive Approach

Before attempting to dissolve this compound, a brief analysis of its structure can offer valuable clues to its solubility behavior, grounded in the "like dissolves like" principle.[1][2]

  • Polar Moieties: The molecule possesses a highly polar nitro group (-NO₂) and an amide carbonyl group (C=O). These groups can participate in dipole-dipole interactions.

  • Nonpolar Moieties: The bulky diisopropyl groups and the benzene ring constitute a significant nonpolar, sterically hindered region. These parts of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

Section 2: Troubleshooting Common Dissolution Issues

This section is formatted as a series of common problems encountered in the lab, followed by systematic, actionable solutions.

Question: My this compound is not dissolving in my chosen solvent. What are the immediate troubleshooting steps?

Answer: When facing dissolution failure, it's crucial to approach the problem systematically. The following workflow will help you diagnose and solve the issue.

G cluster_0 Troubleshooting Dissolution Failure start Problem: Compound Won't Dissolve step1 Step 1: Verify Compound Purity & Identity Is the material what you think it is? Check CoA. start->step1 step2 Step 2: Re-evaluate Solvent Choice Consult Solvent Screening Table (Table 1). Is there a better option? step1->step2 Purity OK step3 Step 3: Introduce Energy - Gentle Warming (Monitor for degradation) - Sonication - Vigorous Vortexing step2->step3 Solvent seems appropriate end Resolution: Compound Dissolved step2->end New solvent works step4 Step 4: Consider Co-solvents Try adding a small percentage of a good 'bridging' solvent (e.g., DMSO, DMF). step3->step4 Still insoluble step3->end Success step4->end Success fail Insoluble: Re-assess for Reaction or Degradation step4->fail Still insoluble

Caption: Troubleshooting workflow for dissolution problems.

  • Verify Material Integrity: Before questioning the solvent, confirm the identity and purity of your this compound. Impurities can significantly alter solubility characteristics.[3][4]

  • Systematic Solvent Selection: Do not rely on a single solvent. Based on the structural analysis, polar aprotic solvents are a logical starting point. Refer to the recommended screening panel in Table 1 for a structured approach.

  • Introduce Physical Agitation:

    • Vortexing/Stirring: Ensure the mixture is being agitated vigorously.

    • Sonication: Use an ultrasonic bath to break apart solid agglomerates and increase the surface area available for solvation.

    • Gentle Warming: Solubility often increases with temperature.[5][6] Use a water bath and monitor carefully. Do not exceed 40-50°C initially to avoid potential degradation.

  • Utilize a Co-solvent: If the compound is partially soluble, adding a small amount (e.g., 1-10%) of a very strong, miscible solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can sometimes be enough to bring the material into solution.

Question: My compound dissolved with heating, but it crashed out (precipitated) upon returning to room temperature. What does this mean and how can I fix it?

Answer: This indicates that you created a supersaturated solution. The solubility of the compound is highly dependent on temperature in that specific solvent.[1] While this can be a useful property for crystallization, it is problematic if you require a stable stock solution at room temperature.

Solutions:

  • Find a Better Solvent: The primary solution is to identify a solvent in which the compound has higher intrinsic solubility at your desired working temperature.

  • Work with a Lower Concentration: Your target concentration may be above the solubility limit for that solvent at room temperature. The most straightforward fix is to prepare a more dilute stock solution.

  • Use a Co-solvent System: Creating a solvent mixture can improve solubility. For instance, if your compound is poorly soluble in ethanol but highly soluble in dichloromethane (DCM), a 1:1 or 9:1 mixture of DCM:ethanol might provide the necessary solvating power while being compatible with your downstream application.

Section 3: Experimental Protocol for Solubility Determination

When precise solubility data is required (e.g., for formulation development or kinetic studies), it must be determined empirically. The following protocol describes a standard method for measuring solubility.[7][8]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (ensure high purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

  • Syringes

  • Volumetric flasks and pipettes for dilution[9][10]

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Protocol Workflow:

G cluster_1 Quantitative Solubility Measurement Protocol prep Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. equil Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. prep->equil sep Step 3: Separation Allow solid to settle. Filter the supernatant using a syringe filter to remove all undissolved solid. equil->sep quant Step 4: Quantification Accurately dilute the clear, saturated solution and measure the concentration using a pre-calibrated analytical method (e.g., HPLC). sep->quant calc Step 5: Calculation Calculate the original concentration in mg/mL or mol/L, accounting for the dilution factor. quant->calc

Caption: Workflow for experimental solubility determination.

Detailed Steps:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial (e.g., add 20 mg to 1 mL of solvent). The key is to have undissolved solid remaining after equilibration.

  • Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25°C). Allow the mixture to agitate for at least 24 hours. This ensures the solvent is fully saturated and the system has reached thermodynamic equilibrium.[1]

  • Sample Collection and Filtration: After equilibration, let the vial stand for a short period to allow the excess solid to settle. Carefully draw the supernatant (the clear liquid) into a syringe and immediately pass it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is critical to remove any microscopic solid particles.[11]

  • Dilution and Quantification: Accurately perform a serial dilution of the filtered, saturated solution to bring it within the linear range of your analytical instrument. Measure the concentration of the diluted sample.

  • Calculation: Back-calculate the concentration of the original, undiluted saturated solution. This value represents the solubility of the compound in that solvent at that temperature.

Section 4: Solvent Screening Panel & Data

While specific quantitative data is not available in the literature, this table provides a recommended panel of solvents for initial screening, categorized by polarity. It includes predictions based on chemical principles. You should use this table to log your own experimental findings.

Table 1: Recommended Solvent Screening Panel for this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale / Expected InteractionExperimental Observations (mg/mL at 25°C)
Nonpolar Hexane, ToluenePoor to ModerateUnlikely to effectively solvate the polar nitro and amide groups. Toluene may be slightly better due to aromatic interactions.User to complete
Moderately Polar / Halogenated Dichloromethane (DCM), ChloroformGood to ExcellentCan interact with both nonpolar (via dispersion forces) and polar parts of the molecule.User to complete
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN)Good to ExcellentThe carbonyls in acetone/ethyl acetate and the nitrile group in ACN are good H-bond acceptors for the amide N-H (if present as a tautomer, though unlikely) and can solvate the nitro group.[5][12]User to complete
Polar Aprotic (Strong) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ExcellentHigh dipole moments make them very effective at solvating polar functional groups.[13]User to complete
Polar Protic Methanol, EthanolModerate to GoodCan act as H-bond donors and acceptors. However, the bulky nonpolar groups may limit solubility compared to polar aprotic solvents.[6]User to complete
Highly Polar Protic WaterVery PoorThe large, nonpolar surface area of the molecule is expected to make it hydrophobic.[14]User to complete

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for preparing a stock solution for biological assays?

    • A1: DMSO is the most common choice due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous media.[15] However, always prepare the most concentrated stock possible in DMSO and dilute it significantly into your final assay buffer. Be mindful of potential DMSO-induced toxicity or artifacts in your specific biological system.

  • Q2: I need to run an NMR spectrum. Which deuterated solvent should I use?

    • A2: Chloroform-d (CDCl₃) is an excellent first choice, as it is predicted to be a good solvent for this compound. Acetone-d₆ or DMSO-d₆ are also very likely to be effective.

  • Q3: Are there any specific safety precautions I should take?

    • A3: Yes. Always handle this compound and all organic solvents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[16] Review the Safety Data Sheet (SDS) for the compound and all solvents used before beginning work.[17][18] Nitroaromatic compounds, in particular, should be handled with care as they can be hazardous.[19][20]

  • Q4: Can I use a machine learning tool to predict solubility?

    • A4: Yes, several in-silico and machine learning tools can provide solubility predictions.[21] These models use large datasets to predict the solubility of new compounds. While they can be a useful guide for solvent selection, they are not a substitute for experimental verification.[13]

References

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ResearchGate. (2015). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Labster. (2025). 5 Ways to Teach Solution Preparation to Students. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • Mrs. Bodechon - Science. (2024). Chemistry Preparing a Solution Experiment. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (2018). Predict solubility of organic compounds? Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

  • Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]

  • Sketchy. (2025). Solutions and Dissolution (Chemistry) | Sketchy MCAT. Retrieved from [Link]

  • Agilent. (n.d.). Dissolution Failure Investigation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Studylib. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-diisopropyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reactivity issues encountered with this sterically hindered and electronically deactivated substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are both successful and efficient.

Troubleshooting Guide

This section addresses specific problems you may encounter during your reactions with this compound, providing detailed explanations and actionable solutions.

Issue 1: Low Yield or Incomplete Conversion During Nitro Group Reduction

Question: I am trying to reduce the nitro group of this compound to the corresponding aniline (3-amino-N,N-diisopropylbenzamide) using catalytic hydrogenation (H₂ gas with Pd/C catalyst), but I am observing very low yields and my starting material is not fully consumed, even after prolonged reaction times. What is causing this and how can I improve my yield?

Answer:

This is a common issue that arises from a combination of steric hindrance and catalyst poisoning. The bulky N,N-diisopropyl groups can hinder the approach of the nitro group to the catalyst surface, slowing down the rate of reduction.[1] Additionally, incomplete reactions can sometimes lead to the formation of intermediates like nitroso and hydroxylamine species, which can adsorb strongly to the catalyst surface and inhibit its activity.

Here is a systematic approach to troubleshoot and optimize your nitro group reduction:

1. Catalyst Selection and Loading:

  • Palladium on Carbon (Pd/C): While a standard choice, its effectiveness can be hampered by steric hindrance.[2] Consider increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%). A higher catalyst concentration can increase the number of available active sites.

  • Raney Nickel: This is an excellent alternative for nitro group reductions and is sometimes more effective than Pd/C, especially when dehalogenation is a concern on other parts of the molecule.[2][3]

  • Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, this is another powerful hydrogenation catalyst that can be effective for reducing nitro groups.[3]

2. Reaction Conditions Optimization:

  • Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from atmospheric pressure to 50-100 psi in a Parr shaker) can significantly enhance the reaction rate by increasing the concentration of hydrogen on the catalyst surface.

  • Solvent Choice: Ensure your solvent is pure and degassed. Protic solvents like ethanol or methanol are generally good choices for catalytic hydrogenation.

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier, but be cautious of potential side reactions at higher temperatures.

3. Alternative Reducing Agents (Non-Catalytic Hydrogenation):

If catalytic hydrogenation remains problematic, consider these chemical reducing agents which are often less sensitive to steric hindrance:

  • Metal/Acid Systems:

    • Iron in Acetic Acid (Fe/AcOH): This is a mild and often effective method for nitro group reduction.[2]

    • Zinc in Acetic Acid (Zn/AcOH): Similar to the iron system, this provides a good alternative.[2]

    • Tin(II) Chloride (SnCl₂): This reagent is particularly useful when other reducible functional groups are present that you wish to preserve.[2]

  • Transfer Hydrogenation:

    • Ammonium Formate with Pd/C: In this method, ammonium formate serves as the hydrogen source in situ, which can sometimes be more effective than using hydrogen gas directly.

Experimental Protocol: Reduction of this compound using Fe/AcOH

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol.

  • Add iron powder (5.0 eq) and glacial acetic acid (10-20 vol%).

  • Heat the mixture to reflux (around 80 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 3-amino-N,N-diisopropylbenzamide.

  • Purify by column chromatography if necessary.

Issue 2: Difficulty in Hydrolyzing the Amide Bond

Question: I need to hydrolyze this compound to 3-nitrobenzoic acid, but standard acidic or basic hydrolysis conditions are not working. The starting material is recovered unchanged. Why is this reaction so difficult?

Answer:

The amide bond in this compound is exceptionally resistant to hydrolysis due to severe steric hindrance. The two bulky isopropyl groups on the nitrogen atom shield the carbonyl carbon from the approach of nucleophiles (water or hydroxide ions).[4][5][6] This steric shield makes it very difficult for the tetrahedral intermediate, which is necessary for hydrolysis, to form.

Overcoming this high energy barrier requires harsh reaction conditions. However, even under forcing conditions, yields can be low.

Troubleshooting Strategies for Amide Hydrolysis:

  • Forced Acid Hydrolysis:

    • Reagents: Use a high concentration of a strong acid, such as 6M HCl or concentrated sulfuric acid.

    • Temperature: High temperatures, often well above 100 °C, are typically required. Consider using a sealed tube or microwave reactor to reach the necessary temperatures safely.

    • Reaction Time: Be prepared for very long reaction times, potentially several days.

  • Forced Basic Hydrolysis:

    • Reagents: A concentrated solution of a strong base like NaOH or KOH in a high-boiling solvent such as ethylene glycol can be effective.

    • Temperature: Heating to temperatures of 150-200 °C is often necessary.

Caution: These are harsh conditions that may not be compatible with other functional groups on your molecule. The nitro group is generally stable under these conditions, but you should always consider the overall stability of your substrate.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts or other electrophilic aromatic substitution reactions on this compound?

A1: It is highly challenging. The nitro group is a powerful deactivating group and a meta-director. The amide group, while typically an ortho-, para-director, is also deactivating in this context due to the electron-withdrawing nature of the carbonyl. The combination of two deactivating groups makes the aromatic ring very electron-poor and thus highly unreactive towards electrophilic aromatic substitution. Extremely forcing conditions would be required, which would likely lead to decomposition.

Q2: Is it possible to perform ortho-lithiation on this compound to functionalize the ring?

A2: This is also not a recommended approach. While the N,N-diisopropylamide group is an excellent directing group for ortho-lithiation, the nitro group is incompatible with the strong bases used for this reaction (e.g., n-BuLi, s-BuLi).[7] These organolithium reagents will readily react with the nitro group in a destructive manner.

Q3: Are there any methods to "activate" the amide group for nucleophilic attack, other than hydrolysis?

A3: Yes, amide activation is a field of active research.[8] For a sterically hindered amide like this, one potential, though advanced, strategy is to use a reagent like triflic anhydride (Tf₂O) to convert the amide into a more reactive imidoyl triflate intermediate. This intermediate is much more susceptible to nucleophilic attack. However, this method requires careful optimization and anhydrous conditions.

Visualizing Reaction Challenges and Solutions

Below are diagrams illustrating the key concepts discussed in this guide.

Diagram 1: Steric Hindrance in Hydrolysis

G cluster_0 Unhindered Amide cluster_1 This compound U_Amide Primary Amide U_TS Tetrahedral Intermediate (Lower Energy) U_Amide->U_TS H₂O / H⁺ or OH⁻ (Accessible) U_Product Hydrolysis Products U_TS->U_Product H_Amide Sterically Hindered Amide H_TS Tetrahedral Intermediate (High Energy) H_Amide->H_TS H₂O / H⁺ or OH⁻ (Blocked by Isopropyl Groups) H_Product No Reaction / Very Slow H_TS->H_Product G Start Low Yield in Nitro Reduction of this compound Check_Catalyst Evaluate Catalytic Hydrogenation Conditions Start->Check_Catalyst Increase_Loading Increase Catalyst Loading (e.g., 10-20 mol% Pd/C) Check_Catalyst->Increase_Loading Yes Alternative_Methods Consider Alternative Reducing Agents Check_Catalyst->Alternative_Methods No Change_Catalyst Switch Catalyst (e.g., Raney Ni, PtO₂) Increase_Loading->Change_Catalyst Increase_Pressure Increase H₂ Pressure (e.g., 50-100 psi) Change_Catalyst->Increase_Pressure Success Improved Yield of 3-Amino-N,N-diisopropylbenzamide Increase_Pressure->Success Metal_Acid Use Metal/Acid System (Fe/AcOH or Zn/AcOH) Alternative_Methods->Metal_Acid Transfer_H Use Transfer Hydrogenation (Ammonium Formate/Pd/C) Alternative_Methods->Transfer_H Metal_Acid->Success Transfer_H->Success

Caption: Decision workflow for troubleshooting nitro reduction.

References

  • Corma, A., Serna, P., & Concepción, P. (2006). Gold on titania: a highly active and selective catalyst for the reduction of nitroarenes. Journal of the American Chemical Society, 128(28), 8748-8749. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Charette, A. B. (2013).
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. Chemical Reviews, 90(6), 879-933. [Link]

  • Khan Academy. (n.d.). Steric hindrance. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • YouTube. (2013, February 13). Steric hindrance. [Link]

Sources

Technical Support Center: Synthesis of N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diisopropyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the synthesis of this compound. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Synthetic Strategy Overview

The synthesis of this compound can be approached via two primary synthetic routes. The choice between these routes depends on reagent availability, scalability, and potential challenges with selectivity and reactivity.

  • Route A: Direct Amidation. This route involves the direct coupling of 3-nitrobenzoic acid with diisopropylamine using a suitable coupling reagent.

  • Route B: Nitration of a Precursor. This two-step route begins with the synthesis of N,N-diisopropylbenzamide from benzoyl chloride, followed by nitration of the aromatic ring.

Synthetic_Routes cluster_A Route A: Direct Amidation cluster_B Route B: Nitration of Precursor 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid Diisopropylamine Diisopropylamine Amidation Amidation Reaction Diisopropylamine->Amidation Final_Product_A N,N-Diisopropyl- 3-nitrobenzamide Amidation->Final_Product_A Coupling Agent Benzoyl_Chloride Benzoyl Chloride Diisopropylamine_B Diisopropylamine Amidation_B Amidation Reaction Diisopropylamine_B->Amidation_B Intermediate N,N-Diisopropylbenzamide Amidation_B->Intermediate Base (e.g., Pyridine) Nitration Nitration Reaction Intermediate->Nitration HNO₃/H₂SO₄ Final_Product_B N,N-Diisopropyl- 3-nitrobenzamide Nitration->Final_Product_B

Caption: Comparison of two synthetic routes to this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during the synthesis, with a focus on optimizing reaction times and troubleshooting poor outcomes.

Reaction Route Selection

Q1: Which synthetic route is preferable for preparing this compound?

A1: Both routes are viable, but Route A (Direct Amidation) is generally preferred for its atom and step economy. However, it presents a significant challenge due to steric hindrance. The bulky isopropyl groups on the amine and the nitro group on the benzoic acid can slow down the reaction considerably.[1] Route B avoids this specific challenge by forming the sterically hindered amide first and then introducing the nitro group. However, nitration reactions require careful control to manage regioselectivity and prevent side reactions. The amide group is an ortho-, para-director, but under strongly acidic conditions, the directing effect can be altered, making the meta-product accessible.

Optimizing the Amidation Reaction (Route A & B)

Q2: My amidation reaction is extremely slow or has stalled. How can I increase the reaction rate?

A2: Slow reaction times in amide couplings, especially with sterically hindered substrates, are a common issue.[1] Several factors can be adjusted to accelerate the reaction:

  • Increase Temperature: Gently heating the reaction can significantly enhance the reaction rate.[2][3] For instance, increasing the temperature to 60 °C has been shown to be optimal in some carbodiimide-mediated couplings.[2]

  • Choice of Coupling Reagent: For sterically demanding couplings, standard reagents may be insufficient. Consider using high-reactivity phosphonium or aminium salt reagents like BOP, PyBOP, or HATU, which are known to be very efficient with quick reaction times.[4]

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used. Anhydrous conditions are crucial, as water can hydrolyze activated intermediates, halting the reaction.[1]

  • Reagent Concentration: Increasing the concentration of the reactants can sometimes improve reaction rates. However, be cautious of solubility issues.

Q3: My reaction has a low yield of the desired amide. What are the common causes and how can I fix them?

A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Carboxylic Acid Activation: The first step of the reaction is the activation of the carboxylic acid by the coupling reagent. If the reagent is old, hydrated, or used in insufficient molar equivalents, activation will be incomplete.[1] Always use fresh, high-quality coupling reagents at the recommended stoichiometry (often 1.1 to 1.5 equivalents).

  • Amine Deactivation: Diisopropylamine is a base and can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[1][5] This acid-base reaction competes with the desired coupling. To mitigate this, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize any acid and ensure the amine remains nucleophilic.[6]

  • Hydrolysis of Activated Intermediate: The presence of trace amounts of water in the solvent or reagents can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

Q4: How do I choose the optimal coupling reagent for this sterically hindered reaction?

A4: The choice of coupling reagent is critical for overcoming steric hindrance.[1] While many options exist, they can be categorized by their mechanism and effectiveness.

Coupling Reagent ClassExamplesStrengthsConsiderations
Carbodiimides EDC, DCC, DICCost-effective, widely used.[4][7]Can be slow for hindered substrates. Often requires additives like HOBt or OxymaPure to improve efficiency and suppress side reactions.[1][4]
Phosphonium Salts BOP, PyBOP, PyAOPHighly reactive, very effective for hindered couplings.More expensive, byproducts can complicate purification.
Aminium/Uronium Salts HATU, HBTUVery fast reaction times, low rates of racemization (for chiral acids).[4][7]High cost can be prohibitive for large-scale synthesis.[7]
Acid Chlorides SOCl₂, Oxalyl ChlorideA classic, cost-effective method that creates a highly reactive acyl chloride intermediate.[7]Harsh conditions (heating may be required) can be incompatible with sensitive functional groups. Generates HCl, requiring a base to be present.[6][8]

For this compound, starting with a robust system like HATU with DIPEA in DMF is a strong choice for initial attempts. For a more cost-effective, scalable approach, converting the carboxylic acid to its acyl chloride with oxalyl chloride or thionyl chloride followed by reaction with diisopropylamine is a powerful alternative.[7][9]

Work-up and Purification

Q5: What is the most effective method for purifying the final product, this compound?

A5: The purification strategy will depend on the nature of the impurities.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove water-soluble byproducts and unreacted reagents. This involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or DCM), washing with a mild acid (e.g., dilute HCl) to remove excess amine, a mild base (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.[1]

  • Column Chromatography: Due to the potential for side products with similar polarities, column chromatography on silica gel is often necessary to achieve high purity.[10] A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is a common starting point.

  • Recrystallization: If a solid product is obtained and is sufficiently pure after the initial work-up, recrystallization can be a highly effective and scalable purification method.[10] The choice of solvent system is critical and must be determined empirically.

III. Detailed Experimental Protocols

Protocol 1: Synthesis via Route A (Direct Amidation)

This protocol utilizes HATU as the coupling agent to overcome the steric hindrance.

Materials:

  • 3-Nitrobenzoic acid

  • Diisopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add diisopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it may be gently heated to 40-50°C.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Start Check_Completion Monitor Reaction (TLC/LC-MS) Start->Check_Completion No_Product No Product Formed Check_Completion->No_Product No Product Slow_Reaction Slow/Stalled Reaction Check_Completion->Slow_Reaction Slow/Stalled Low_Yield Low Yield/ Side Products Check_Completion->Low_Yield Incomplete/ Side Products Success Reaction Complete Proceed to Work-up Check_Completion->Success Complete Check_Reagents Check Reagent Quality: - Coupling agent fresh? - Solvents anhydrous? No_Product->Check_Reagents Increase_Temp Increase Temperature (e.g., 40-60°C) Slow_Reaction->Increase_Temp Check_Amine Amine Protonated? - Add/Increase non-nucleophilic base (DIPEA/TEA) Low_Yield->Check_Amine Check_Activation Incomplete Activation? - Increase coupling agent eq. - Add HOBt/Oxyma Check_Reagents->Check_Activation Check_Activation->Check_Amine Optimize_Stoich Optimize Stoichiometry (1:1 acid:amine) Check_Amine->Optimize_Stoich Change_Reagent Change Coupling Agent (e.g., to HATU/PyBOP) Increase_Temp->Change_Reagent Change_Solvent Change Solvent (DCM, THF, DMF) Change_Reagent->Change_Solvent Optimize_Stoich->Check_Activation

Caption: A decision tree for troubleshooting amide coupling reactions.

IV. References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Lelyveld, V. S., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. Retrieved from [Link]

  • Yusof, N. A., et al. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Tanimoto, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie. Retrieved from [Link]

  • Asadi, M., et al. (2021). Optimization of the reaction conditions of amide synthesis. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]

  • Danheiser, R. L., et al. (1996). SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. Retrieved from [Link]

Sources

Technical Support Center: Post-Reaction Management of 3-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 3-nitrobenzoyl chloride from reaction mixtures. As a highly reactive acylating agent, its persistence can compromise product purity, yield, and safety. This document is structured to help you navigate common challenges and implement robust, scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is 3-nitrobenzoyl chloride and why is its complete removal critical?

3-Nitrobenzoyl chloride is an acyl chloride, a class of organic compounds characterized by a highly electrophilic carbonyl carbon. This reactivity makes it an excellent acylating agent but also means it is highly water-reactive and corrosive.[1][2][3] Incomplete removal can lead to the formation of 3-nitrobenzoic acid upon exposure to moisture, which complicates purification and can catalyze the degradation of sensitive products. Furthermore, its toxic and corrosive nature necessitates thorough removal before product isolation.[2][4][5]

Q2: What are the immediate signs of unreacted 3-nitrobenzoyl chloride during workup?

The most common indicator is the evolution of steamy, corrosive fumes of hydrogen chloride (HCl) gas when the reaction mixture comes into contact with an aqueous solution.[3][6] This occurs as the acyl chloride rapidly hydrolyzes.[7][8] The aqueous layer will also be highly acidic. The reaction itself is often vigorous and highly exothermic.[9][10]

Q3: What is the simplest method to neutralize (quench) residual 3-nitrobenzoyl chloride?

The most straightforward method is a controlled "quenching" process. This involves slowly and carefully adding the reaction mixture to a cold, stirred aqueous solution, or vice-versa.[9][10][11] Common quenching agents include water, dilute basic solutions (like sodium bicarbonate), or alcohols.[9][12] The choice depends on the stability of your desired product.

Q4: What are the essential safety precautions for handling and quenching this reagent?

Due to its hazardous properties, all manipulations must be performed in a well-ventilated chemical fume hood.[4][13] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][5] 3-Nitrobenzoyl chloride is moisture-sensitive and reacts with water to produce toxic and corrosive fumes.[1][6] The quenching process is exothermic and should always be done with cooling (e.g., an ice bath) and slow, controlled addition to prevent a runaway reaction.[9]

In-Depth Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: My desired product is sensitive to basic conditions. How can I safely remove the acyl chloride without causing degradation?

Root Cause Analysis: Standard quenching procedures may use strong bases (like NaOH) which can hydrolyze esters, epimerize stereocenters, or degrade other base-labile functional groups in your product. The key is to neutralize the reactive acyl chloride and the resulting HCl byproduct under conditions that your product can tolerate.

Solution: Employ a mild, non-nucleophilic base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[14][15]

  • Mechanism of Action: 3-Nitrobenzoyl chloride is first hydrolyzed by water to 3-nitrobenzoic acid and HCl. The sodium bicarbonate then neutralizes both acidic byproducts, forming the water-soluble sodium 3-nitrobenzoate, sodium chloride, and carbon dioxide gas. This prevents the pH from becoming strongly basic.

  • Procedural Control: The quenching must be performed at low temperatures (0-5 °C) with vigorous stirring to manage the exotherm and the evolution of CO₂ gas.[15] Add the reaction mixture dropwise to the cold bicarbonate solution.

Problem 2: The quenching process is dangerously vigorous and difficult to control.

Root Cause Analysis: The hydrolysis of acyl chlorides is a highly exothermic reaction.[9] Adding the quenching agent too quickly or without adequate cooling concentrates this heat release, potentially causing the solvent to boil violently and creating a safety hazard.

Solution: Strict temperature and addition rate control are paramount.

  • Cooling is Mandatory: Always cool the reaction vessel in an ice-water bath before and during the entire quenching process.[9][16]

  • Reverse Addition for Scale: For larger reactions, it is often safer to add the reaction mixture slowly and dropwise to a larger volume of the cold quenching solution with vigorous stirring. This ensures the heat generated is rapidly dissipated in the larger volume of the quench solution.

  • Dilution: Diluting the reaction mixture with an inert, water-immiscible organic solvent (like dichloromethane or ethyl acetate) before quenching can also help moderate the reaction rate.

Problem 3: After workup, my final product is contaminated with 3-nitrobenzoic acid. How can I remove it?

Root Cause Analysis: 3-Nitrobenzoic acid is the primary byproduct of quenching. If the aqueous workup is not sufficiently basic, or if an insufficient number of extractions are performed, the acid can remain in the organic layer, co-purifying with your product.

Solutions:

  • Aqueous Basic Wash: This is the most effective method. During the workup, wash the organic layer multiple times with a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium carbonate.[16] This converts the carboxylic acid into its highly water-soluble sodium salt, which partitions into the aqueous layer.

    • Verification: After the base wash, you can test a drop of the aqueous layer with acid. If it turns cloudy (due to the precipitation of 3-nitrobenzoic acid), it indicates that the acid was successfully removed from the organic layer.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[17][18] Choose a solvent system where the desired product has high solubility at elevated temperatures and low solubility at cold temperatures, while the 3-nitrobenzoic acid impurity remains in solution or has significantly different solubility.

  • Column Chromatography: For non-crystalline products or when other methods fail, silica gel column chromatography is a reliable option.[17] The more polar 3-nitrobenzoic acid will typically have a lower Rf value and elute more slowly than a less polar desired product.

Data & Properties Summary

The following table summarizes key physical and chemical properties of 3-nitrobenzoyl chloride and its hydrolysis byproduct.

Property3-Nitrobenzoyl Chloride3-Nitrobenzoic Acid (Hydrolysis Product)
CAS Number 121-90-4[2]121-92-6[19]
Molecular Weight 185.56 g/mol [1]167.12 g/mol
Appearance White to yellow/brown solid or liquid[1][2]Off-white to yellow solid
Melting Point 31-34 °C[19]140-143 °C
Water Solubility Decomposes[1][6][19]Slightly soluble in cold water, more soluble in hot
Reactivity Highly reactive with nucleophiles (water, alcohols, amines)[1][6]Acidic; reacts with bases

Experimental Protocols

Safety First: All protocols must be performed in a chemical fume hood with appropriate PPE.

Protocol 1: Controlled Quenching with Sodium Bicarbonate

This protocol is designed for reactions where the desired product may be sensitive to strong bases.

  • Preparation: Prepare a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be at least 5-10 times the volume of your reaction mixture. Cool this beaker in an ice-water bath with vigorous stirring.

  • Cooling: Cool your reaction flask, containing the crude reaction mixture, to 0 °C in a separate ice-water bath.

  • Slow Addition: Using a dropping funnel or pipette, add the cold reaction mixture dropwise to the vigorously stirred, cold NaHCO₃ solution.

  • Monitoring: Control the addition rate to keep the temperature of the quenching mixture below 10 °C. Be mindful of gas evolution (CO₂). If foaming becomes excessive, pause the addition until it subsides.[15]

  • Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes to ensure all the 3-nitrobenzoyl chloride has been hydrolyzed and neutralized.

  • Workup: Proceed with the standard aqueous workup (Protocol 2).

Protocol 2: Aqueous Workup and Extraction

This procedure follows the quenching step to separate the product from water-soluble byproducts.

  • Transfer: Transfer the entire quenched mixture to a separatory funnel.

  • Layer Separation: Allow the layers to separate. Drain the aqueous layer.

  • Organic Extraction: Extract the aqueous layer with two additional portions of your organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.[20]

  • Combine & Wash: Combine all organic layers in the separatory funnel. Wash the combined organic layer sequentially with:

    • One portion of deionized water.

    • Two portions of saturated aqueous NaHCO₃ (to ensure complete removal of 3-nitrobenzoic acid).[16]

    • One portion of brine (saturated NaCl solution) to aid in drying.[9]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter away the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[16]

Visualization of Workflow and Chemistry

The following diagrams illustrate the decision-making process and the key chemical transformation.

G start Reaction Complete (Contains unreacted 3-nitrobenzoyl chloride) product_stability Is product stable to mild base? start->product_stability quench_bicarb Quench with cold sat. NaHCO3 (aq) (Protocol 1) product_stability->quench_bicarb  Yes quench_water Quench with cold water/ice product_stability->quench_water  No (or unknown) workup Aqueous Workup & Extraction (Protocol 2) quench_bicarb->workup quench_water->workup purify Further Purification (Chromatography or Recrystallization) workup->purify end_product Pure Product purify->end_product

Caption: Decision workflow for removal of 3-nitrobenzoyl chloride.

G sub 3-Nitrobenzoyl Chloride h2o + H2O prod1 3-Nitrobenzoic Acid sub->prod1  Hydrolysis (Quench) hcl + HCl bicarb + 2 NaHCO3 prod2 Sodium 3-Nitrobenzoate (Water Soluble) prod1->prod2  Neutralization (Workup) byprods + NaCl + 2 H2O + 2 CO2

Caption: Chemical transformation during quenching and workup.

References

  • Save My Exams. (2025-06-23). Acylation Mechanism. A Level Chemistry Revision Notes.
  • Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
  • PubChem. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Nitrobenzoyl Chloride | 121-90-4.
  • Melissa Maribel. (2025-03-16).
  • Chemistry Stack Exchange. (2021-04-15). Mechanism of hydrolysis of acyl chlorides.
  • Chemguide.
  • Chemsrc. (2025-08-19). 3-Nitrobenzoyl chloride | CAS#:121-90-4.
  • Fisher Scientific.
  • BenchChem. Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃.
  • BenchChem. Purification techniques for products of decanoyl chloride synthesis.
  • CDH Fine Chemical.
  • Fisher Scientific.
  • BenchChem. Technical Support Center: Quenching Procedures for Acetoxyacetyl Chloride Reactions.
  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • LookChem.
  • ResearchGate. (2025-04-09).
  • Agency for Toxic Substances and Disease Registry. (1995). 6. ANALYTICAL METHODS.
  • BenchChem. effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride.
  • NileRed. (2021-04-23). Esterification using Acid Chloride and Alcohol. YouTube.
  • BenchChem. Identifying and removing impurities from 4-(Methylamino)-3-nitrobenzoyl chloride.
  • Brandon Findlay. (2020-10-21).
  • Google Patents. CN1174954C - Method for Purifying Carbonyl Chloride.
  • ChemicalBook. (2025-01-27). m-Nitrobenzoyl chloride | 121-90-4.
  • BenchChem. Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • Virginia Tech Chemistry Department. (2006-10-27). Quenching Reactive Substances.

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Technical Support Center: Preventing Byproduct Formation in Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of nitro groups. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions regarding the formation of unwanted byproducts during this critical transformation. Our goal is to equip you with the knowledge to optimize your reaction conditions for clean, high-yielding conversions to the desired amine.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. However, the reaction pathway is complex, involving several intermediates that can lead to undesired side products.[1] This guide will delve into the common challenges and provide actionable solutions to improve the selectivity of your reductions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reduction of nitro compounds and offers targeted solutions.

Problem 1: My reaction is producing significant amounts of azoxy and azo compounds. How can I minimize these byproducts?

The formation of azoxy and azo compounds is a frequent issue, particularly in catalytic hydrogenations and reductions using certain metal hydrides.[2][3] These byproducts arise from the condensation of intermediate nitroso and hydroxylamine species.[1][4][5]

Causality and Actionable Solutions:

  • Reaction Conditions: Basic conditions can promote the condensation of the nitroso and hydroxylamine intermediates.[1] If your reaction medium is basic, consider switching to neutral or acidic conditions. For instance, the classic Béchamp reduction using iron in acidic media is known for its high selectivity in producing anilines.[3][6]

  • Choice of Reducing Agent: Metal hydrides like lithium aluminum hydride are known to produce azo compounds when reacting with aromatic nitro compounds.[3] For a cleaner reduction to the amine, consider catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[3][6] Alternatively, metal/acid systems such as Fe/HCl or SnCl₂ are excellent choices for selectively forming the amine.[3][7]

  • Temperature Control: Overheating can sometimes favor the formation of dimeric byproducts.[8] Ensure your reaction temperature is carefully controlled, especially for highly exothermic reductions.[8]

  • Catalyst Selection: In catalytic hydrogenations, the choice of catalyst and support can influence selectivity. For some substrates, a sulfided platinum on carbon (Pt/C) catalyst can offer improved selectivity and reduce the formation of dimeric impurities.[7]

Problem 2: I'm observing the formation of hydroxylamine as a stable byproduct and my reaction won't go to completion. What should I do?

The accumulation of the hydroxylamine intermediate can stall a reaction, preventing full conversion to the desired amine.[8][9] This is often due to insufficient reducing power or unfavorable reaction kinetics for the final reduction step.

Causality and Actionable Solutions:

  • Increase Reducing Agent Stoichiometry: For stoichiometric reductions (e.g., with SnCl₂ or Fe), ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[8][10]

  • Optimize Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to convert the hydroxylamine intermediate to the amine.[8][10] Monitor your reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Switch to a Stronger Reducing System: If milder conditions are failing, a more potent reducing system may be necessary. For catalytic hydrogenations, increasing the hydrogen pressure can sometimes facilitate the final reduction step.[11]

  • pH Adjustment: For metal/acid reductions, maintaining a sufficiently acidic environment is crucial for the complete reduction to the amine.[7]

Problem 3: My reaction is resulting in a mixture of products including partially reduced intermediates like nitroso compounds.

The presence of nitroso intermediates indicates an incomplete reaction.[12] These species are often highly reactive and can lead to the formation of other byproducts.

Causality and Actionable Solutions:

  • Check Reagent/Catalyst Activity: Ensure your reducing agent is of high quality and your catalyst has not been poisoned or deactivated.[8][10] For catalytic systems, catalyst loading may need to be optimized.[10]

  • Improve Solubility: Poor solubility of the starting material can hinder the reaction rate.[8] Consider using a co-solvent to improve the solubility of your nitro compound.[8][11] Protic co-solvents can often be beneficial in hydrogenation reactions.[8][11]

  • Ensure Proper Mixing: In heterogeneous reactions (e.g., with a solid catalyst or metal powder), efficient stirring is critical to ensure good contact between the reactants.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding byproduct formation in nitro group reductions.

Q1: What are the primary intermediates in nitro group reduction, and how do they lead to byproducts?

The reduction of a nitro group (NO₂) to an amine (NH₂) is a six-electron process that proceeds through several key intermediates: the nitroso (-NO) and hydroxylamine (-NHOH) species.[1][13] These intermediates are reactive and can participate in side reactions. The most common byproduct pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy (-N=N(O)-) compound.[1][4][5] The azoxy compound can be further reduced to an azo (-N=N-) compound and then to a hydrazo (-NH-NH-) compound before finally cleaving to form two molecules of the amine.[1]

Byproduct_Formation

Q2: How does the choice of solvent affect byproduct formation?

The solvent can significantly influence both the reaction rate and selectivity.[10] Protic solvents like ethanol or methanol are often used in catalytic hydrogenations and can facilitate the proton transfer steps involved in the reduction.[7][11] For substrates with poor solubility, a co-solvent system may be necessary to ensure the reaction proceeds efficiently.[8][11] In some cases, the solvent can also influence the equilibrium between the desired reaction and side reactions.

Q3: Are there any "green" or more sustainable methods to reduce nitro groups while minimizing byproducts?

Catalytic hydrogenation is often considered a greener approach due to its high atom economy, with water being the primary byproduct.[14] The use of recyclable heterogeneous catalysts further enhances its sustainability.[15][16] Additionally, catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate instead of hydrogen gas, can be a safer and more convenient alternative.[7][10] Metal-free reduction methods are also gaining attention to avoid potential metal contamination of the final product.[17]

Data Presentation: Comparison of Common Reducing Agents

The following table provides a summary of common reducing agents for nitro group reduction and their general tendencies regarding byproduct formation.

Reducing SystemTypical ByproductsSelectivity Notes
H₂, Pd/C Azoxy, Azo (can be substrate-dependent)Generally high selectivity for the amine, but can be sensitive to reaction conditions.[7]
H₂, Raney Ni Generally clean reduction to the amine.Good for substrates where dehalogenation is a concern with Pd/C.[3][7]
Fe/HCl or Fe/NH₄Cl Minimal byproducts.A robust and highly selective method for forming the amine.[3][7]
SnCl₂ Generally clean reduction to the amine.A mild and selective method, often tolerant of other reducible functional groups.[3][7]
Sodium Dithionite Can sometimes lead to incomplete reduction.A milder reducing agent, useful in specific cases.[8]
LiAlH₄ Azo compounds are common with aromatic substrates.Not generally recommended for the synthesis of aromatic amines.[3]

Experimental Protocols

Protocol 1: General Procedure for Nitro Group Reduction using Fe/HCl

This protocol outlines a standard procedure for the Béchamp reduction, known for its high selectivity.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitro compound (1.0 eq.).

  • Reagents: Add a suitable solvent such as ethanol or a mixture of ethanol and water. To this suspension, add iron powder (typically 3-5 eq.).

  • Reaction: Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amounts can be used) to the stirring mixture. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralization and Extraction: The filtrate is typically made basic with an aqueous solution of sodium carbonate or sodium hydroxide to precipitate iron hydroxides and liberate the free amine. The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amine, which can be further purified if necessary.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This method offers a convenient alternative to using hydrogen gas.[10]

  • Setup: To a solution of the aromatic nitro compound (1 eq.) in methanol or ethanol, add ammonium formate (3-5 eq.).[10]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight).[10]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60 °C.[10] Monitor the reaction by TLC or LC-MS.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[10] Wash the Celite® pad with the reaction solvent.

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts.[10]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate to yield the crude amine. Purify as needed.[10]

Troubleshooting_Workflow

References

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
  • BenchChem. (2025). Challenges in the selective reduction of the nitro group. BenchChem Technical Support.
  • Various Authors. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • BenchChem. (2025). Technical Support Center: Optimizing the Reduction of 4-nitro-N-methylbenzeneethanesulfonamide. BenchChem Technical Support.
  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Various Authors. (2022). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
  • Grimshaw, J. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
  • Various Authors. (n.d.). Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase.
  • Lejarazo Gómez Eva F., Santos Santos Elvira and Suarez Torres Sara. (n.d.).
  • Various Authors. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
  • Various Authors. (2021).
  • Various Authors. (2022). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry.
  • Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions.
  • Various Authors. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.
  • M.W. Kellogg Company. (1951). Reduction of organic nitro compounds to amines.
  • Various Authors. (n.d.).
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
  • Various Authors. (2024).
  • Various Authors. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Various Authors. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
  • Reddit User Discussion. (2023). my nitro refuses to be reduced. r/Chempros.
  • Various Authors. (n.d.). The selective reduction of meta- (and para-) nitroacetophenone.
  • ResearchGate Discussion. (2018).
  • Various Authors. (n.d.). The electrochemical reduction of nitrobenzene and azoxybenzene in neutral and basic aqueous methanolic solutions at polycrystalline copper and nickel electrodes.
  • Reddit User Discussion. (2021). Protecting a nitro group. r/Chempros.
  • Reddit User Discussion. (2025). Nitro reduction conditions. r/Chempros.
  • ResearchGate Discussion. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?.
  • Various Authors. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.

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Technical Support Center: Scaling Up the Synthesis of N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N,N-Diisopropyl-3-nitrobenzamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We provide in-depth, field-proven insights into the common challenges and critical parameters of this process, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Synthetic Strategy Overview

The most reliable and scalable synthesis of this compound is a two-step process. This method is favored for its high conversion rates and the relative ease of purification.

  • Acid Chloride Formation: 3-Nitrobenzoic acid is converted to its more reactive acyl chloride derivative, 3-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

  • Amide Coupling (Acylation): The isolated 3-nitrobenzoyl chloride is then reacted with diisopropylamine to form the target amide bond. This is a classic Schotten-Baumann-type reaction.[3]

This approach avoids the direct coupling of the carboxylic acid and amine, which is often inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[3]

Synthesis_Scheme cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride  SOCl₂ (or Oxalyl Chloride)  cat. Pyridine/DMF, Reflux   Final_Product N,N-Diisopropyl- 3-nitrobenzamide 3-Nitrobenzoyl_Chloride->Final_Product reagents_step2 3-Nitrobenzoyl_Chloride->reagents_step2 Diisopropylamine Diisopropylamine Diisopropylamine->Final_Product Diisopropylamine->reagents_step2 reagents_step2->Final_Product  Base (e.g., Et₃N or excess amine)  Solvent (e.g., DCM, THF)  0°C to RT  

Caption: Overall two-step synthesis pathway.

Detailed Scale-Up Protocol (50g Scale)

This protocol is a self-validating system. Each step includes checkpoints and expected observations to ensure the process is on track before proceeding.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-Nitrobenzoic Acid167.1250.0 g0.2991.0
Thionyl Chloride (SOCl₂)118.9742.7 g (25.8 mL)0.3591.2
Pyridine (catalyst)79.10~0.5 mL-catalytic
Anhydrous Toluene-250 mL--

Methodology:

  • Setup: Equip a 500 mL, 3-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the HCl and SO₂ gases evolved.[2] Ensure all glassware is thoroughly oven-dried to prevent hydrolysis. [4]

  • Charging Reagents: Charge the flask with 3-nitrobenzoic acid (50.0 g) and anhydrous toluene (250 mL). Begin stirring to form a slurry.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (25.8 mL) to the slurry at room temperature. Add a few drops of pyridine to catalyze the reaction.[2]

  • Reaction: Heat the mixture to reflux (approx. 110°C). The solid starting material will gradually dissolve as it converts to the acid chloride. The reaction is complete when the evolution of gas ceases (typically 2-4 hours).

    • In-Process Check (IPC): Progress can be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC or LCMS to check for the disappearance of the starting carboxylic acid.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[5] The resulting crude 3-nitrobenzoyl chloride, a yellow solid or oil, is typically used in the next step without further purification.

Step 2: Synthesis of this compound
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Crude 3-Nitrobenzoyl Chloride185.56~55.8 g0.2991.0
Diisopropylamine101.1960.6 g (84.7 mL)0.5992.0
Dichloromethane (DCM)-500 mL--

Methodology:

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Amine Solution: In the 1 L flask, dissolve diisopropylamine (84.7 mL) in DCM (250 mL). Using two equivalents of the amine serves both as the nucleophile and as the base to neutralize the HCl byproduct.[3] Cool the solution to 0-5°C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in DCM (250 mL) and charge this solution to the dropping funnel.

  • Reaction: Add the acid chloride solution dropwise to the cooled, stirred amine solution. This reaction is exothermic. Maintain the internal temperature below 10°C throughout the addition.[2] A white precipitate (diisopropylammonium chloride) will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete conversion.

    • In-Process Check (IPC): Monitor the reaction by TLC or LCMS for the disappearance of the 3-nitrobenzoyl chloride.

  • Work-up & Purification:

    • Transfer the reaction mixture to a 2 L separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 200 mL) to remove excess diisopropylamine and its salt.

      • Saturated NaHCO₃ solution (2 x 200 mL) to remove any residual 3-nitrobenzoic acid.

      • Brine (1 x 200 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to afford the pure this compound as a solid.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up process.

Troubleshooting Q&A

Question: My yield of 3-nitrobenzoyl chloride in Step 1 is low, or the reaction is incomplete.

Answer: This is a common issue often traced back to two primary causes:

  • Moisture Contamination: Thionyl chloride and 3-nitrobenzoyl chloride are both highly sensitive to moisture and will readily hydrolyze back to 3-nitrobenzoic acid.[1][6] Ensure all glassware is rigorously dried and use anhydrous solvents.

  • Insufficient Reagents or Reaction Time: On a larger scale, ensure efficient stirring to keep the solid 3-nitrobenzoic acid suspended. A slight excess (1.1-1.2 equivalents) of thionyl chloride is recommended to drive the reaction to completion. Confirm the reaction is truly complete via an in-process check before work-up.

Question: The amidation reaction (Step 2) is sluggish, and my IPC shows significant unreacted acyl chloride.

Answer: Several factors can cause a slow or incomplete amidation:

  • Insufficient Base: One equivalent of base is required to neutralize the HCl generated. Using diisopropylamine as both reactant and base (2.0 equivalents total) is effective. If using a different base like triethylamine, ensure at least 1.0-1.1 equivalents are added.[3]

  • Low Temperature: While initial cooling is critical to control the exotherm, allowing the reaction to warm to room temperature is necessary for it to proceed to completion.[4]

  • Poor Solubility: While DCM is generally a good solvent, if you substitute it, ensure all components, especially the amine salt byproduct, remain manageable and do not cause the reaction to solidify completely, hindering mixing.

Question: My final product is contaminated with 3-nitrobenzoic acid.

Answer: This is the most frequent impurity and points to hydrolysis of the 3-nitrobenzoyl chloride intermediate.[1]

  • Cause: This can happen during Step 1 work-up if exposed to atmospheric moisture, or during Step 2 if the amine or solvent is not dry.

  • Solution:

    • Prevention: Use anhydrous conditions throughout. Use the crude 3-nitrobenzoyl chloride immediately after preparation.

    • Removal: The 3-nitrobenzoic acid is acidic and can be effectively removed during the aqueous work-up with a sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) wash.[4] Ensure the basic wash is performed thoroughly.

Question: The reaction mixture turned dark brown or black, and I obtained an oil instead of a solid.

Answer: Dark coloration and oiling out are typically signs of degradation or significant impurities.[1]

  • Cause:

    • High Temperatures: Running the acylation reaction at elevated temperatures can cause side reactions and decomposition.[4] Control the exotherm strictly during the addition of the acyl chloride.

    • Impure Starting Materials: Impurities in the initial 3-nitrobenzoic acid can lead to colored byproducts.

  • Solution:

    • Temperature Control: Do not exceed 10°C during the addition in Step 2.

    • Purification: During the work-up, some color may be extracted. If the final crude product is still dark, a charcoal treatment during recrystallization can help remove colored impurities.[4] If the product remains an oil, it indicates the presence of impurities depressing the melting point; purification by column chromatography may be necessary.[4]

Troubleshooting_Tree Start Low Yield or Purity Issue Check_SM Step 1: Acyl Chloride Formation Issue? Start->Check_SM Isolate the problem area Check_Amidation Step 2: Amidation Reaction Issue? Start->Check_Amidation Moisture Cause: Moisture Contamination? (Hydrolysis of SOCl₂/Acyl Chloride) Check_SM->Moisture Yes Incomplete_Rxn1 Cause: Incomplete Reaction? (Insufficient SOCl₂ or time) Check_SM->Incomplete_Rxn1 No Impurity_Acid Impurity: 3-Nitrobenzoic Acid? (Hydrolysis of Acyl Chloride) Check_Amidation->Impurity_Acid Yes Oiling_Out Problem: Dark Color / Oily Product? (Degradation) Check_Amidation->Oiling_Out No Solution_Dry Rigorously dry all glassware. Use anhydrous solvents. Moisture->Solution_Dry Solution Solution_Rxn1 Use 1.1-1.2 eq. SOCl₂. Monitor via IPC to confirm completion. Incomplete_Rxn1->Solution_Rxn1 Solution Solution_Wash Ensure anhydrous conditions. Perform thorough NaHCO₃ wash during work-up. Impurity_Acid->Solution_Wash Solution Solution_Temp Strictly control exotherm (<10°C). Consider charcoal treatment during recrystallization. Oiling_Out->Solution_Temp Solution

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for scaling up this synthesis? A1: Safety is paramount.

  • Thionyl Chloride: Highly corrosive and toxic. It reacts with water to release HCl and SO₂ gas. Always handle it in a well-ventilated fume hood and wear appropriate PPE (gloves, goggles, lab coat).[2]

  • 3-Nitrobenzoyl Chloride: Lachrymatory and water-reactive.[6] Handle with care.

  • Exothermic Reaction: The amidation step is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a properly sized reaction vessel, ensure adequate cooling capacity, and control the addition rate of the acyl chloride to manage the temperature.

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with appropriate care.[7]

Q2: Can I use a one-pot procedure without isolating the 3-nitrobenzoyl chloride? A2: While technically possible, it is not recommended for scale-up. The standard procedure for forming an acyl chloride with thionyl chloride involves heating to reflux.[5] The subsequent amidation reaction requires cooling to 0°C.[2] A one-pot process would require heating, followed by removal of all excess thionyl chloride in situ (which is difficult), cooling, and then adding the amine. Isolating the crude acyl chloride is a more robust and controllable process on a larger scale.

Q3: Which analytical techniques are essential for monitoring this process? A3:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of reaction progress and can help identify byproducts by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and purity assessment of the final product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the final purity of the isolated product.

Q4: What are the key considerations for solvent selection for the amidation step at scale? A4: Solvent choice impacts reaction performance, safety, and cost.

  • Dichloromethane (DCM): An excellent solvent for this reaction due to its high solvency and low boiling point, which simplifies removal. However, it is a chlorinated solvent with associated health and environmental concerns and disposal costs.[8]

  • Tetrahydrofuran (THF) / 2-MeTHF: Good alternatives to DCM. They are less dense than water, which can alter the work-up procedure.

  • Ethyl Acetate (EtOAc): A greener and cheaper option, though the solubility of the diisopropylammonium chloride byproduct may be lower, potentially leading to a very thick slurry.

  • Aprotic Dipolar Solvents (DMF, NMP): While effective, these have significant toxicity concerns (reprotoxicity) and are highly regulated, making them less desirable for large-scale production.[8]

References

  • BenchChem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
  • BenchChem. (n.d.). 3-Nitrobenzamide | Research Chemical | CAS 645-09-0.
  • Monk, W. W., & Mohan, R. S. (1998). The Hofmann rearrangement using household bleach: Synthesis of 3-nitroaniline. Journal of Chemical Education, 75(1), 86.
  • National Center for Biotechnology Information. (n.d.). 3-Nitrobenzamide. PubChem Compound Database.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • American Chemical Society. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.
  • Royal Society of Chemistry. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic & Biomolecular Chemistry, 14(10), 2850-2872.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BenchChem. (n.d.). Synthesis routes of 3-Nitrobenzoyl chloride.
  • BenchChem. (n.d.). Common side reactions and byproducts in 2-Nitrobenzamide synthesis.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • National Center for Biotechnology Information. (n.d.). Benzoyl chloride, 3-nitro-. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). 3-Nitrobenzoyl chloride 98%.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide.

Sources

Technical Support Center: Synthesis of N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting the synthesis of N,N-diisopropyl-3-nitrobenzamide, a key intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we understand that even established protocols can present challenges. This document is structured to anticipate and address common issues, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of a secondary amine (diisopropylamine) with an acyl chloride (3-nitrobenzoyl chloride).[1] The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1][]

Q2: Why is a base necessary in this reaction?

The reaction between 3-nitrobenzoyl chloride and diisopropylamine generates one equivalent of hydrochloric acid (HCl).[3] Diisopropylamine is a base and will react with the generated HCl to form a non-nucleophilic ammonium salt.[4] To prevent this and ensure the amine remains available for the acylation reaction, a non-nucleophilic tertiary amine, such as triethylamine or pyridine, is added to scavenge the HCl.[1][5]

Q3: What are the critical safety precautions for this synthesis?

  • 3-Nitrobenzoyl chloride is corrosive and water-reactive.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also unstable at room temperature and may require refrigeration for storage.[6]

  • Diisopropylamine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.

  • The reaction can be exothermic, especially during the addition of the acyl chloride.[] It's crucial to control the rate of addition and use an ice bath to manage the reaction temperature.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Answer: Several factors can contribute to a low or nonexistent yield. Let's break down the possibilities:

Potential Cause 1: Inactive 3-Nitrobenzoyl Chloride 3-Nitrobenzoyl chloride is susceptible to hydrolysis by atmospheric moisture.[6] If it has been stored improperly or for an extended period, it may have converted to 3-nitrobenzoic acid, which will not react with diisopropylamine under these conditions.

  • How to Verify: Check the melting point of your 3-nitrobenzoyl chloride. The pure compound should melt around 71-73°C.[7] A lower or broader melting point could indicate the presence of the carboxylic acid. You can also run an IR spectrum; the presence of a broad O-H stretch around 2500-3300 cm⁻¹ would suggest carboxylic acid contamination.

  • Solution: If you suspect your acyl chloride has degraded, you can either purchase a fresh bottle or synthesize it from 3-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][8]

Potential Cause 2: Insufficient Base As mentioned in the FAQs, a base is crucial to neutralize the HCl byproduct.[] If you use less than one equivalent of the scavenger base, the diisopropylamine will be protonated, rendering it non-nucleophilic and halting the reaction.[4]

  • How to Verify: Review your experimental notes to ensure you added at least one equivalent of the tertiary amine base.

  • Solution: Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete neutralization of the generated HCl.

Potential Cause 3: Reaction Temperature Too High While the reaction is generally robust, adding the acyl chloride to the amine solution too quickly can lead to an uncontrolled exotherm. This can cause side reactions and decomposition of the starting materials or product.

  • Solution: Always add the 3-nitrobenzoyl chloride solution dropwise to a cooled (0 °C) solution of diisopropylamine and the tertiary amine base.[9] Maintain the cooling bath throughout the addition.

Issue 2: Presence of Impurities in the Final Product

Question: I obtained a product, but my NMR and TLC analysis show significant impurities. What are the likely side products and how can I remove them?

Answer: The most common impurity is unreacted starting material or byproducts from side reactions.

Potential Impurity 1: Unreacted 3-Nitrobenzoic Acid If your starting 3-nitrobenzoyl chloride was partially hydrolyzed, you will have 3-nitrobenzoic acid in your crude product.

  • How to Identify: 3-nitrobenzoic acid is acidic and will have a different Rf value on a TLC plate compared to your amide product. It can also be identified by its characteristic broad O-H stretch in the IR spectrum.

  • Purification: A simple acid-base extraction is very effective. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic 3-nitrobenzoic acid, pulling it into the aqueous layer as its sodium salt.

Potential Impurity 2: Symmetrical Anhydride of 3-Nitrobenzoic Acid If there is any water present in the reaction, two molecules of 3-nitrobenzoyl chloride can react to form the corresponding anhydride.

  • How to Identify: The anhydride will have a different Rf on TLC and will show two carbonyl stretches in the IR spectrum.

  • Purification: This impurity can often be removed by column chromatography on silica gel.[10]

Troubleshooting Workflow

Here is a visual guide to help you systematically troubleshoot your synthesis.

Caption: Troubleshooting workflow for this compound synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to minimize common issues.

Materials and Reagents:

  • 3-Nitrobenzoyl chloride

  • Diisopropylamine

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction is complete.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.[9][10]

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Equivalents
3-Nitrobenzoyl chloride185.56[11]1.0
Diisopropylamine101.191.0
Triethylamine101.191.1

References

  • Need help in optimizing amide formation through acyl chloride pathway. Reddit. Available from: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available from: [Link]

  • SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Organic Syntheses. Available from: [Link]

  • Benzoyl chloride, 3-nitro-. PubChem. Available from: [Link]

  • This compound. PubChemLite. Available from: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available from: [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents.
  • Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Cheméo. Available from: [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of N,N-Diisopropyl-3-nitrobenzamide and 3-Nitrobenzamide Reactivity for Pharmaceutical and Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the reactivity of functional groups is a cornerstone of molecular design and development. This guide provides an in-depth, objective comparison of the chemical reactivity of N,N-diisopropyl-3-nitrobenzamide and its primary amide counterpart, 3-nitrobenzamide. By examining the electronic and steric influences of the amide substituents, this document aims to equip researchers with the critical insights needed to make informed decisions in experimental design and synthesis planning.

Introduction: Structural and Electronic Distinctions

At a fundamental level, the difference between this compound and 3-nitrobenzamide lies in the substitution at the amide nitrogen. 3-Nitrobenzamide is a primary amide, possessing two hydrogen atoms on the nitrogen, while this compound is a tertiary amide, with two bulky isopropyl groups replacing the hydrogens. This seemingly simple structural change imparts significant differences in their electronic and steric profiles, which in turn govern their chemical reactivity.

3-Nitrobenzamide is a yellow, crystalline solid at room temperature.[1] Its structure features a benzene ring substituted with a carboxamide group (-CONH₂) and a nitro group (-NO₂) at the meta-position.[1] The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of both the aromatic ring and the amide functionality.[1]

This compound shares the 3-nitrophenyl core but differs in the amide functionality. The presence of two isopropyl groups on the nitrogen atom introduces considerable steric hindrance around the carbonyl group and the nitrogen atom itself.

Below is a summary of the key physical and chemical properties of both compounds:

Property3-NitrobenzamideThis compound
CAS Number 645-09-0[2]2448-06-8[3]
Molecular Formula C₇H₆N₂O₃[2]C₁₃H₁₈N₂O₃[4]
Molecular Weight 166.13 g/mol [2]250.29 g/mol [5]
Appearance Yellow powder[6]Data not readily available
Melting Point 140-143 °C[7]Data not readily available
Solubility Limited solubility in water, more soluble in polar organic solvents like ethanol or acetone.[8]Data not readily available
Comparative Reactivity Analysis

The differing substitution on the amide nitrogen leads to distinct reactivity patterns in several key chemical transformations.

The carbonyl carbon of the amide group is susceptible to attack by nucleophiles. However, the reactivity of this site is significantly modulated by the substituents on the nitrogen atom.

  • 3-Nitrobenzamide: The primary amide is generally more reactive towards nucleophilic acyl substitution than the tertiary amide. The smaller hydrogen atoms on the nitrogen offer less steric hindrance to an incoming nucleophile. Furthermore, the N-H bonds can participate in hydrogen bonding, potentially stabilizing the tetrahedral intermediate formed during the reaction.

  • This compound: The two bulky isopropyl groups create a sterically congested environment around the carbonyl carbon, making it more difficult for nucleophiles to approach and attack.[9] This steric hindrance significantly reduces the rate of nucleophilic acyl substitution reactions.

G cluster_0 Nucleophilic Acyl Substitution cluster_1 3-Nitrobenzamide 3-Nitrobenzamide Tetrahedral_Intermediate_1 Tetrahedral Intermediate (Less Hindered) 3-Nitrobenzamide->Tetrahedral_Intermediate_1 + Nu⁻ NN-Diisopropyl-3-nitrobenzamide NN-Diisopropyl-3-nitrobenzamide Product_1 Substitution Product Tetrahedral_Intermediate_1->Product_1 Tetrahedral_Intermediate_2 Tetrahedral Intermediate (Sterically Hindered) NN-Diisopropyl-3-nitrobenzamide->Tetrahedral_Intermediate_2 + Nu⁻ Product_2 Substitution Product (Slower Reaction) Tetrahedral_Intermediate_2->Product_2

The nitro group on the aromatic ring can be reduced to an amino group, a crucial transformation in the synthesis of many pharmaceuticals.

  • 3-Nitrobenzamide: The reduction of the nitro group in 3-nitrobenzamide is a well-established reaction, often achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride.[10]

  • This compound: The steric bulk of the diisopropylamino group is less likely to have a direct, significant impact on the reactivity of the meta-positioned nitro group. The reduction of the nitro group should proceed similarly to that of 3-nitrobenzamide, as the reaction site is relatively remote from the sterically hindered amide. However, the overall solubility and physical properties of the molecule might influence the choice of solvent and reaction conditions.

The benzene ring in both molecules is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the nitro and amide groups. The directing effects of these groups are meta to themselves.

  • 3-Nitrobenzamide: The amide group is a meta-director, and the nitro group is also a strong meta-director. Therefore, electrophilic substitution will be directed to the positions ortho and para to the amide, and ortho and para to the nitro group. The C5 position is the most likely site for substitution, being meta to both groups.

  • This compound: The directing effects are the same as for 3-nitrobenzamide. However, the increased steric bulk of the N,N-diisopropyl group might further hinder substitution at the positions ortho to the amide group (C2 and C4), potentially leading to greater selectivity for substitution at the C5 position.

G cluster_0 Electrophilic Aromatic Substitution Sites cluster_1 Structure_1 3-Nitrobenzamide Positions_1 Most reactive site: C5 Less reactive sites: C2, C4, C6 Structure_1->Positions_1 Structure_2 This compound Positions_2 Most reactive site: C5 Steric hindrance may reduce reactivity at C2 and C4 Structure_2->Positions_2

Experimental Protocols

This protocol describes a common method for the preparation of 3-nitrobenzamide from 3-nitrobenzoic acid.

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid has completely dissolved and the evolution of gas has ceased (approximately 1-2 hours).

  • Allow the reaction mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 3-nitrobenzoyl chloride in dichloromethane.

  • Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Continue stirring for 30 minutes at room temperature.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 3-nitrobenzamide.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-nitrobenzamide.

This protocol outlines the synthesis of this compound from 3-nitrobenzoyl chloride.

Materials:

  • 3-Nitrobenzoyl chloride (prepared as in the previous protocol)

  • Diisopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 3-nitrobenzoyl chloride in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of diisopropylamine and triethylamine in dichloromethane.

  • Add the diisopropylamine/triethylamine solution dropwise to the cooled 3-nitrobenzoyl chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Conclusion

The choice between this compound and 3-nitrobenzamide in a synthetic route will largely depend on the desired reactivity at the amide functional group. For reactions requiring nucleophilic attack at the carbonyl carbon, the less sterically hindered 3-nitrobenzamide is the superior choice. Conversely, if the amide group is intended to be a stable, non-reactive spectator in subsequent transformations, the sterically protected this compound offers a significant advantage. The reactivity of the nitro group and the aromatic ring is less affected by the amide substitution, although subtle differences in selectivity for electrophilic aromatic substitution may be observed due to steric factors. Understanding these nuances in reactivity is crucial for the efficient design and execution of complex synthetic strategies in pharmaceutical and materials science research.

References

  • PubChem. 3-Nitrobenzamide. [Link]

  • Solubility of Things. 3-Nitrobenzamide. [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Benzamide Moiety

The substituted benzamide framework is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in a vast array of pharmaceuticals—from antiemetics and antipsychotics to anticancer agents—underscores the critical need for efficient, scalable, and versatile synthetic routes.[1][2] For researchers in drug discovery and process development, the choice of synthetic strategy is a pivotal decision, profoundly influencing yield, purity, cost-effectiveness, and environmental impact.

This guide provides an in-depth, objective comparison of the principal methodologies for synthesizing substituted benzamides. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each reaction, offering field-proven insights into the causal factors that should guide your experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

I. The Classical Workhorse: The Schotten-Baumann Reaction

First described in the 1880s, the Schotten-Baumann reaction remains a robust and widely utilized method for amide synthesis due to its simplicity and generally high yields.[2][3][4] It involves the acylation of a primary or secondary amine with an acyl chloride or anhydride under basic conditions.[5][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate.[7] The intermediate then collapses, expelling a chloride ion. A base, typically aqueous sodium hydroxide or an organic base like pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6][8] The use of a biphasic system (e.g., dichloromethane and water) is common, keeping the reactants and product in the organic phase while the base neutralizes the acid in the aqueous phase.[8]

Schotten_Baumann_Mechanism cluster_0 Nucleophilic Attack cluster_1 Intermediate Collapse & Deprotonation Amine R'-NH₂ AcylChloride R-COCl Amine->AcylChloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide - Cl⁻ Product R-CONH-R' (Benzamide) ProtonatedAmide->Product Base OH⁻ Base->Product - H₂O

Caption: Schotten-Baumann Reaction Workflow.

Advantages & Disadvantages
  • Advantages: Generally high yields (often >90%), rapid reaction times (typically 2-4 hours), and a broad substrate scope. The reaction is robust and can be performed with readily available starting materials.[9]

  • Disadvantages: The use of acyl chlorides can be problematic as they are often moisture-sensitive and lachrymatory. The reaction generates stoichiometric amounts of acid waste, which requires neutralization. Sensitive functional groups on the amine or acyl chloride may not be tolerated under the basic reaction conditions.

Detailed Experimental Protocol: Synthesis of N-phenyl-4-aminobenzamide

This protocol details the synthesis from 4-aminobenzoyl chloride hydrochloride and aniline.[10]

  • Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).

  • Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[10]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[10]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization from ethanol.

II. Rearrangement Chemistry: The Beckmann Rearrangement

The Beckmann rearrangement offers an alternative route to amides, starting from ketones. It is an acid-catalyzed conversion of an oxime to an amide.[11][12] This method is particularly useful for the synthesis of lactams from cyclic ketones.

Reaction Mechanism

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[13] This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate.[3][14] This intermediate is then attacked by water, and after deprotonation and tautomerization, the final amide product is formed.[13]

Beckmann_Rearrangement_Workflow Start Ketone Oxime Oxime Formation (+NH₂OH) Start->Oxime Protonation Protonation (Acid Catalyst) Oxime->Protonation Rearrangement Rearrangement & Nitrilium Ion Formation Protonation->Rearrangement Hydration Hydration (+H₂O) Rearrangement->Hydration Tautomerization Tautomerization Hydration->Tautomerization Product Substituted Benzamide Tautomerization->Product

Caption: Beckmann Rearrangement Experimental Workflow.

Advantages & Disadvantages
  • Advantages: Utilizes readily available ketones as starting materials. It is a powerful method for the synthesis of lactams, which are important in polymer chemistry (e.g., the synthesis of caprolactam for Nylon 6).[11]

  • Disadvantages: The reaction often requires strong acids and elevated temperatures.[11] The stereochemistry of the oxime determines which group migrates, potentially leading to a mixture of regioisomers if the oxime can isomerize under the reaction conditions.[12] A significant competing side reaction is the Beckmann fragmentation, especially if the migrating group can form a stable carbocation.[11]

Detailed Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime

This protocol uses the Mukaiyama reagent for a mild rearrangement.[15]

  • Reaction Setup: In a round-bottom flask, prepare a suspension of acetophenone oxime (1.0 mmol), Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, 1.5 mmol), and triethylamine (1.5 mmol) in acetonitrile (3 mL).

  • Reaction: Stir the mixture magnetically at room temperature. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, evaporate the acetonitrile. Add 5% aqueous HCl (10 mL) to the residue and extract the product with dichloromethane (3 x 5 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by short column chromatography on silica gel (n-hexane/EtOAc, 5/2) to yield N-phenylacetamide.[15]

III. Modern Catalytic Approaches: Transition Metal Catalysis

Modern synthetic chemistry has increasingly turned to transition metal catalysis to overcome the limitations of classical methods. For benzamide synthesis, palladium- and copper-catalyzed reactions are particularly prominent.

A. Palladium-Catalyzed Aminocarbonylation

This powerful method constructs benzamides from aryl halides, an amine, and carbon monoxide gas, all in a single step.[16]

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[9][17] This is followed by the migratory insertion of carbon monoxide to form a palladium-acyl intermediate. Finally, nucleophilic attack by the amine and subsequent reductive elimination yields the benzamide product and regenerates the Pd(0) catalyst.[9][18] The rate-limiting step is often the oxidative addition of the aryl halide.[18]

Palladium_Catalyzed_Aminocarbonylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl CO_Insert CO Insertion PdII_Aryl->CO_Insert + CO PdII_Acyl Ar(CO)-Pd(II)L₂(X) CO_Insert->PdII_Acyl Amine_Attack Amine Attack PdII_Acyl->Amine_Attack + R'-NH₂ Reductive_Elim Reductive Elimination Amine_Attack->Reductive_Elim Reductive_Elim->Pd0 - HX Product Ar-CONH-R' Reductive_Elim->Product

Caption: Palladium-Catalyzed Aminocarbonylation Cycle.

  • Advantages: High functional group tolerance, allowing for the synthesis of complex benzamides. The reaction often proceeds under relatively mild conditions. It is a convergent approach, bringing together three components in one pot.

  • Disadvantages: Requires the use of toxic carbon monoxide gas, which necessitates specialized equipment. Palladium catalysts and the required phosphine ligands can be expensive.

B. Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds and can be applied to the N-arylation of amides to produce N-aryl benzamides.[11][19]

While the exact mechanism has been a subject of debate, a plausible pathway involves the formation of a copper(I)-amidate complex.[19] This complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated benzamide and regenerates the active copper(I) catalyst.[11][19]

  • Advantages: Copper is significantly less expensive and less toxic than palladium, making it an attractive alternative for industrial applications. Modern protocols with specialized ligands allow the reaction to proceed under milder conditions than the harsh temperatures of the classic Ullmann reaction.[19]

  • Disadvantages: The substrate scope can be more limited compared to palladium-catalyzed methods, particularly with less reactive aryl chlorides. The reaction can still require relatively high temperatures and strong bases.

IV. Multicomponent Reactions: The Passerini and Ugi Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The Passerini and Ugi reactions are prime examples of isocyanide-based MCRs that can be used to generate amide-containing structures.[20]

A. The Passerini Reaction

This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[20][21]

The mechanism is believed to be concerted, especially in aprotic solvents.[20][22] It is thought to proceed through a cyclic transition state involving hydrogen bonding between the carboxylic acid and the carbonyl compound, which is then attacked by the isocyanide.[21] This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final product.[22] In polar, protic solvents, an ionic mechanism may operate.[20]

B. The Ugi Reaction

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide.[23][24]

The reaction is generally believed to initiate with the formation of an imine from the amine and the carbonyl compound.[23][25] This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide adds to the iminium ion, creating a nitrilium ion intermediate, which is then trapped by the carboxylate anion. A subsequent Mumm rearrangement yields the stable bis-amide product.[23]

Ugi_Reaction_Workflow Reactants Aldehyde/Ketone + Amine + Carboxylic Acid + Isocyanide Imine_Formation Imine Formation Reactants->Imine_Formation Nitrilium_Ion Nitrilium Ion Formation (via Isocyanide Addition) Imine_Formation->Nitrilium_Ion Carboxylate_Attack Carboxylate Attack Nitrilium_Ion->Carboxylate_Attack Mumm_Rearrangement Mumm Rearrangement Carboxylate_Attack->Mumm_Rearrangement Product Bis-Amide Product Mumm_Rearrangement->Product

Caption: Ugi Four-Component Reaction Workflow.

Advantages & Disadvantages of MCRs
  • Advantages: Exceptional atom economy and step efficiency, allowing for the rapid generation of molecular complexity and the creation of large chemical libraries for drug discovery.[23][26]

  • Disadvantages: The products are often more complex than simple benzamides (α-acyloxy amides for Passerini, bis-amides for Ugi). The reaction optimization can be challenging due to the number of components. Isocyanides are known for their unpleasant odor and potential toxicity.

V. Green and Catalytic Direct Amidation

In response to the growing demand for sustainable chemical processes, direct amidation of carboxylic acids with amines has become an area of intense research. These methods avoid the pre-activation of the carboxylic acid, thus improving atom economy and reducing waste.[27]

Boric Acid-Catalyzed Amidation

Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for the direct condensation of carboxylic acids and amines.[18][28][29]

The mechanism is thought to involve the formation of an acyloxyboron intermediate from the reaction of the carboxylic acid with boric acid.[28] This intermediate is a more potent acylating agent than the free carboxylic acid. The amine then attacks this activated intermediate to form the amide, regenerating the boric acid catalyst.[28][30] The removal of water, typically via a Dean-Stark trap, is crucial to drive the equilibrium towards the product.[28]

Advantages & Disadvantages
  • Advantages: High atom economy as water is the only byproduct. Boric acid is a cheap, low-toxicity catalyst. This method aligns well with the principles of green chemistry.[28][31]

  • Disadvantages: Often requires high temperatures (reflux in toluene) and long reaction times. The removal of water is essential for good yields, which can be energy-intensive on a large scale. The substrate scope may be limited for heat-sensitive molecules.

Comparative Summary of Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsTypical Temp. (°C)Typical Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Schotten-Baumann Amine, Acyl ChlorideAqueous Base (e.g., NaOH)0 - RT2 - 470 - 95%Robust, high yields, fast.[9]Moisture-sensitive acyl chlorides, stoichiometric waste.
Beckmann Rearrangement Ketone, HydroxylamineStrong Acid (e.g., H₂SO₄)70 - 1304 - 1270 - 90%Uses readily available ketones.[23]Strong acids, potential for regioisomers and fragmentation.[11]
Pd-Catalyzed Aminocarbonylation Aryl Halide, Amine, COPd Catalyst, Ligand, Base45 - 12012 - 2470 - 95%High functional group tolerance, convergent.[31][32]Toxic CO gas, expensive catalyst/ligands.
Cu-Catalyzed N-Arylation Amide, Aryl HalideCu Catalyst, Ligand, Base110 - 20012 - 2460 - 85%Cheaper and less toxic than Pd.[33]Harsher conditions, more limited scope than Pd.
Ugi Reaction Carbonyl, Amine, Carboxylic Acid, IsocyanideNone (often self-catalyzed)RT< 170 - 95%High atom economy, rapid complexity generation.[23]Produces complex bis-amides, foul-smelling isocyanides.
Direct Amidation (Boric Acid) Carboxylic Acid, AmineBoric AcidReflux (Toluene)5 - 2080 - 95%"Green" method, high atom economy, cheap catalyst.[28]High temperatures, requires water removal.

Conclusion and Future Outlook

The synthesis of substituted benzamides is a mature field, yet it continues to evolve. The choice of the "best" method is highly dependent on the specific target molecule, the scale of the synthesis, and the importance of factors such as cost, safety, and environmental impact.

  • For rapid, small-scale synthesis with robust starting materials, the Schotten-Baumann reaction remains a go-to method.

  • For complex molecules with sensitive functional groups, palladium-catalyzed aminocarbonylation offers unparalleled scope and tolerance.

  • For large-scale industrial processes where cost is a major driver, copper-catalyzed Ullmann-type reactions and direct catalytic amidation are becoming increasingly attractive.

  • For diversity-oriented synthesis in drug discovery, the Ugi reaction provides a powerful platform for rapidly generating libraries of complex amide-containing compounds.

The future of benzamide synthesis will undoubtedly focus on the development of more sustainable and efficient catalytic systems. This includes catalysts based on earth-abundant metals, reactions that proceed under milder conditions, and processes that further minimize waste generation, pushing the boundaries of green chemistry in pharmaceutical development.

References

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A Comparative Spectroscopic Guide to the Analysis of n,n-Diisopropyl-3-nitrobenzamide and its Aniline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of n,n-Diisopropyl-3-nitrobenzamide and its corresponding aniline derivative, n,n-Diisopropyl-3-aminobenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize spectroscopic techniques for structural elucidation and reaction monitoring. We will explore the theoretical underpinnings and present experimental data to highlight the key spectral differences arising from the transformation of a nitro group to an amine.

Introduction

The conversion of a nitroaromatic compound to its corresponding aniline is a fundamental transformation in organic chemistry, pivotal in the synthesis of pharmaceuticals, dyes, and agrochemicals. The distinct electronic properties of the nitro (-NO₂) and amino (-NH₂) groups impart significant and readily observable changes in the spectroscopic signatures of the parent molecule. Understanding these differences is crucial for confirming the successful reduction of the nitro group and for the comprehensive characterization of both the starting material and the product. This guide will use this compound and n,n-Diisopropyl-3-aminobenzamide as a case study to illustrate these spectroscopic principles.

Experimental Design and Rationale

The conversion of this compound to n,n-Diisopropyl-3-aminobenzamide is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride or sodium dithionite. For the purpose of this guide, we will outline a general procedure for the reduction, followed by a detailed analysis of the expected spectroscopic data for both compounds.

Synthesis: Reduction of this compound

A common and effective method for the reduction of an aromatic nitro group in the presence of an amide is the use of tin(II) chloride in an acidic medium. The causality behind this choice lies in the chemoselectivity of SnCl₂, which readily reduces the nitro group without affecting the amide functionality.

Experimental Protocol: Tin(II) Chloride Reduction

  • Dissolution: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Acidification: Acidify the mixture with concentrated hydrochloric acid and heat under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate tin salts.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Spectroscopic Analysis: A Tale of Two Functional Groups

The transformation of the electron-withdrawing nitro group to the electron-donating amino group induces profound changes in the electronic environment of the aromatic ring and the molecule as a whole. These changes are reflected in the FT-IR, NMR, and Mass spectra.

FT-IR Spectroscopy: Vibrational Clues

The FT-IR spectrum provides a clear indication of the functional group transformation.

Functional GroupThis compound (Expected, cm⁻¹)n,n-Diisopropyl-3-aminobenzamide (Expected, cm⁻¹)Rationale
N-H Stretch Absent3400-3200 (two bands for primary amine)Appearance of N-H stretching vibrations confirms the presence of the amino group.
C=O Stretch (Amide) ~1645~1630The electron-donating nature of the amino group can slightly lower the C=O bond order through resonance, causing a shift to lower wavenumber.
NO₂ Stretch ~1530 (asymmetric) and ~1350 (symmetric)AbsentDisappearance of the strong nitro group stretches is a primary indicator of a successful reduction.
C-N Stretch (Aromatic) ~1200-1300~1250-1350The C-N bond in the aniline derivative has more double bond character due to resonance, shifting the stretching frequency.
¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectra of the two compounds will exhibit distinct differences in the chemical shifts of the aromatic and isopropyl protons.

Proton EnvironmentThis compound (Expected δ, ppm)n,n-Diisopropyl-3-aminobenzamide (Expected δ, ppm)Rationale
Aromatic Protons 7.5 - 8.56.5 - 7.5The strongly electron-withdrawing nitro group deshields the aromatic protons, shifting them downfield. The electron-donating amino group shields these protons, causing an upfield shift.
-NH₂ Protons Absent3.5 - 4.5 (broad singlet)The appearance of a broad singlet that is exchangeable with D₂O is a key diagnostic for the primary amine.
Isopropyl CH 3.5 - 4.0 (septet)3.4 - 3.9 (septet)Minor upfield shift may be observed due to the overall change in the electronic nature of the molecule.
Isopropyl CH₃ 1.2 - 1.4 (doublet)1.1 - 1.3 (doublet)A slight upfield shift is expected.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectra provide further evidence of the functional group conversion through changes in the chemical shifts of the carbon atoms.

Carbon EnvironmentThis compound (Expected δ, ppm)n,n-Diisopropyl-3-aminobenzamide (Expected δ, ppm)Rationale
C-NO₂/C-NH₂ ~148~147The carbon directly attached to the nitrogen will experience a significant change in its electronic environment.
Aromatic Carbons 120 - 140110 - 130The electron-donating amino group shields the ortho and para carbons, causing a significant upfield shift.
C=O (Amide) ~168~170The change in the electronic nature of the aromatic ring can influence the chemical shift of the carbonyl carbon.
Isopropyl CH ~47~46Minor changes are expected.
Isopropyl CH₃ ~21~20Minor changes are expected.
Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is essential for confirming the molecular weight of the product and, by extension, the success of the reduction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
This compound C₁₃H₁₈N₂O₃250.29251.14
n,n-Diisopropyl-3-aminobenzamide C₁₃H₂₀N₂O220.31221.16

The significant mass difference of 30 amu (corresponding to the replacement of NO₂ with NH₂) is a definitive confirmation of the reaction.[1][2]

Visualizing the Transformation

The following diagrams illustrate the chemical structures and the synthetic workflow.

Caption: Chemical structures of the reactant and product.

reaction_workflow start This compound reagents SnCl2, HCl product n,n-Diisopropyl-3-aminobenzamide reagents->product Reduction analysis Spectroscopic Analysis (FT-IR, NMR, MS) product->analysis

Caption: Workflow for the synthesis and analysis.

Conclusion

The spectroscopic analysis of this compound and its aniline derivative provides a clear and instructive example of how functional group transformations can be monitored and confirmed. The key takeaways are the disappearance of the nitro group signals in the FT-IR spectrum, the upfield shift of aromatic protons in the ¹H NMR spectrum, the appearance of N-H signals, and the significant mass change observed in mass spectrometry. This guide serves as a practical reference for researchers employing these fundamental spectroscopic techniques in their synthetic endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A Comparative Guide to the Characterization of N,N-Diisopropyl-3-aminobenzamide and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the analytical characterization of N,N-Diisopropyl-3-aminobenzamide, a substituted benzamide with potential applications as a synthetic intermediate, against its structural analogs: N,N-Diisopropylbenzamide and 3-Aminobenzamide. By understanding the distinct spectroscopic and physicochemical properties of these compounds, researchers can gain valuable insights into the influence of the diisopropylamino and amino functional groups on the benzamide core.

Introduction and Physicochemical Properties

N,N-Diisopropyl-3-aminobenzamide belongs to the class of tertiary benzamides, characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a diisopropyl-substituted nitrogen atom. The presence of an additional amino group at the meta-position of the benzene ring introduces a key site for further chemical modification, making it a potentially valuable building block in medicinal chemistry.

A comparative analysis of the physicochemical properties of N,N-Diisopropyl-3-aminobenzamide and its analogs reveals the impact of their functional groups on properties such as molecular weight, melting point, and polarity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
N,N-Diisopropyl-3-aminobenzamide C₁₃H₂₀N₂O220.31Not availableTertiary amide, primary aromatic amine
N,N-Diisopropylbenzamide C₁₃H₁₉NO205.30[1][2][3]Not availableTertiary amide
3-Aminobenzamide C₇H₈N₂O136.15[4]115-116[4]Primary amide, primary aromatic amine

Note: Experimental data for N,N-Diisopropyl-3-aminobenzamide is not widely available in public literature. The presented information is based on its chemical structure and comparison with its analogs.

Spectroscopic Characterization: A Comparative Analysis

The structural differences between N,N-Diisopropyl-3-aminobenzamide, N,N-Diisopropylbenzamide, and 3-Aminobenzamide are clearly reflected in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of protons and carbons within a molecule.

The ¹H NMR spectrum of N,N-Diisopropyl-3-aminobenzamide is predicted to exhibit characteristic signals for the aromatic protons, the isopropyl methine protons, and the isopropyl methyl protons. The presence of the amino group at the meta-position will influence the chemical shifts of the aromatic protons compared to N,N-Diisopropylbenzamide.

In contrast, the spectrum of N,N-Diisopropylbenzamide shows signals for the aromatic protons and the diisopropylamino group.[5] The spectrum of 3-Aminobenzamide displays resonances for the aromatic protons and the primary amide protons.[4][6]

Table 2: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (δ, ppm)Isopropyl CH (δ, ppm)Isopropyl CH₃ (δ, ppm)Amine/Amide NH₂ (δ, ppm)
N,N-Diisopropyl-3-aminobenzamide ~6.5-7.2 (m)~3.5-4.0 (septet)~1.2 (d)~3.5-4.5 (br s)
N,N-Diisopropylbenzamide ~7.3-7.5 (m)[5]~3.6 (septet)[5]~1.3 (d)[5]-
3-Aminobenzamide ~6.6-7.2 (m)[6]--~5.3 and ~7.2 (br s)[6]

The ¹³C NMR spectra provide further structural confirmation. The carbonyl carbon signal is a key diagnostic peak. The chemical shifts of the aromatic carbons are also indicative of the substitution pattern.

Table 3: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Isopropyl CH (δ, ppm)Isopropyl CH₃ (δ, ppm)
N,N-Diisopropyl-3-aminobenzamide ~170~115-150~47~21
N,N-Diisopropylbenzamide ~171~125-137~46, 51~21
3-Aminobenzamide ~169~114-148--
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. The C=O stretch of the amide and the N-H stretches of the primary amine and amide are prominent features.

Table 4: Key IR Absorptions (cm⁻¹)

CompoundN-H StretchC=O StretchC-N Stretch
N,N-Diisopropyl-3-aminobenzamide ~3400-3200 (amine)~1630~1350
N,N-Diisopropylbenzamide -~1630[1][2]~1360[1][2]
3-Aminobenzamide ~3400-3200 (amine & amide)[7]~1650[7]~1400
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) is a key identifier.

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
N,N-Diisopropyl-3-aminobenzamide 220205 (M-CH₃), 177 (M-C₃H₇), 120 (H₂NC₆H₄CO)
N,N-Diisopropylbenzamide 205[3]190 (M-CH₃), 162 (M-C₃H₇), 105 (C₆H₅CO)[3]
3-Aminobenzamide 136[4]120 (M-NH₂), 92 (M-CONH₂)[4]

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Protocol 1: NMR Sample Preparation

Caption: Workflow for NMR sample preparation.

Detailed Steps:

  • Accurately weigh 5-10 mg of the benzamide sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). For compounds with primary amine or amide groups, DMSO-d₆ is often preferred to observe exchangeable protons.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the tube into the NMR spectrometer and acquire the desired spectra following instrument-specific protocols.

Protocol 2: FT-IR Sample Preparation (ATR)

Caption: Workflow for FT-IR sample preparation using ATR.

Detailed Steps:

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

  • Place a small amount of the solid benzamide sample directly onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Acquire the background spectrum (if not already done).

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).

Comparative Summary and Conclusion

The characterization of N,N-Diisopropyl-3-aminobenzamide, when compared with N,N-Diisopropylbenzamide and 3-Aminobenzamide, highlights the distinct contributions of the diisopropylamino and primary amino functional groups to the overall spectroscopic and physicochemical properties of the benzamide scaffold.

Caption: Relationship between the target molecule and its analogs.

This comparative guide provides a foundational understanding for researchers working with these and similar substituted benzamides. The provided protocols and data serve as a valuable resource for the unambiguous characterization and quality control of these important chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Contents.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
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  • MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide.
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  • PubChem. (n.d.). 3-Aminobenzamide. National Institutes of Health.
  • ChemScene. (n.d.). 5448-36-2 | N,N-diisopropyl-3-methylbenzamide.
  • Walweel, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1).
  • Al-Balas, Q. A., Sowaileh, M. F., Hassan, M. A., Qandil, A. M., Alzoubi, K. H., Mhaidat, N. M., ... & Khabour, O. F. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 289-303.
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  • ChemicalBook. (n.d.). 3-Aminobenzamide(3544-24-9) IR Spectrum.

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A Technical Guide to the Reactivity of N,N-Dialkyl-3-Nitrobenzamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dialkyl-3-nitrobenzamides are a class of organic compounds that hold significant interest for researchers in medicinal chemistry and drug development. Their structure, featuring a tertiary amide and a meta-positioned nitro group on an aromatic ring, presents a unique combination of reactive sites. The amide bond offers a locus for hydrolysis, while the nitroaromatic system is susceptible to reduction and can influence the ring's electronic properties. Understanding the relative reactivity of these molecules is paramount for predicting their stability, metabolic fate, and potential for further functionalization.

This guide provides an in-depth comparison of the reactivity of N,N-dialkyl-3-nitrobenzamides, focusing on how the nature of the N-alkyl substituents (e.g., methyl, ethyl, isopropyl) modulates their chemical behavior. We will explore the interplay of steric and electronic effects, supported by experimental data from model systems, and provide detailed protocols for researchers to conduct their own comparative analyses.

Core Reactivity Concepts: An Interplay of Steric and Electronic Factors

The reactivity of an N,N-dialkyl-3-nitrobenzamide is primarily dictated by two key structural features: the tertiary amide group and the nitro-substituted benzene ring.

  • The Amide Carbonyl Center : The carbonyl carbon of the amide is an electrophilic site. However, amides are the least reactive of the carboxylic acid derivatives due to resonance stabilization, where the nitrogen's lone pair of electrons delocalizes into the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.[1] The reactivity of this site is significantly influenced by:

    • Steric Hindrance : The size and branching of the N-alkyl groups can physically obstruct the approach of a nucleophile to the carbonyl carbon. Larger, bulkier groups (e.g., isopropyl vs. methyl) create a more sterically congested environment, thereby decreasing the rate of reactions like hydrolysis.[2][3]

    • Electronic Effects : Alkyl groups are weakly electron-donating. An increase in the number and size of these groups can slightly increase the electron density on the nitrogen, enhancing its ability to donate into the carbonyl through resonance and further deactivating the carbonyl carbon toward nucleophilic attack.

  • The Nitroaromatic System : The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence on the benzene ring has two major consequences:

    • Reduction : The nitro group itself is readily reduced to a variety of other functional groups, most commonly an amino group (NH₂). This transformation is fundamental in the synthesis of many pharmaceutical agents. The rate of reduction can be influenced by substituents on the ring.[4][5]

    • Ring Activation (or Deactivation) : While the nitro group strongly deactivates the ring towards electrophilic aromatic substitution, it activates it for nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group is present at an ortho or para position.[6] In 3-nitrobenzamides, the nitro group's electron-withdrawing effect will influence the reactivity of the entire molecule, including the acidity of any ortho protons.

Comparative Reactivity Analysis

Susceptibility to Nucleophilic Attack at the Carbonyl (Hydrolysis)

The rate of amide hydrolysis is a key indicator of the stability of the C-N bond and the steric/electronic environment around the carbonyl. A study on the base-induced rearrangement of N-alkyl arylsulphonamides, a system with analogous steric challenges around a nitrogen-bound functional group, provides excellent insight.[2][3] The study investigated the competition between a desired rearrangement and an undesired cyclization, the latter being highly sensitive to steric hindrance.

Table 1: Influence of N-Alkyl Group Size on Competing Reactions in a Model Sulphonamide System [2][3]

N-Alkyl Group (R¹)Migrating Group (R²)Desired Rearrangement Product YieldUndesired Cyclized Product (Saccharin) YieldInterpretation
Methyl (-CH₃)Methyl (-CH₃)~70%~20%Low steric hindrance allows for competitive cyclization.
Ethyl (-CH₂CH₃)Methyl (-CH₃)~75%~20%Slightly increased steric bulk has a minor effect.
**Isopropyl (-CH(CH₃)₂) **Methyl (-CH₃) >95% Not Detected Significant steric hindrance completely prevents the competing cyclization pathway.
Methyl (-CH₃)t-Butyl (-C(CH₃)₃)>95%Not DetectedThe bulk of the migrating group can also dictate the outcome.

Data adapted from a study on the rearrangement of 4-XC₆H₄SO₂NR¹CO₂R² systems, which serves as a model for steric effects around a tertiary amide-like center.[2][3]

Expert Insights: The data strongly suggests that increasing the steric bulk of the N-alkyl groups significantly shields the adjacent functional group from attack. When R¹ is isopropyl, the sterically demanding nature of the group effectively shuts down the competing reaction pathway (cyclization).[2] We can extrapolate this principle to the hydrolysis of N,N-dialkyl-3-nitrobenzamides: the rate of nucleophilic attack by hydroxide on the carbonyl carbon is expected to decrease as the alkyl groups become larger and more branched.

Expected Reactivity Order (Hydrolysis): N,N-dimethyl > N,N-diethyl > N,N-diisopropyl

This trend is further supported by studies on amide-water interactions, which show that bulkier N-alkyl groups affect the hydration structure and dynamics around the amide, influencing the accessibility of the carbonyl to water molecules.[7]

Reduction of the Nitro Group

The reduction of the nitro group is primarily an electronic event, though solvent accessibility can play a role. Kinetic studies on the reduction of substituted nitroaromatics show that the electronic nature of other substituents on the ring is the dominant factor.[4][5][8] For N,N-dialkyl-3-nitrobenzamides, the amide group is a meta-director. Its electronic influence on the nitro group is relatively weak compared to ortho or para substituents.

However, the N-alkyl groups can influence the overall lipophilicity of the molecule, which can affect its solubility and interaction with heterogeneous catalysts (like Pd/C) or its partitioning in biphasic reaction media.

A study on the fragmentation of 4-nitrobenzyl carbamates following reduction provides a useful model for how substituents affect reactions initiated at the nitro group.[4][5]

Table 2: Substituent Effects on the Half-Life of a Reduced Nitroaromatic Intermediate [4][5]

Substituent on Benzyl RingHalf-Life (Mt₁/₂) of Hydroxylamine IntermediateInterpretation
None (Parent Compound)16 minBaseline fragmentation rate.
2-Methoxy (-OCH₃)4.8 minElectron-donating group accelerates fragmentation.
3-Methoxy (-OCH₃)8.1 minWeaker electron-donating effect from meta position.
2-Methyl (-CH₃)7.2 minWeakly electron-donating group accelerates fragmentation.
α-Methyl9.5 minSubstitution at the benzylic position accelerates the reaction.

Data from a study on the fragmentation of 4-nitrobenzyl carbamates, modeling the electronic consequences following nitro group reduction.[4][5]

Expert Insights: In the case of N,N-dialkyl-3-nitrobenzamides, the primary difference between homologues (dimethyl, diethyl, etc.) is not a change in the electronic nature of the ring but rather the steric bulk and lipophilicity imparted by the alkyl chains. While the electronic effect of these groups on the distant nitro group is minimal, the steric bulk could subtly influence the rate by hindering the approach of the reducing agent to the nitro group, especially with bulky heterogeneous catalysts. However, this effect is generally considered to be minor compared to the electronic effects of ring substituents. Therefore, the reduction rates are expected to be broadly similar, with minor variations possible due to solubility or catalyst interaction effects.

Expected Reactivity Order (Nitro Reduction): N,N-dimethyl ≈ N,N-diethyl ≈ N,N-diisopropyl (with minor variations expected)

Experimental Protocols for Comparative Analysis

To obtain direct comparative data, a competitive experiment is the most rigorous approach. This method minimizes variability from run-to-run conditions, as both substrates are subjected to the exact same environment.

Protocol 1: Competitive Alkaline Hydrolysis of N,N-Dialkyl-3-Nitrobenzamides

Objective: To determine the relative rates of hydrolysis between two different N,N-dialkyl-3-nitrobenzamides (e.g., N,N-dimethyl-3-nitrobenzamide vs. N,N-diisopropyl-3-nitrobenzamide).

Causality of Experimental Design: This protocol is designed as a self-validating system. By placing both substrates in the same reaction vessel, any fluctuations in temperature, stirring rate, or reagent concentration will affect both compounds equally. An inert internal standard is used for precise quantification by HPLC, correcting for any variations in sample injection volume. Monitoring the disappearance of starting materials provides a direct measure of their relative reactivity.

Materials:

  • N,N-dimethyl-3-nitrobenzamide

  • This compound

  • Dodecanophenone (or another inert, UV-active internal standard)

  • 1 M Sodium Hydroxide (NaOH), aqueous

  • Dioxane or Tetrahydrofuran (THF), HPLC grade

  • 1 M Hydrochloric Acid (HCl), for quenching

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, magnetic stirrer, heating mantle/oil bath, HPLC system with UV detector.

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 20 mg of N,N-dimethyl-3-nitrobenzamide, 20 mg of this compound, and 20 mg of dodecanophenone (internal standard) and dissolve them in a 10 mL volumetric flask with dioxane to create a mixed stock solution.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 10 mL of dioxane and 10 mL of 1 M NaOH. Heat the solution to a constant temperature (e.g., 60 °C).

  • Initiation and Sampling (t=0): Using a pipette, add 1.0 mL of the mixed stock solution to the stirred, heated reaction mixture. Immediately withdraw a 0.5 mL aliquot (this is the t=0 sample).

  • Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing 0.5 mL of 1 M HCl. This neutralizes the base and stops the reaction.

  • Time-Course Monitoring: Continue to withdraw and quench 0.5 mL aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes).

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. The mobile phase and column should be chosen to achieve baseline separation of the two starting amides, the internal standard, and the product (3-nitrobenzoic acid).

    • Example Conditions: C18 column, mobile phase of 40:60 Acetonitrile:Water with 0.1% formic acid, detection at 254 nm.

  • Data Analysis: For each time point, calculate the peak area ratio of each amide to the internal standard. Plot the natural logarithm of this ratio (ln(Area_amide / Area_IS)) versus time. The slope of this line is proportional to the pseudo-first-order rate constant (-k). The compound with the steeper slope is the more reactive substrate.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare mixed stock solution: - Amide 1 - Amide 2 - Internal Standard (IS) C t=0: Add stock solution Immediately take first sample A->C B Set up reaction vessel: - Dioxane + 1M NaOH - Heat to 60°C D Take timed aliquots (e.g., 15, 30, 60 min) C->D E Quench each aliquot with 1M HCl D->E F Analyze all quenched samples by HPLC E->F G Calculate Peak Area Ratios: (Amide 1 / IS) and (Amide 2 / IS) F->G H Plot ln(Area Ratio) vs. Time Determine relative slopes G->H G cluster_hydrolysis Alkaline Hydrolysis Mechanism cluster_reduction Catalytic Nitro Reduction Mechanism A Amide B Tetrahedral Intermediate A->B 1. Nucleophilic Attack by OH⁻ B->A Reversal C Products B->C 2. Collapse of Intermediate (Expulsion of R₂N⁻) caption_h Steric hindrance from bulky alkyl groups slows Step 1, decreasing the overall rate. D Nitro Group (R-NO₂) E Nitroso (R-NO) D->E Stepwise reduction on catalyst surface F Hydroxylamine (R-NHOH) E->F Stepwise reduction on catalyst surface G Amine (R-NH₂) F->G Stepwise reduction on catalyst surface caption_r Rate is primarily governed by catalyst activity and hydrogen donor efficiency.

Caption: Key Reaction Mechanisms.

Conclusion and Outlook

The reactivity of N,N-dialkyl-3-nitrobenzamides is a nuanced interplay of steric and electronic factors. While the amide carbonyl is inherently stabilized by resonance, its susceptibility to nucleophilic attack can be significantly modulated by the steric bulk of the N-alkyl substituents. Larger, more branched alkyl groups (like isopropyl) are predicted to dramatically decrease the rate of hydrolysis compared to smaller groups (like methyl). Conversely, the reduction of the meta-positioned nitro group is expected to be less sensitive to the size of the N-alkyl groups, as this reaction is dominated by the electronic environment of the nitroaromatic system and the efficiency of the chosen reducing agent.

The competitive experimental protocols provided in this guide offer a robust framework for researchers to quantify these reactivity differences directly. Such data is invaluable for the rational design of drug candidates, enabling the fine-tuning of molecular stability and metabolic pathways by judicious selection of N-alkyl substituents.

References

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The Strategic Application of N,N-Diisopropyl-3-nitrobenzamide in Directed ortho-Metalation: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of modern organic synthesis. This guide provides an in-depth technical comparison of N,N-diisopropyl-3-nitrobenzamide as a Directed Metalation Group (DMG) against other common alternatives in the powerful synthetic strategy of Directed ortho-Metalation (DoM). While often miscategorized, this compound is not a conventional protecting group for amines but rather a sophisticated tool for regioselective C-H activation. This guide will clarify its role, compare its performance with other DMGs based on available experimental data, and provide practical insights for its application in the synthesis of polysubstituted arenes.

The Distinction: Directed Metalation Groups vs. Protecting Groups

Before delving into a comparative analysis, it is crucial to distinguish between a Directed Metalation Group (DMG) and a traditional protecting group.

A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a synthetic transformation. The ideal protecting group is easily installed, stable under a range of reaction conditions, and readily removed with high selectivity and yield.[1]

In contrast, a Directed Metalation Group (DMG) is a functional group that temporarily coordinates to an organolithium base, directing the deprotonation of a specific, typically ortho, C-H bond on an aromatic ring.[2] This generates a powerful aryllithium intermediate that can react with a wide variety of electrophiles, enabling the regioselective synthesis of substituted aromatic compounds.[2] The DMG is an active participant in the C-H activation step, rather than a passive shield.

This compound falls squarely into the category of a DMG. Its utility lies in its ability to orchestrate the regioselective functionalization of the benzamide ring system.

The Mechanism of Directed ortho-Metalation (DoM)

The DoM reaction is a cornerstone of modern synthetic chemistry for the construction of polysubstituted aromatic and heteroaromatic compounds.[2] The process is initiated by the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to the heteroatom of the DMG.[3][4] This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent at the ortho position with high regioselectivity.[4] The entire process is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[2]

Figure 1: General workflow of the Directed ortho-Metalation (DoM) reaction.

This compound as a Directed Metalation Group

The this compound moiety possesses several key features that make it an effective DMG:

  • Strong Directing Ability: The tertiary amide, specifically the carbonyl oxygen, is a powerful Lewis basic site that effectively coordinates with the lithium cation of the organolithium base.[2] This strong coordination ensures high regioselectivity for ortho-lithiation.

  • Steric Hindrance: The bulky isopropyl groups on the nitrogen atom provide steric shielding, which can prevent nucleophilic attack of the organolithium reagent on the carbonyl carbon of the amide. This is a crucial feature, as such an attack would lead to unwanted side products.

  • Electronic Effects of the Nitro Group: The nitro group is a strong electron-withdrawing group. In the context of electrophilic aromatic substitution, it is a meta-director. However, in DoM, the directing effect of the amide group generally overrides the electronic influence of other substituents. The electron-withdrawing nature of the nitro group can increase the kinetic acidity of the aromatic protons, potentially influencing the rate of deprotonation.

Comparative Analysis with Other Directed Metalation Groups

The choice of DMG is a critical decision in planning a synthetic route, as it influences the efficiency of the lithiation, the stability of the intermediate, and the ease of subsequent transformation of the directing group itself. Here, we compare the performance of the N,N-diisopropylamide group (as part of the topic compound) with other commonly used DMGs.

Hierarchy of Directing Power

Competition experiments have established a general hierarchy for the directing ability of common DMGs. This hierarchy is based on the group's ability to coordinate the organolithium reagent and facilitate ortho-deprotonation.[3]

Strongest > > > Weakest -OCONR₂ (O-Aryl Carbamate) > -CONR₂ (Tertiary Amide) > -SO₂NR₂ (Sulfonamide) > -OMe (Methoxy)

The tertiary amide group, as found in this compound, is considered a very strong DMG, surpassed in directing ability primarily by the O-aryl carbamate group.[5][6]

Performance Comparison: A Data-Driven Perspective

While direct comparative studies featuring this compound are scarce in the literature, we can infer its performance by examining data for the closely related N,N-diethylbenzamide and considering the electronic and steric effects of the nitro and diisopropyl groups.

Directing GroupSubstrateBase/Solvent/TempElectrophileProductYield (%)Reference
-CONEt₂ N,N-Diethylbenzamidesec-BuLi/TMEDA/THF/-78°C(CH₃)₃SiCl2-Trimethylsilyl-N,N-diethylbenzamide95[6]
-CONEt₂ N,N-Diethylbenzamidesec-BuLi/TMEDA/THF/-78°CI₂2-Iodo-N,N-diethylbenzamide92[6]
-OCONEt₂ O-Phenyl N,N-diethylcarbamatesec-BuLi/THF/-78°C(CH₃)₃SiClO-(2-Trimethylsilylphenyl) N,N-diethylcarbamate98[5]
-OCONEt₂ O-Phenyl N,N-diethylcarbamatesec-BuLi/THF/-78°CI₂O-(2-Iodophenyl) N,N-diethylcarbamate96[5]
-OMe Anisolen-BuLi/TMEDA/Hexane/RT(CH₃)₃SiCl2-Methoxytrimethylsilylbenzene85[6]

Table 1: Comparison of yields for ortho-silylation and iodination with different DMGs.

The data in Table 1 clearly demonstrates the high efficiency of the tertiary amide and O-aryl carbamate directing groups in DoM reactions, consistently providing high yields of the ortho-functionalized products. The methoxy group, while effective, generally results in slightly lower yields.

The Influence of the 3-Nitro Group

The presence of a nitro group at the meta position of the benzamide ring introduces an interesting electronic perturbation. While the strong directing effect of the amide is expected to dominate, the electron-withdrawing nature of the nitro group can have several effects:

  • Increased Acidity of Ring Protons: The inductive and resonance effects of the nitro group increase the acidity of all ring protons, which could potentially lower the activation energy for deprotonation.

  • Potential for Competing Lithiation: In some cases, a strongly electron-withdrawing group can influence the regioselectivity of lithiation, although the ortho-directing power of the amide is generally superior.

  • Stability of the Lithiated Intermediate: The stability of the resulting aryllithium species could be affected by the electron-withdrawing nitro group.

Transformation of the Directing Group Post-Metalation

A significant consideration in choosing a DMG is the ease with which it can be transformed into other functional groups after it has served its directing purpose. The N,N-diisopropylamide group is known to be quite robust, which can be both an advantage and a disadvantage.

Advantages:

  • Stability: The amide is stable to a wide range of reaction conditions, allowing for further synthetic manipulations on other parts of the molecule without affecting the DMG.

Disadvantages:

  • Difficult Cleavage: The hydrolysis of tertiary amides to carboxylic acids typically requires harsh conditions (e.g., strong acid or base and high temperatures), which may not be compatible with other functional groups in the molecule.[3][7]

Alternative Transformations of the Amide Group

Given the difficulty of hydrolysis, alternative transformations of the N,N-dialkylamide group have been developed. One of the most useful is the reduction to an aldehyde.

Figure 2: Reduction of a tertiary benzamide to a benzaldehyde.

This transformation can be achieved using reagents such as Schwartz's reagent (Cp₂Zr(H)Cl), which is known to tolerate a variety of functional groups, including nitro groups.[3][7]

Experimental Protocols

While a specific, validated protocol for this compound is not available in the cited literature, the following general procedures for the ortho-lithiation of a tertiary benzamide and a subsequent electrophilic quench can be adapted.

General Procedure for ortho-Lithiation and Electrophilic Quench

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., trimethylsilyl chloride, iodine, dimethylformamide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 mmol) to the solution.

  • Slowly add sec-BuLi (1.1 mmol) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Add the electrophile (1.2 mmol) dropwise at -78 °C.

  • Continue stirring at -78 °C for 2-4 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful Directed Metalation Group for the regioselective ortho-functionalization of aromatic rings. Its strong directing ability, conferred by the tertiary amide, combined with the steric bulk of the diisopropyl groups, allows for efficient and selective C-H activation. While the electron-withdrawing nitro group may influence the reactivity, the amide is expected to be the dominant directing element.

The primary drawback of the N,N-diisopropylamide group is its robustness, making its removal challenging. However, alternative transformations, such as reduction to an aldehyde, provide synthetic utility. In comparison to other DMGs, the tertiary amide offers a good balance of strong directing power and stability. For even stronger directing ability, an O-aryl carbamate may be considered, while for milder conditions or when the group is to be retained in the final product, a methoxy group could be employed. The choice of DMG will ultimately depend on the specific synthetic strategy, the desired final product, and the compatibility of other functional groups present in the molecule.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guide with a critical understanding: the safe and compliant disposal of any chemical is not merely a procedural task but a cornerstone of responsible research. This document provides a detailed protocol for the proper disposal of N,N-Diisopropyl-3-nitrobenzamide, a compound that, due to its nitroaromatic and amide functionalities, requires careful handling to mitigate potential risks to personnel and the environment. Our approach is grounded in established safety principles and regulatory frameworks, ensuring a self-validating system of laboratory practice.

PART 1: CORE DIRECTIVE: A Step-by-Step Disposal Protocol

Immediate Actions at the Point of Generation:

  • Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing appropriate PPE. This includes, at a minimum, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4] All handling of the waste should occur within a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Waste Segregation: At the point of generation, it is crucial to segregate the this compound waste stream. Do not mix it with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Of particular importance is to avoid mixing with strong oxidizing agents, acids, or bases, as this could lead to vigorous and potentially hazardous reactions.[1][5]

Waste Containerization and Labeling:

  • Container Selection: Utilize a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

Storage and Final Disposal:

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

  • Scheduling Disposal: Once the container is full or the project is complete, arrange for disposal through your institution's EHS office. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][6] Provide the EHS department with a complete and accurate description of the waste.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

The procedural steps outlined above are rooted in a comprehensive understanding of chemical reactivity and regulatory compliance. The cautious approach to the disposal of this compound is warranted by the inherent hazards associated with its chemical structure.

Expertise & Experience in Hazard Assessment:

The presence of a nitro group on an aromatic ring is a well-established structural alert for potential hazards. Aromatic nitro compounds can be toxic and are often thermally sensitive. Some polynitro-aromatic compounds are known to be explosive, and while this compound is not a polynitro compound, it is prudent to handle it with care, especially concerning heat, friction, and shock.[7] The amide functionality, while generally stable, can undergo hydrolysis under strong acidic or basic conditions, further emphasizing the importance of proper waste segregation.

Trustworthiness Through Self-Validating Protocols:

The disposal protocol described is designed to be a self-validating system by adhering to the principle of "cradle-to-grave" hazardous waste management as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] By correctly identifying, segregating, labeling, and storing the waste, you are ensuring a chain of custody that allows for its safe and compliant final disposal by a licensed hazardous waste management facility. This systematic approach minimizes the risk of accidental exposure and environmental contamination.

Authoritative Grounding & Comprehensive References:

The recommendations provided in this guide are aligned with the guidelines set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][10] OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the hazards of chemicals in the workplace and train them in safe handling procedures.[10] The EPA's RCRA regulations provide a comprehensive framework for the management of hazardous waste from its generation to its final disposal.[8][9]

PART 3: VISUALIZATION & FORMATTING

Data Presentation:

The following table summarizes the known hazards of structurally similar compounds, which should be considered as potential hazards for this compound.

Hazard StatementCompoundSource
H302: Harmful if swallowed3-Nitrobenzamide[2]
H315: Causes skin irritationN,N'-Diisopropylbenzamide, 3-Nitrobenzamide[1][3]
H319: Causes serious eye irritationN,N'-Diisopropylbenzamide, 3-Nitrobenzamide[1][3]
H335: May cause respiratory irritationN,N'-Diisopropylbenzamide, 3-Nitrobenzamide[1][3]

Experimental Protocols:

Spill Cleanup Protocol:

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3] For a solution, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Decontamination: Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

Mandatory Visualization:

The following diagram illustrates the workflow for the proper disposal of this compound.

cluster_0 At the Lab Bench cluster_1 Waste Accumulation Area cluster_2 Final Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Segregate Waste: No Mixing with Incompatibles B->C Step 2 D Select Compatible Container (HDPE or Glass) C->D Step 3 E Label Container Correctly: 'Hazardous Waste', Chemical Name, Date D->E Step 4 F Store in Designated Satellite Accumulation Area E->F Step 5 G Container is Full or Project is Complete F->G H Contact Environmental Health & Safety (EHS) G->H Step 6 I Provide Accurate Waste Information to EHS H->I Step 7 J Scheduled Pickup by Authorized Personnel I->J Step 8

Caption: Workflow for the proper disposal of this compound.

References

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (2018, November). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved from [Link]

  • Managing and Disposing of Household Hazardous Waste. (n.d.). New York State Department of Environmental Conservation. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • 3-Nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • NITROBENZENE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA standards applicable to medical and safety uses of pure nitrogen gas. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. (n.d.). NASA. Retrieved from [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. (1998, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful? (2019, January 31). The National Law Review. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling n,n-Diisopropyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Aromatic Nitro Compounds

The primary hazards associated with n,n-Diisopropyl-3-nitrobenzamide are extrapolated from the known toxicological profiles of similar aromatic nitro compounds. These compounds are recognized for their potential to cause significant health effects.

  • Skin, Eye, and Respiratory Irritation : Direct contact with aromatic nitro compounds can lead to irritation of the skin and eyes.[1][2][3] Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled : Ingestion and inhalation are significant routes of exposure that can lead to systemic toxicity.[2][3][4]

  • Methemoglobinemia : A critical and often insidious hazard of aromatic nitro compounds is their ability to induce methemoglobinemia. This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms such as cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.

Given these potential hazards, a multi-layered approach to safety, combining engineering controls with meticulous use of PPE, is imperative.

The Core Principle: A Hierarchy of Controls

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve a hierarchy of controls, which should be implemented before relying on personal protective gear.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The hierarchy of controls prioritizes eliminating hazards over relying on PPE.

For handling this compound, this translates to:

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[2][5]

  • Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to authorized personnel and provide comprehensive training on the specific hazards and handling procedures.

Essential Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling this compound. The selection of specific items should be based on a thorough risk assessment of the planned procedure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldSafety Goggles : Must provide a complete seal around the eyes and comply with ANSI Z87.1 standards.[6] This is to prevent contact with dust particles or splashes. Face Shield : To be worn in conjunction with safety goggles, especially when there is a risk of splashing or when handling larger quantities.[6]
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are highly recommended for handling nitro compounds.[7] Nitrile gloves may offer sufficient protection for incidental contact but should be double-gloved. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6]
Body Protection Laboratory Coat and ApronLaboratory Coat : A flame-resistant lab coat, fully buttoned, is mandatory to protect against splashes and spills.[6] Chemical-Resistant Apron : Should be worn over the lab coat when handling significant quantities or during procedures with a high risk of splashing.
Respiratory Protection NIOSH-Approved RespiratorWhen to Use : A respirator is necessary if there is a potential for generating dust or aerosols that cannot be controlled within a chemical fume hood.[6] Type : A NIOSH-approved N95 or higher particulate respirator is recommended. For higher concentrations or in situations with poor ventilation, a full-face respirator with appropriate cartridges may be required. A formal respiratory protection program, including fit testing, is essential if respirators are used.[6]

Step-by-Step Guide to Donning and Doffing PPE

Correctly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator (if required) Doff4->Doff5

Caption: The correct sequence for donning and doffing PPE is crucial for safety.

Operational and Disposal Plans

Handling Procedures:

  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheets (SDS) for all chemicals to be used.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood. Use a disposable weighing paper or boat to minimize contamination of balances.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures. All personnel involved in the cleanup must wear appropriate PPE.

  • Personal Hygiene : After handling the compound, wash your hands thoroughly with soap and water, even after removing gloves.[1] Do not eat, drink, or smoke in the laboratory.[1][4]

Disposal Plan:

All waste contaminated with this compound, including used PPE, empty containers, and spill cleanup materials, must be considered hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][4] Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a deep-seated culture of safety. This guide provides the foundational knowledge for the appropriate use of PPE, but it is the responsibility of every researcher to apply these principles diligently and to remain vigilant to the potential hazards in the laboratory. By integrating these practices into your daily workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • Apollo Scientific. (2023, July 6). N,N'-Diisopropylbenzamide Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 3-Nitrobenzamide SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, June 11). N-ethyl-N,N-diisopropylamine SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). 3-nitrobenzaldehyde SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). 3-Nitrobenzamide SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). 4-Nitrobenzamide SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 19). Benzamide, N,N-diethyl- SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025, November 6). Product Name SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). 4-Nitrobenzamide SAFETY DATA SHEET.
  • BenchChem. (2025, December). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.875 - Aromatic nitro compound.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.